molecular formula C22H40O11 B11826261 Propargyl-PEG9-acid

Propargyl-PEG9-acid

Cat. No.: B11826261
M. Wt: 480.5 g/mol
InChI Key: HWLRFSSDXOQYHP-UHFFFAOYSA-N
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Description

Propargyl-PEG9-acid is a useful research compound. Its molecular formula is C22H40O11 and its molecular weight is 480.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H40O11

Molecular Weight

480.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C22H40O11/c1-2-4-25-6-8-27-10-12-29-14-16-31-18-20-33-21-19-32-17-15-30-13-11-28-9-7-26-5-3-22(23)24/h1H,3-21H2,(H,23,24)

InChI Key

HWLRFSSDXOQYHP-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Propargyl-PEG9-acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargyl-PEG9-acid is a heterobifunctional linker molecule that has become an essential tool in modern bioconjugation, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] It is not a therapeutic agent itself, but rather a chemical bridge designed to covalently connect two different molecules with high precision and efficiency.[1] Its utility is derived from a unique tripartite structure: a terminal propargyl group for "click chemistry," a terminal carboxylic acid for amine coupling, and a nine-unit polyethylene (B3416737) glycol (PEG) spacer that confers beneficial physicochemical properties.[1] This guide provides a comprehensive overview of the chemical mechanisms by which this compound functions, its applications in drug development, and detailed protocols for its use.

Core Mechanism of Action: A Two-Step Orthogonal Strategy

The functionality of this compound as a linker is based on a sequential, two-step conjugation process that leverages two distinct and highly efficient chemical reactions. This allows for the controlled and directional assembly of complex biomolecular constructs.

  • Step 1: Amine Coupling via Activated Carboxylic Acid : The process begins with the carboxylic acid terminus. This group is not inherently reactive towards amines but can be readily activated, most commonly using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3] This reaction converts the carboxylic acid into a highly reactive NHS ester. This amine-reactive intermediate then readily couples with primary amine groups, such as the ε-amino group of lysine (B10760008) residues found on the surface of proteins and antibodies, to form a stable and permanent amide bond.

  • Step 2: Bioorthogonal Click Chemistry : Once the first molecule is attached via the amide bond, the propargyl group at the other end of the linker becomes available for the second conjugation step. The propargyl group is a terminal alkyne, which is one of the key components of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of "click chemistry". This reaction creates a stable triazole linkage with a molecule containing a complementary azide (B81097) (N₃) functional group. The CuAAC reaction is known for its high efficiency, specificity, and biocompatibility, as it proceeds rapidly under mild, aqueous conditions and does not interfere with most functional groups found in biological systems.

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Click Chemistry (CuAAC) Linker This compound ActivatedLinker Propargyl-PEG9-NHS Ester Linker->ActivatedLinker Activation Activators EDC / NHS Activators->ActivatedLinker Intermediate Propargyl-PEG9-Biomolecule 1 ActivatedLinker->Intermediate Amide Bond Formation Biomolecule1 Biomolecule 1 (e.g., Antibody with -NH₂) Biomolecule1->Intermediate Amide Bond Formation Biomolecule2 Biomolecule 2 (e.g., Drug with -N₃) FinalConjugate Final Bioconjugate Intermediate->FinalConjugate Triazole Formation Biomolecule2->FinalConjugate Triazole Formation Catalyst Cu(I) Catalyst (from CuSO₄ + Na-Ascorbate) Catalyst->FinalConjugate

Diagram 1: The two-step bioconjugation mechanism of this compound.

The Pivotal Role of the PEG9 Spacer

The polyethylene glycol (PEG) spacer is a critical component that significantly influences the properties of the final conjugate. The nine repeating ethylene (B1197577) glycol units in this compound provide a unique combination of advantages.

  • Hydrophilicity : The PEG chain is highly hydrophilic, which helps to improve the aqueous solubility of the entire conjugate. This is particularly valuable when working with hydrophobic drugs or proteins that are prone to aggregation.

  • Flexibility and Spacing : The inherent flexibility of the PEG chain acts as a spacer, providing optimal distance and minimizing steric hindrance between the two conjugated molecules. This can be crucial for maintaining the biological activity of both components.

  • Biocompatibility and Pharmacokinetics : PEGylation is a well-established strategy in drug development to improve the pharmacokinetic profile of therapeutic agents. The PEG spacer can increase the hydrodynamic radius of the conjugate, which can lead to a longer circulation half-life by reducing renal clearance. It can also shield the conjugate from the immune system, reducing the risk of adverse immune reactions.

The length of the PEG chain is a key design parameter. While longer PEG chains can further enhance solubility and half-life, they can sometimes reduce the potency of a conjugated drug. The PEG9 length often represents a balance, providing significant benefits without excessive steric bulk.

Quantitative Data Summary

The selection of a linker is a critical design choice in drug development. The length of the PEG chain directly impacts the physicochemical properties of the linker and the pharmacological properties of the final conjugate.

PropertyPropargyl-PEG3-acidPropargyl-PEG5-acidPropargyl-PEG7-acidPropargyl-PEG8-acid
Molecular Weight ( g/mol ) 217.22305.32393.43437.48
Linker Length (Å) ~15.1~22.5~29.9~33.6
Hydrophilicity ModerateHighVery HighVery High
Table 1: Comparison of physicochemical properties of Propargyl-PEG-acid linkers with varying PEG chain lengths. Data is representative and sourced from typical supplier specifications.
ADC Performance MetricEffect of Longer PEG LinkerRationale
In Vitro Cytotoxicity (IC₅₀) May Increase (Reduced Potency)Longer linkers can sometimes hinder the interaction of the drug payload with its intracellular target.
In Vivo Half-Life (t₁/₂) Generally IncreasesThe larger hydrodynamic size of the ADC reduces renal clearance, prolonging circulation time.
Maximum Tolerated Dose (MTD) Generally IncreasesImproved solubility and pharmacokinetic profile can lead to better tolerability and reduced off-target toxicity.
In Vivo Efficacy Often ImprovesEnhanced circulation and tumor accumulation can lead to better overall anti-tumor activity, despite potentially lower in vitro potency.
Table 2: General impact of increasing PEG linker length on the performance of an Antibody-Drug Conjugate (ADC).

Applications in Drug Development

The unique properties of this compound make it highly suitable for building complex therapeutic modalities that require precise assembly.

  • Antibody-Drug Conjugates (ADCs) : In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-associated antigen. The workflow involves first functionalizing the antibody with the linker via its carboxylic acid, followed by attaching an azide-modified drug using click chemistry. The PEG9 spacer enhances the solubility and stability of the ADC, allowing for higher drug-to-antibody ratios (DARs) without causing aggregation.

  • PROteolysis TArgeting Chimeras (PROTACs) : PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker is a critical determinant of PROTAC efficacy, as it must span the distance between the two proteins to facilitate the formation of a stable ternary complex. The flexibility and length of the PEG9 spacer are often ideal for achieving the correct orientation for efficient protein degradation.

G cluster_design ADC Design & Synthesis cluster_eval Preclinical Evaluation A 1. Select Target Antigen & Develop mAb C 3. Conjugate mAb with This compound (via Amine Coupling) A->C B 2. Synthesize Azide- Modified Payload D 4. Conjugate Payload to mAb-Linker (via Click Chemistry) B->D C->D E 5. Purify & Characterize ADC (e.g., HPLC, MS for DAR) D->E F 6. In Vitro Cell Viability (IC₅₀ Determination) E->F G 7. Pharmacokinetic (PK) Study in Animal Models F->G H 8. In Vivo Efficacy Study (Tumor Growth Inhibition) G->H I 9. Toxicology & Safety Assessment (MTD) H->I

Diagram 2: A typical experimental workflow for the development and evaluation of an ADC.

Experimental Protocols

The following are detailed, representative protocols for the two key reactions involving Propargyl-PEG-acid linkers.

Protocol 1: Amine Coupling to a Protein/Antibody

This protocol describes the activation of the linker's carboxylic acid and subsequent conjugation to a primary amine-containing biomolecule.

  • Reagent Preparation :

    • Protein Solution : Prepare the antibody or protein in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.5 or MES buffer at pH 6.0.

    • Linker Stock : Dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a high concentration (e.g., 100 mM).

    • Activator Stocks : Freshly prepare 100 mM solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold, high-purity water.

  • Linker Activation :

    • In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1-1.5 equivalents of EDC and 1.1-1.5 equivalents of Sulfo-NHS.

    • Incubate the mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG9-NHS ester.

  • Conjugation Reaction :

    • Immediately add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker relative to the protein is a common starting point. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification :

    • Remove unreacted linker and byproducts using a desalting column (size-exclusion chromatography) or through dialysis against an appropriate buffer (e.g., PBS).

    • Characterize the resulting propargyl-functionalized protein using methods like mass spectrometry to confirm conjugation.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-functionalized biomolecule to an azide-containing molecule.

  • Reagent Preparation :

    • Propargyl-Biomolecule : The purified product from Protocol 1 in a suitable buffer (e.g., PBS).

    • Azide-Payload : Dissolve the azide-containing molecule (e.g., a drug) in DMSO.

    • Catalyst/Ligand : Prepare a stock solution of Copper(II) sulfate (B86663) (CuSO₄) (e.g., 100 mM in water) and a copper-chelating ligand like THPTA.

    • Reducing Agent : Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 50 mM in water). It must be made fresh as it is prone to oxidation.

  • Click Reaction :

    • In a reaction tube, combine the propargyl-functionalized biomolecule and the azide-payload (a common starting point is to use 1.1 equivalents of the azide relative to the alkyne).

    • Add the CuSO₄ solution to the mixture. A typical catalyst concentration is 1-5 mol%. A ligand like THPTA can be pre-mixed with the CuSO₄ to improve catalyst stability and efficiency.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents or a final concentration of 1-5 mM).

    • Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress if possible using an appropriate analytical technique.

  • Purification :

    • Once the reaction is complete, excess reagents can be removed. A copper-chelating agent like EDTA can be added to quench the catalyst.

    • Purify the final bioconjugate using a suitable chromatography method, such as Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC), to separate the final product from unreacted components.

This compound is a versatile and powerful heterobifunctional linker whose mechanism of action relies on a robust, two-step orthogonal conjugation strategy. The combination of stable amide bond formation and highly efficient click chemistry provides a reliable method for constructing complex bioconjugates. The integral PEG9 spacer further enhances the utility of this linker by imparting favorable physicochemical properties such as increased solubility and improved pharmacokinetic profiles. For researchers and drug developers, a thorough understanding of this linker's mechanism, properties, and experimental protocols is crucial for the rational design and synthesis of next-generation therapeutics.

References

A Technical Guide to the Solubility and Stability of Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG9-acid is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] Its structure, featuring a terminal alkyne for "click" chemistry and a carboxylic acid for amine coupling, allows for the precise connection of molecules.[2][3] The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and stability of the resulting conjugates.[4][] This guide provides an in-depth overview of the solubility and stability of this compound, complete with experimental protocols and data presentation.

Core Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
CAS Number 1613752-50-3
Molecular Formula C22H40O11
Molecular Weight 480.55 g/mol
Appearance Yellowish liquid or solid
Purity >96%
Storage Temperature -20°C for long-term storage

Solubility Profile

The solubility of this compound is a critical factor in its application. The long, hydrophilic PEG chain generally imparts good aqueous solubility, while the terminal carboxylic acid's ionization state significantly influences solubility in aqueous buffers.

SolventSolubilityRemarks
Water (pH < 5) ModerateThe carboxylic acid is protonated, which can reduce solubility.
Aqueous Buffers (pH > 7) HighThe carboxylic acid is deprotonated to the more soluble carboxylate form. This is the recommended starting point for aqueous solutions.
DMSO, DMF HighExcellent for creating concentrated stock solutions. Can be used as a co-solvent with aqueous buffers.
Methanol, Ethanol HighGood solubility for the linker itself. The solubility of conjugates will depend on the attached molecule.

While the PEG linker enhances hydrophilicity, the overall solubility of a this compound conjugate is determined by the combined properties of the linker and the attached molecule. If a conjugate exhibits poor aqueous solubility, it is likely due to the hydrophobic nature of the conjugated molecule.

Experimental Protocol: Determining Aqueous Solubility (Qualitative)
  • Preparation: Weigh a small, known amount of this compound or its conjugate into a clear vial.

  • Solvent Addition: Add a measured volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a starting concentration (e.g., 1 mg/mL).

  • Dissolution: Vortex or sonicate the mixture at room temperature for a set period (e.g., 10-15 minutes).

  • Observation: Visually inspect the solution for any undissolved particulate matter against a dark background.

  • Titration: If the compound dissolves completely, incrementally add more of the compound until precipitation is observed. If it does not dissolve, incrementally add more solvent until the solution is clear.

  • Quantification: Calculate the approximate solubility based on the amount of compound dissolved in the final volume of the solvent.

Experimental Protocol: Co-Solvent Method for Solubilizing Hydrophobic Conjugates

This method is useful when the conjugate has poor aqueous solubility.

  • Weigh the Conjugate: Accurately weigh the desired amount of the conjugate into a microcentrifuge tube.

  • Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO or DMF) to the tube to completely dissolve the conjugate, creating a concentrated stock solution (e.g., 20-100 mg/mL).

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of the final aqueous buffer (e.g., PBS, pH 7.4).

  • Slow Addition: While gently vortexing the aqueous buffer, slowly add the concentrated organic stock solution dropwise. It is critical to add the organic stock to the aqueous buffer and not the other way around to prevent precipitation.

  • Final Concentration: Ensure the final percentage of the organic co-solvent is as low as possible (typically <5% v/v) to minimize its impact on subsequent biological experiments. If the solution becomes cloudy, the solubility limit in that buffer system has been exceeded.

cluster_0 Solubilization Workflow weigh 1. Weigh Conjugate stock 2. Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) weigh->stock buffer 3. Prepare Aqueous Buffer (e.g., PBS) add 4. Slowly Add Stock to Stirring Buffer stock->add buffer->add final 5. Final Solution (<5% Organic Solvent) add->final cluster_1 Stability Testing Workflow prep 1. Prepare Solutions in Different Buffers stress 2. Incubate at Various Temperatures prep->stress time 3. Collect Samples at Time Points stress->time hplc 4. Analyze by HPLC time->hplc data 5. Quantify Degradation hplc->data cluster_2 ADC Synthesis Pathway linker This compound alkyne_payload Alkyne-Modified Payload linker->alkyne_payload payload Cytotoxic Payload payload->alkyne_payload antibody Antibody azide_ab Azide-Modified Antibody antibody->azide_ab adc Antibody-Drug Conjugate (ADC) azide_ab->adc alkyne_payload->adc

References

A Technical Guide to the Role of Heterobifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional linkers are advanced chemical reagents that serve as molecular bridges to covalently connect two different biomolecules with high specificity.[1] Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional linkers feature two distinct reactive moieties.[2] This intrinsic asymmetry is the cornerstone of their utility, enabling controlled, sequential reactions that minimize the formation of unwanted polymers and self-conjugates.[2][3] This precision is critical in numerous applications, from developing antibody-drug conjugates (ADCs) for targeted cancer therapy to immobilizing enzymes for biosensors and probing complex protein-protein interactions.[1]

Core Concepts: Structure and Mechanism

A heterobifunctional linker is fundamentally composed of three parts: two different reactive functional groups and a spacer arm that connects them. The spacer's length and chemical properties (e.g., hydrophilicity) can be tailored to control the distance and orientation between the conjugated molecules.

The primary advantage of these linkers is their capacity for two-step conjugation workflows. This sequential approach allows for the specific modification of one biomolecule, purification to remove excess linker, and subsequent reaction with a second biomolecule. This controlled process is essential for creating well-defined bioconjugates with a specific stoichiometry, a critical factor in therapeutic applications like ADCs where the drug-to-antibody ratio (DAR) must be precisely controlled.

cluster_0 General Structure struct Reactive Group A -- Spacer Arm -- Reactive Group B cluster_0 Two-Step Bioconjugation Workflow A Biomolecule 1 (e.g., Antibody with -NH2) Linker Heterobifunctional Linker (NHS-ester + Maleimide) A->Linker Step 1: Activation (NHS-ester reacts with amine) Activated Activated Biomolecule 1 (Maleimide-functionalized) Purify Purification Step (Remove excess linker) Activated->Purify B Biomolecule 2 (e.g., Drug with -SH) Conjugate Final Bioconjugate (Stable Thioether Bond) Purify->B Step 2: Conjugation (Maleimide reacts with thiol) cluster_0 ADC Internalization & Payload Release cluster_cleavable Cleavable Linker Pathway cluster_noncleavable Non-Cleavable Linker Pathway ADC ADC Binds to Cell Surface Antigen Internalization Internalization (Endocytosis) ADC->Internalization Endosome Endosome (Low pH) Internalization->Endosome Lysosome Lysosome (Low pH + Enzymes) Endosome->Lysosome Cleavage Linker Cleavage Endosome->Cleavage Acid-Labile Lysosome->Cleavage Enzyme-Cleavable Degradation Antibody Degradation Lysosome->Degradation Proteolysis Payload_C Released Payload (Active Drug) Cleavage->Payload_C Bystander Bystander Effect (Drug diffuses to kill neighboring cells) Payload_C->Bystander Payload_NC Released Payload + Linker + Amino Acid Degradation->Payload_NC

References

Harnessing the Bridge: An In-depth Technical Guide to PROTAC Linker Function and Design

Author: BenchChem Technical Support Team. Date: December 2025

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's overall efficacy, influencing its biological activity, selectivity, and drug-like properties.[5] This guide provides a comprehensive overview of the PROTAC linker, its multifaceted functions, design principles, and the experimental protocols used for its optimization.

The Core Function: Orchestrating the Ternary Complex

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase. The linker's role in this process is paramount. It must bridge the two proteins in a specific orientation that allows the E3 ligase to efficiently transfer ubiquitin to the target protein. This polyubiquitination event marks the POI for recognition and subsequent degradation by the 26S proteasome.

The characteristics of the linker—its length, composition, and attachment points—directly dictate the geometry and stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability and longevity of the ternary complex, leading to more efficient degradation.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC Intervention E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 E2-Ub binds E3 TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin (Ub) Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex TernaryComplex->E3 PROTAC & E3 Recycled PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation pathway.

Linker Design Principles: A Multifactorial Optimization

The rational design of a PROTAC linker involves a careful balancing act of several interconnected parameters. Historically, linker design has been largely empirical, often requiring the synthesis of extensive libraries to find an optimal candidate. However, a deeper understanding of structure-activity relationships (SARs) and the increasing use of computational modeling are paving the way for more rational design strategies.

The length of the linker is one of the most critical parameters to optimize.

  • Too short: A linker that is too short can cause steric clashes, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase, thus inhibiting ternary complex formation.

  • Too long: Conversely, an excessively long linker can lead to a highly flexible and unstable ternary complex, resulting in inefficient ubiquitination. It can also introduce an entropic penalty upon binding, reducing complex stability.

An optimal "sweet spot" for linker length often exists for a given POI-E3 ligase pair, which must be determined empirically.

The chemical makeup of the linker influences a PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability. The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and flexibility.

  • Flexible Linkers (e.g., PEG, Alkyl Chains): These linkers provide conformational flexibility, which can increase the probability of forming a productive ternary complex. PEG units, in particular, can enhance solubility and permeability by allowing the PROTAC to adopt folded conformations that shield its polar surface area.

  • Rigid Linkers (e.g., Alkynes, Phenyl Rings, Heterocycles): Incorporating rigid elements like piperazine (B1678402) or piperidine (B6355638) rings can reduce the entropic penalty of ternary complex formation. This conformational restriction can lead to more defined binding modes and potentially improved selectivity.

  • "Clickable" Linkers: The use of motifs like triazoles, formed via copper-catalyzed click chemistry, has streamlined the synthesis of PROTAC libraries. This approach allows for the rapid and efficient joining of POI and E3 ligase ligands with various linker lengths and compositions.

The points at which the linker connects to the POI and E3 ligase ligands are also crucial for successful PROTAC design. The "exit vector" from the ligand-binding pocket significantly influences the relative orientation of the two proteins within the ternary complex. The linker should be attached at a solvent-exposed position on each ligand to avoid disrupting the key binding interactions required for affinity.

Quantitative Impact of Linker Length on Degradation

The optimization of linker length is a critical step in PROTAC development. As the following tables illustrate, even minor changes in length can have a profound impact on degradation efficiency, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Table 1: Impact of Linker Length on BRD4 Degradation (CRBN-based PROTACs)

PROTAC Linker Composition Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC A PEG 12 > 5000 < 20
PROTAC B PEG 15 50 > 95
PROTAC C PEG 18 250 85
PROTAC D PEG 21 1500 60

Data is illustrative and compiled from principles discussed in cited literature.

Table 2: Impact of Linker Length on ERα Degradation (VHL-based PROTACs)

PROTAC Linker Composition Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC E Alkyl-PEG 13 800 55
PROTAC F Alkyl-PEG 16 25 > 90
PROTAC G Alkyl-PEG 19 350 70
PROTAC H Alkyl-PEG 22 > 2000 < 30

Data is illustrative and compiled from principles discussed in cited literature.

These tables demonstrate that a clear optimal linker length often emerges, with degradation potency dropping off significantly with both shorter and longer linkers.

Experimental Protocols for Linker Evaluation and Optimization

A systematic approach combining chemical synthesis, cellular assays, and biophysical techniques is required to optimize a PROTAC linker.

PROTAC_Workflow cluster_Design Design & Synthesis cluster_Evaluation In Vitro & Cellular Evaluation cluster_Optimization Optimization A 1. Select POI & E3 Ligands B 2. Computational Modeling (Optional) A->B C 3. Design Linker Library (Vary Length & Composition) B->C D 4. Synthesize PROTAC Library C->D E 5. Western Blot (Determine DC50 & Dmax) D->E F 6. Biophysical Assays (SPR, ITC) (Characterize Ternary Complex) E->F H 8. Analyze SAR Data E->H G 7. Permeability & Stability Assays F->G F->H G->H H->C Iterate Design I 9. Lead Optimization H->I

Caption: A typical workflow for PROTAC linker design and evaluation.

The goal is to create a series of PROTACs where only the linker is varied. This is often achieved using modular synthetic approaches like click chemistry.

  • Materials: POI ligand with an alkyne handle, E3 ligase ligand with an azide (B81097) handle, a series of bifunctional linkers (e.g., Azide-PEGn-OH, which can be converted to an azide), copper catalyst (e.g., CuSO4), reducing agent (e.g., sodium ascorbate), and solvents (e.g., DMF, DMSO).

  • Protocol:

    • Ligand Functionalization: Synthesize or procure the POI and E3 ligase ligands with orthogonal, reactive functional groups (e.g., an alkyne and an azide).

    • Library Synthesis: In parallel, react the alkyne-functionalized POI ligand with a library of azide-functionalized E3 ligase ligands (or vice versa) that have linkers of varying lengths and compositions.

    • Click Reaction: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for each member of the library. A typical reaction involves dissolving the two ligand components in a solvent like DMF/water, adding CuSO4 and sodium ascorbate, and stirring at room temperature until completion.

    • Purification: Purify each resulting PROTAC using High-Performance Liquid Chromatography (HPLC).

    • Characterization: Confirm the identity and purity of each PROTAC using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This is the standard cellular assay to quantify the extent of POI degradation induced by a PROTAC.

  • Protocol:

    • Cell Culture and Treatment: Plate cells expressing the target protein at a suitable density. After allowing them to adhere (typically overnight), treat the cells with a serial dilution of each PROTAC from the synthesized library for a defined period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Measure the total protein concentration in each lysate using a protein assay like the BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

    • Detection: After washing, incubate the membrane with a species-appropriate secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.

SPR is used to measure the binding kinetics and affinity of the interactions, providing insight into ternary complex formation and stability.

  • Protocol:

    • Chip Preparation: Covalently immobilize a high-purity E3 ligase onto the surface of a sensor chip.

    • Binary Interaction Analysis:

      • To measure PROTAC-E3 binding, flow solutions of the PROTAC at various concentrations over the chip and measure the binding and dissociation rates.

      • To measure PROTAC-POI binding, a similar experiment can be run by immobilizing the POI.

    • Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-functionalized surface. An increase in the binding signal compared to the PROTAC alone indicates the formation of the ternary complex. By titrating the POI concentration at a fixed PROTAC concentration, the affinity and stability of the ternary complex can be quantified.

Conclusion and Future Directions

The linker is a pivotal component in the design of effective PROTACs, acting as a strategic tool to modulate efficacy, selectivity, and pharmacokinetic properties. The traditional "trial and error" approach to linker design is gradually being superseded by more rational, structure-guided strategies that leverage advances in computational modeling, structural biology, and synthetic chemistry. As the field progresses, the development of novel linker chemistries and a deeper understanding of the complex interplay between the linker and the ternary complex will be essential to unlock the full therapeutic potential of PROTACs and expand the "druggable" proteome.

References

An In-depth Technical Guide to the Applications of PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic small-molecule drugs. The linker, which connects these two components, is a critical determinant of an ADC's safety, stability, and efficacy. Among various linker technologies, the incorporation of Polyethylene Glycol (PEG) has emerged as a pivotal strategy for optimizing ADC performance. This guide provides a comprehensive technical overview of the multifaceted roles of PEG linkers in ADC development. It details how PEGylation enhances hydrophilicity, improves pharmacokinetics, and enables higher drug-to-antibody ratios (DAR), thereby expanding the therapeutic window. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to serve as a resource for professionals in the field.

Introduction to PEG Linkers in ADCs

An ADC's efficacy hinges on the harmonious interplay of its three components: the antibody, the payload, and the linker. The linker's primary role is to ensure the payload remains securely attached to the antibody during circulation and is efficiently released upon internalization into the target cancer cell.[] Many potent cytotoxic payloads are highly hydrophobic, which presents a significant challenge in ADC development.[2][3] Hydrophobicity can lead to ADC aggregation, reduced solubility, and rapid clearance from the bloodstream, diminishing therapeutic efficacy and increasing off-target toxicity.[2][4]

PEG is a hydrophilic, non-toxic, and biocompatible polyether compound recognized as safe by the FDA. When incorporated into ADC linkers, PEG moieties act as flexible, hydrophilic spacers that can "shield" the hydrophobic payload. This process, known as PEGylation, confers several critical advantages that address the challenges associated with hydrophobic drugs.

Key Advantages of PEGylation in ADCs:

  • Improved Solubility and Stability: PEG chains form a hydration shell around the ADC, significantly increasing the solubility of the entire conjugate and preventing aggregation. This is crucial for developing stable, high-concentration injectable formulations.

  • Enhanced Pharmacokinetics (PK): By increasing the ADC's hydrodynamic volume and shielding it from clearance mechanisms, PEG linkers prolong its circulation half-life and increase the area under the plasma concentration-time curve (AUC). This allows for greater accumulation of the ADC in tumor tissues.

  • Higher Drug-to-Antibody Ratio (DAR): PEGylation mitigates the aggregation issues caused by hydrophobic payloads, enabling the attachment of more drug molecules per antibody (a higher DAR) without compromising the ADC's physicochemical properties. This can lead to enhanced potency.

  • Reduced Immunogenicity: The flexible PEG chains can mask potential epitopes on the payload or antibody, reducing the risk of an immune response.

Quantitative Impact of PEG Linkers on ADC Properties

The length and structure of the PEG linker are critical design parameters that must be empirically optimized for each specific antibody, payload, and target combination. The following tables summarize the quantitative effects of PEGylation on key ADC attributes.

Table 1: Influence of PEG Linker on Drug-to-Antibody Ratio (DAR)

Linker TypeCleavable TriggerPEG SpacerResulting Average DARKey ObservationReference
DTPM-basedVal-Ala (more hydrophobic)None1.4Hydrophobic trigger limits drug loading.
DTPM-basedVal-Ala (more hydrophobic)PEG₁₂3.0PEG spacer increases achievable DAR for hydrophobic trigger.
DTPM-basedVal-Cit (less hydrophobic)None3.8Less hydrophobic trigger allows higher initial DAR.
DTPM-basedVal-Cit (less hydrophobic)PEG₁₂2.7PEG spacer slightly reduces DAR for less hydrophobic trigger.
Maleimide-basedVal-Cit-PAB-MMAEmPEG₂₄4 or 8PEGylation enables high DAR (up to 8) with a hydrophobic payload (MMAE).

Table 2: Effect of PEG Linker Configuration on ADC Pharmacokinetics in Mice

ADC ConstructPEG ConfigurationClearance RateKey ObservationReference
Kadcyla® (Reference)Non-PEG LinkerStandardBaseline for comparison.
Amide-linked ADCLinear 24-unit PEGFaster than pendantLinear PEG shows improvement over non-PEG, but is less effective than pendant.
Amide-linked ADCPendant (2x 12-unit PEG)Slower than linearPendant configuration provides a more significant shielding effect, leading to slower clearance and improved PK profile.

Experimental Protocols for PEGylated ADC Development

The development of a PEGylated ADC involves a multi-step process requiring careful execution and characterization. Below are generalized protocols for key experimental phases.

Protocol: Site-Specific Conjugation of a PEGylated Payload

This protocol describes a common method for conjugating a maleimide-functionalized PEG-payload to an antibody with an engineered cysteine residue (Thiomab), ensuring a homogenous ADC product.

  • Antibody Reduction:

    • Prepare the Thiomab in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 1.5 to 3-fold molar excess of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 1-2 hours at 37°C to reduce the engineered cysteine's disulfide bond, exposing the reactive thiol group.

    • Remove excess TCEP via buffer exchange using a desalting column (e.g., Sephadex G-25).

  • Conjugation Reaction:

    • Dissolve the maleimide-activated PEG-linker-payload (e.g., Mal-PEG₈-Val-Cit-PAB-MMAE) in a co-solvent like DMSO to a concentration of ~10 mM.

    • Add the dissolved linker-payload to the reduced antibody at a 3 to 5-fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature with gentle agitation. The maleimide (B117702) group will react specifically with the free thiol on the antibody.

  • Quenching and Purification:

    • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine to cap any unreacted maleimide groups.

    • Purify the resulting ADC using Hydrophobic Interaction Chromatography (HIC) to separate the ADC from unconjugated antibody and excess linker-payload. Size Exclusion Chromatography (SEC) can also be used to remove aggregates.

Protocol: Characterization of the PEGylated ADC
  • Drug-to-Antibody Ratio (DAR) Determination:

    • Method: Reverse-phase HPLC (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC).

    • Procedure: The purified ADC is analyzed by HIC. Species with different numbers of conjugated drugs will have different hydrophobicities and thus different retention times.

    • Calculation: The average DAR is calculated by integrating the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.) and weighting them by their respective DAR value.

  • Analysis of Aggregation and Stability:

    • Method: Size Exclusion Chromatography (SEC).

    • Procedure: The ADC sample is run on an SEC column. The chromatogram is monitored for the appearance of high molecular weight species (aggregates) or fragments.

    • Stress Studies: To assess stability, the ADC can be incubated under thermal stress (e.g., 40°C for 1 week) and then re-analyzed by SEC to quantify any increase in aggregation.

  • In Vivo Pharmacokinetic (PK) Study:

    • Model: Typically performed in mice or rats.

    • Procedure: A single intravenous dose of the ADC is administered to a cohort of animals.

    • Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).

    • Analysis: The concentration of the total antibody or the ADC in the plasma is measured using an ELISA.

    • Data Analysis: The plasma concentration-time data is used to calculate key PK parameters such as half-life (t½), clearance, and Area Under the Curve (AUC).

Visualization of Key Concepts and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.

cluster_0 Logical Relationship of ADC Components with PEG Linker cluster_1 Linker Antibody Monoclonal Antibody (Targeting Moiety) Trigger Cleavable/Non-Cleavable Trigger Antibody->Trigger Connects to ADC Optimized ADC Antibody->ADC Provides Specificity PEG PEG Spacer (Hydrophilic Shield) PEG->Trigger Incorporated into Linker PEG->ADC Enhances PK/Solubility Payload Cytotoxic Payload (Hydrophobic) Trigger->Payload Releases Payload->ADC Imparts Potency

Caption: Core components of a PEGylated Antibody-Drug Conjugate.

cluster_workflow PEGylated ADC Development & Evaluation Workflow Linker_Synth Linker-Payload Synthesis (with PEG moiety) Conjugation Conjugation Reaction Linker_Synth->Conjugation mAb_Prod Antibody Production (& Engineering if needed) mAb_Prod->Conjugation Purification Purification (HIC / SEC) Conjugation->Purification Characterization In Vitro Characterization (DAR, Stability, Potency) Purification->Characterization In_Vivo In Vivo Evaluation (PK, Efficacy, Toxicity) Characterization->In_Vivo Promising Candidates Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->Linker_Synth Iterative Design

References

The "Click" Revolution: An In-Depth Technical Guide to the Reactivity of Terminal Alkyne Groups in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has fundamentally transformed the landscape of chemical synthesis, bioconjugation, and materials science. At the heart of this revolution lies the exceptional reactivity of the terminal alkyne group, a versatile functional handle that participates in highly efficient and selective ligation reactions. This technical guide provides a comprehensive exploration of the two major classes of click chemistry involving terminal alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We delve into the core principles governing their reactivity, present quantitative data for informed substrate selection, and provide detailed experimental protocols for practical implementation.

The Workhorse of Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, renowned for its speed, reliability, and broad functional group tolerance.[1][2] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3] This transformation boasts a massive rate acceleration of up to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition.[4]

Mechanism of CuAAC

The catalytic cycle of CuAAC is initiated by the formation of a copper(I)-acetylide intermediate. This is followed by coordination of the azide and subsequent cyclization to form a six-membered metallacycle, which then rearranges to a stable copper-triazolide intermediate before protonolysis releases the triazole product and regenerates the active catalyst.[4] The use of a reducing agent, such as sodium ascorbate (B8700270), is crucial to maintain the copper in its active Cu(I) oxidation state, preventing oxidation to the inactive Cu(II) species.

CuAAC_Mechanism cluster_0 Catalytic Cycle Cu(I) Cu(I) Cu-Acetylide Cu-Acetylide Cu(I)->Cu-Acetylide + Alkyne Alkyne Alkyne Metallacycle Metallacycle Cu-Acetylide->Metallacycle + Azide Azide Azide Cu-Triazolide Cu-Triazolide Metallacycle->Cu-Triazolide Cu-Triazolide->Cu(I) Triazole Triazole Cu-Triazolide->Triazole + H+

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Factors Influencing Reactivity of Terminal Alkynes in CuAAC

The electronic nature of the terminal alkyne plays a significant role in the rate of CuAAC. Electron-withdrawing groups adjacent to the alkyne can enhance the reaction rate. This is attributed to the increased acidity of the acetylenic proton, facilitating the formation of the copper-acetylide intermediate. Propiolamides, for instance, are generally more reactive than standard propargyl compounds.

Alkyne TypeSubstituentRelative ReactivityNotes
Propargyl Derivatives -OH, -O-Alkyl, -NH-AlkylStandardWidely used due to ease of synthesis and stability.
Phenylacetylene Derivatives Electron-donating groupsSlower
Electron-withdrawing groupsFasterEnhances the rate of copper-acetylide formation.
Propiolamides -C(O)NR₂HighIncreased reactivity due to the electron-withdrawing amide group.
1-Iodoalkynes -IVery HighExhibit exceptional reactivity, leading to faster reactions and higher yields.

Table 1: Relative reactivity of different classes of terminal alkynes in CuAAC.

The choice of ligand for the copper catalyst is also critical for optimizing reaction kinetics and preventing catalyst degradation. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used to stabilize the Cu(I) oxidation state and accelerate the reaction.

Experimental Protocols for CuAAC

This protocol is a general starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles in an organic solvent system.

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0-1.2 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform a suitable workup and purification.

This protocol is adapted for labeling biomolecules in an aqueous buffer. The use of a water-soluble ligand like THPTA is recommended.

Materials:

  • Alkyne-modified biomolecule (e.g., 10-50 µM)

  • Azide-functionalized probe (2-10 fold molar excess)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aminoguanidine (optional, to scavenge reactive byproducts)

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • To the solution of the alkyne-modified biomolecule in the buffer, add the azide probe.

  • Prepare a catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio and let it stand for 1-2 minutes.

  • Add the catalyst premix to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1 hour.

  • Purify the labeled biomolecule using a suitable method such as size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Bioconjugation_Workflow cluster_1 Bioconjugation Workflow Alkyne_Biomolecule Alkyne-modified Biomolecule Mix Mix in Buffer Alkyne_Biomolecule->Mix Azide_Probe Azide-functionalized Probe Azide_Probe->Mix Add_Catalyst Add Catalyst Premix (CuSO4 + THPTA) Mix->Add_Catalyst Initiate Initiate with Sodium Ascorbate Add_Catalyst->Initiate Incubate Incubate Initiate->Incubate Purify Purify Labeled Biomolecule Incubate->Purify

Figure 2: General workflow for bioconjugation using CuAAC.

The Biocompatible Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC provides a powerful metal-free alternative. This reaction relies on the high ring strain of a cyclooctyne (B158145) to accelerate the cycloaddition with an azide. The release of this strain provides the driving force for the reaction, obviating the need for a catalyst.

Reactivity of Strained Alkynes in SPAAC

The rate of SPAAC is highly dependent on the structure of the cyclooctyne. Modifications that increase ring strain or lower the LUMO energy of the alkyne lead to faster reaction kinetics. Several generations of cyclooctynes have been developed with progressively faster reaction rates.

CyclooctyneSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Features
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1Smaller size, lower lipophilicity.
DIBO (Dibenzocyclooctyne)~0.3 - 0.7Good reactivity and stability.
DBCO (Dibenzylcyclooctyne)~0.6 - 1.0High reactivity, widely used.
BARAC (Biarylazacyclooctynone)>1.0Among the most reactive cyclooctynes.

Table 2: Comparison of second-order rate constants for commonly used cyclooctynes in SPAAC. Rates can vary depending on the solvent and azide structure.

SPAAC_Concept cluster_2 SPAAC Concept Strained_Alkyne Strained Cyclooctyne (High Energy) Transition_State Transition State (Lower Activation Energy) Strained_Alkyne->Transition_State + Azide Azide Azide Azide->Transition_State Triazole Stable Triazole (Low Energy) Transition_State->Triazole Release of Ring Strain

References

An In-depth Technical Guide to Amine Coupling Using Carboxylic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical principles, reagents, and protocols for the covalent coupling of primary amines to carboxylic acid functional groups. This fundamental transformation, resulting in the formation of a stable amide bond, is one of the most widely used reactions in medicinal chemistry, bioconjugation, and drug development.[1][2] This document offers a detailed exploration of the core chemistries, presents quantitative data for reagent comparison, provides step-by-step experimental protocols, and includes visual diagrams of key mechanisms and workflows.

Core Principles of Carboxylic Acid-Amine Coupling

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. This is due to a competing acid-base reaction where the basic amine deprotonates the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[3][4] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.

The general strategy involves a two-step process, which can often be performed in a single pot:

  • Activation of the Carboxylic Acid: A coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.

  • Nucleophilic Attack by the Amine: The primary amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate that then collapses to form the stable amide bond and release a byproduct.

A wide variety of reagents have been developed to facilitate this transformation, each with its own advantages and disadvantages regarding efficiency, side reactions, and substrate scope. These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Key Coupling Reagents and Their Mechanisms

The selection of an appropriate coupling reagent is critical for the success of an amide bond formation reaction and depends on factors such as the properties of the substrates, desired reaction conditions (e.g., solvent, temperature), and the potential for side reactions like racemization.

Carbodiimides (EDC, DCC)

Carbodiimides are a class of "zero-length" crosslinkers, meaning no part of the reagent is incorporated into the final product. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N,N'-dicyclohexylcarbodiimide (DCC) are the most common examples. They activate carboxylic acids to form a highly reactive O-acylisourea intermediate.

This intermediate is susceptible to nucleophilic attack by a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable and can hydrolyze in aqueous solutions or rearrange into an unreactive N-acylurea. To improve the efficiency and stability of the reaction, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS or HOBt ester, which then reacts with the amine to form the amide bond.

EDC_NHS_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS Ester (Semi-stable) O_Acylisourea->NHS_Ester + NHS Amide Amide Bond (R-CO-NH-R') O_Acylisourea->Amide + Amine (direct path) Urea_Biproduct Urea Byproduct O_Acylisourea->Urea_Biproduct Hydrolysis or Rearrangement NHS NHS NHS->NHS_Ester NHS_Ester->Amide + Amine Released_NHS Released NHS NHS_Ester->Released_NHS Amine Primary Amine (R'-NH2) Amine->Amide

EDC/NHS Amide Coupling Mechanism
Phosphonium Salts (BOP, PyBOP)

Phosphonium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are highly efficient coupling reagents that require a non-nucleophilic base (e.g., DIPEA) for activation. They react with the carboxylate to form an active HOBt ester, which then reacts with the amine. An advantage of phosphonium salts is that they do not react with the free amino group of the amine component.

Aminium/Uronium Salts (HATU, HBTU)

Aminium and uronium salts, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are among the most powerful coupling reagents. They offer rapid reaction times and minimal racemization, especially when used with additives like HOBt. Similar to phosphonium salts, they require a base for the activation of the carboxylic acid.

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the final amide product. The following tables summarize quantitative data from various studies to provide a basis for comparison.

Table 1: Comparison of Coupling Reagent Efficiency in the Synthesis of a Difficult Decapeptide

Coupling ReagentPurity (%)Yield (%)Reference
HATU/HOAt9585
HBTU/HOBt9280
PyBOP/HOBt9078
DIC/HOBt8570

Table 2: Yields for the Coupling of Various Carboxylic Acids and Amines with Different Reagents

Carboxylic AcidAmineCoupling Reagent/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideHATU/DIPEADMF23538
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideBOPCl/Et3NCH2Cl223-28
Boc-Valine4-Amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBt (cat.)/DIPEACH3CN231472
Diphenylacetic acidDiisopropylamineDCC---0
Diphenylacetic acidDiisopropylamineBTFFH/DIPEACH2Cl28012-2471
Octanoic acidtert-PentylamineXtalFluor-E---8
Octanoic acidtert-PentylamineBTFFH/DIPEACH2Cl28012-2491

Table 3: Optimal pH Ranges for EDC/NHS Coupling Chemistry

Reaction StepOptimal pH RangeCommonly Used Buffer
Carboxyl Activation4.5 - 6.00.1 M MES
Amine Coupling7.0 - 8.5Phosphate-Buffered Saline (PBS)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful amide coupling reactions. The following are representative protocols for several common coupling reagents.

General Protocol for EDC/NHS Coupling in Aqueous Solution

This two-step protocol is commonly used for bioconjugation to minimize self-polymerization of molecules containing both carboxyl and amine groups.

Materials:

  • Molecule with carboxylic acid

  • Molecule with primary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

Procedure:

  • Activation:

    • Dissolve the carboxylic acid-containing molecule in Activation Buffer.

    • Add EDC (typically 1.5-5 equivalents) and NHS (or Sulfo-NHS, typically 1.5-5 equivalents) to the solution.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling:

    • Immediately add the activated carboxylic acid solution to the amine-containing molecule dissolved in Coupling Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional):

    • Add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15 minutes to stop the reaction and block any remaining active NHS-esters.

  • Purification:

    • Purify the conjugate using dialysis, size-exclusion chromatography, or another suitable method to remove byproducts and unreacted reagents.

Experimental_Workflow cluster_activation Activation Step cluster_coupling Coupling Step Start Start Dissolve_Acid Dissolve Carboxylic Acid in Activation Buffer (pH 4.7-6.0) Start->Dissolve_Acid Add_EDC_NHS Add EDC and NHS/Sulfo-NHS Dissolve_Acid->Add_EDC_NHS Incubate_Activation Incubate for 15-30 min at RT Add_EDC_NHS->Incubate_Activation Combine Combine Activated Acid and Amine Solutions Incubate_Activation->Combine Activation_Step Activation Dissolve_Amine Dissolve Primary Amine in Coupling Buffer (pH 7.2-8.0) Dissolve_Amine->Combine Incubate_Coupling Incubate for 1-2h at RT or overnight at 4°C Combine->Incubate_Coupling Quench Quench Reaction (Optional) with Tris or Glycine Incubate_Coupling->Quench Purify Purify Conjugate Incubate_Coupling->Purify If not quenching Coupling_Step Coupling Quench->Purify End End Purify->End

Two-Step EDC/NHS Coupling Workflow
Protocol for HATU-Mediated Coupling in Organic Solvent

This protocol is suitable for the synthesis of small molecules and peptides in a non-aqueous environment.

Materials:

  • Carboxylic acid

  • Amine

  • HATU

  • Non-nucleophilic base (e.g., DIPEA or TEA)

  • Anhydrous polar aprotic solvent (e.g., DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add the base (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes.

  • Add the amine (1.0-1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS. Reactions are often complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with aqueous acid, base, and brine as needed.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol for HBTU-Mediated Coupling

This protocol is a common alternative to HATU-mediated coupling.

Materials:

  • Carboxylic acid

  • Amine

  • HBTU

  • DIPEA

  • DMF

Procedure:

  • To a suspension of the acid (1 equivalent), amine (1.1 equivalents), and DIPEA (3.5 equivalents) in DMF, add HBTU (1.5 equivalents).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with an organic solvent like EtOAc or CH2Cl2.

  • Wash successively with 10% citric acid, saturated NaHCO3 solution, water, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol for DCC-Mediated Coupling in Organic Solvent

This protocol is a classic method for amide bond formation in organic synthesis.

Materials:

Procedure:

  • Dissolve the carboxylic acid (1 equivalent) and the amine (1 equivalent) in DCM and cool the mixture in an ice bath.

  • In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of DCM.

  • Add the DCC solution dropwise to the cooled mixture of the acid and amine with stirring.

  • Allow the reaction to warm to room temperature and stir until complete (typically monitored by TLC or the precipitation of dicyclohexylurea).

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea byproduct.

  • Wash the filtrate with aqueous acid, base, and brine as needed.

  • Dry the organic layer, concentrate, and purify the crude product.

Conclusion

The formation of amide bonds through the coupling of carboxylic acids and amines is a cornerstone of modern chemical and biological sciences. The choice of coupling reagent and reaction conditions must be carefully considered based on the specific substrates and desired outcome. While carbodiimides like EDC are invaluable for bioconjugation in aqueous media, phosphonium and uronium/aminium salts such as PyBOP, HATU, and HBTU offer high efficiency and suppression of side reactions in organic synthesis. This guide provides the foundational knowledge, comparative data, and practical protocols to enable researchers, scientists, and drug development professionals to effectively utilize these powerful synthetic transformations in their work.

References

Propargyl-PEG9-acid in Targeted Protein Degradation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Linkers in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant protein function. At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a passive spacer; it plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. The length, composition, and attachment points of the linker are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

Among the various linker strategies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable length. Propargyl-PEG9-acid is a specific, versatile PEG-based linker that offers a terminal alkyne group for "click" chemistry and a carboxylic acid for amide bond formation, facilitating a modular and efficient approach to PROTAC synthesis. This guide provides a comprehensive overview of the application of this compound and similar long-chain PEG linkers in the design and evaluation of PROTACs.

The PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. This process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage in further degradation cycles.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (e.g., with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Synthesis of PROTACs using this compound

The modular nature of PROTACs lends itself to convergent synthetic strategies. The this compound linker, with its terminal alkyne and carboxylic acid, is ideally suited for a "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and tolerant of a wide range of functional groups, making it a powerful tool for the final assembly of the PROTAC molecule.

A general synthetic workflow involves the initial attachment of the this compound linker to one of the ligands (either the POI binder or the E3 ligase ligand) via an amide bond formation. The second ligand, functionalized with an azide (B81097) group, is then "clicked" onto the alkyne terminus of the linker.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with amine) Amide_Coupling Amide Coupling POI_Ligand->Amide_Coupling Propargyl_PEG9_Acid This compound Propargyl_PEG9_Acid->Amide_Coupling Intermediate POI Ligand-PEG9-Alkyne Amide_Coupling->Intermediate Click_Chemistry CuAAC 'Click' Chemistry Intermediate->Click_Chemistry E3_Ligand_Azide E3 Ligand (with azide) E3_Ligand_Azide->Click_Chemistry Final_PROTAC Final PROTAC Click_Chemistry->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis via Amide Coupling and Click Chemistry

Materials:

  • POI ligand with a free amine group

  • This compound

  • Amide coupling reagents (e.g., HATU, DIPEA)

  • Anhydrous DMF

  • E3 ligase ligand with an azide functional group

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., DMF/H₂O or t-BuOH/H₂O)

  • Materials for purification (e.g., HPLC)

Procedure:

  • Amide Coupling:

    • Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting POI Ligand-PEG9-Alkyne intermediate by flash column chromatography.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the POI Ligand-PEG9-Alkyne intermediate (1.0 eq) and the E3 ligase ligand-azide (1.1 eq) in a suitable solvent mixture (e.g., DMF/H₂O 4:1).

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq).

    • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final PROTAC product by preparative HPLC.

Quantitative Evaluation of PROTAC Performance

The efficacy of a synthesized PROTAC is assessed through a series of in vitro and cellular assays to determine its binding affinity, degradation efficiency, and mechanism of action.

Data Presentation: Representative Data for a PEG-Linked PROTAC

The following tables present representative quantitative data for a hypothetical PROTAC, "PROTAC-X," which utilizes a long-chain PEG linker analogous to this compound. This data is illustrative of the parameters measured to characterize a novel degrader.

Table 1: Binding Affinities of PROTAC-X and its Precursor Ligands

CompoundTargetAssay MethodBinding Affinity (Kd, nM)
POI LigandProtein of InterestIsothermal Titration Calorimetry (ITC)50
E3 LigandE3 LigaseSurface Plasmon Resonance (SPR)150
PROTAC-XProtein of InterestITC75
PROTAC-XE3 LigaseSPR200

Table 2: Cellular Degradation Efficiency of PROTAC-X

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)
Cancer Cell Line A2425>95
Cancer Cell Line B245090

Table 3: Pharmacokinetic Properties of PROTAC-X in a Murine Model

ParameterValue
Route of AdministrationIntravenous (IV)
Half-life (t1/2)6.8 hours
Clearance (CL)15.2 mL/min/kg
Volume of Distribution (Vd)8.5 L/kg
Experimental Protocols for PROTAC Evaluation

Protocol 1: Western Blotting for Determination of DC₅₀ and Dₘₐₓ

This is a standard method to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC compound

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Signaling Pathways and Logical Relationships

PROTACs that target key signaling proteins, such as kinases, can have profound effects on cellular pathways. The degradation of a target kinase, for example, will abrogate its downstream signaling cascade.

Kinase_Signaling_Pathway cluster_0 PROTAC Intervention cluster_1 Cellular Signaling Cascade PROTAC PROTAC targeting Kinase A Kinase_A Kinase A (Target Protein) PROTAC->Kinase_A Binds E3 E3 Ligase E3->PROTAC Recruited by Proteasome Proteasome Kinase_A->Proteasome Degradation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Upstream_Signal Upstream Signal Upstream_Signal->Kinase_A Activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (e.g., Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates

Methodological & Application

Application Notes and Protocols for Conjugating Propargyl-PEG9-acid to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of Propargyl-PEG9-acid to primary amines on a protein surface. This process, a form of PEGylation, is instrumental in enhancing the therapeutic properties of proteins by improving solubility, extending circulatory half-life, and reducing immunogenicity.[1] The inclusion of a propargyl group introduces a terminal alkyne, a versatile chemical handle for subsequent "click chemistry" reactions.[1][2][3]

The conjugation is achieved through a two-step process utilizing carbodiimide (B86325) chemistry.[1] First, the carboxylic acid group of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][4][5][6] This activation step forms a more stable, amine-reactive NHS ester.[4][5][6][7] The second step involves the reaction of this activated PEG linker with primary amine groups (the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein to form a stable amide bond.[1]

Experimental Workflow

The overall experimental workflow for the conjugation of this compound to a protein is depicted below. It involves the activation of the PEG linker, conjugation to the protein, and subsequent purification of the resulting conjugate.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Analysis reagent_prep Prepare Reagents (this compound, EDC, NHS) activation Activate Carboxylic Acid (Formation of NHS Ester) reagent_prep->activation 15-30 min Room Temp conjugation Conjugate to Protein activation->conjugation Add activated PEG to protein protein_prep Prepare Protein Solution protein_prep->conjugation quenching Quench Reaction conjugation->quenching 2 hours Room Temp purification Purify Conjugate (e.g., Dialysis, SEC) quenching->purification characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) purification->characterization

Figure 1: Experimental workflow for protein conjugation. This diagram illustrates the sequential stages of activating the this compound, conjugating it to the target protein, and the final purification and analysis of the product.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific proteins and applications.

Materials and Reagents
  • This compound

  • Protein of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[8]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[8]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Standard laboratory equipment (vortex mixer, centrifuge, etc.)

Reagent Preparation
  • This compound Stock Solution: Prepare a 100 mg/mL stock solution of this compound in anhydrous DMF or DMSO. Store at -20°C, protected from moisture.[9]

  • EDC Stock Solution: Immediately before use, prepare a 10 mg/mL solution of EDC in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[5]

  • NHS/Sulfo-NHS Stock Solution: Immediately before use, prepare a 10 mg/mL solution of NHS or Sulfo-NHS in Activation Buffer.

  • Protein Solution: Prepare the protein solution in the Coupling Buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris).

Conjugation Procedure

Step 1: Activation of this compound

This step involves the activation of the carboxylic acid group of the PEG linker to form an amine-reactive NHS ester.[1]

  • In a microcentrifuge tube, combine the desired volume of this compound stock solution with Activation Buffer.

  • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. A typical molar ratio is 1:1.1:1.1 (this compound:EDC:NHS).[1]

  • Incubate the reaction mixture for 15-30 minutes at room temperature.[1]

Step 2: Conjugation to the Protein

  • Immediately add the activated Propargyl-PEG9-NHS ester solution to the protein solution in the Coupling Buffer. The molar ratio of the PEG linker to the protein will determine the degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess of the PEG linker.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4] Reaction conditions such as pH, temperature, and incubation time can be varied to optimize the degree of conjugation.[9]

Step 3: Quenching the Reaction

  • To stop the conjugation reaction, add the Quenching Solution to a final concentration of 20-50 mM (e.g., 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).[8]

  • Incubate for 15 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

Step 4: Purification of the Conjugate

  • Remove unreacted PEG linker and byproducts by dialysis against PBS or by using a desalting column.[8][9]

  • For higher purity, size-exclusion chromatography (SEC) can be employed to separate the PEGylated protein from the unconjugated protein and other impurities.

Quantitative Data Summary

The following table provides a summary of the recommended quantitative parameters for the conjugation protocol. These values may require optimization based on the specific protein and desired degree of PEGylation.

ParameterRecommended ValueRange for OptimizationReference
Activation Step
This compound:EDC:NHS Molar Ratio1:1.1:1.11:1-5:1-5[1]
Activation Time15 minutes15-30 minutes[1]
Activation TemperatureRoom TemperatureRoom Temperature[1]
Activation Buffer pH6.04.5-7.2[8]
Conjugation Step
PEG Linker:Protein Molar Ratio10:15:1 to 50:1
Conjugation Time2 hours1-4 hours (RT) or overnight (4°C)[4]
Conjugation TemperatureRoom Temperature4°C to Room Temperature[9]
Coupling Buffer pH7.2-7.57.0-8.5[5][8]
Quenching Step
Quenching Reagent Concentration20 mM10-50 mM[8]
Quenching Time15 minutes15-30 minutes

Characterization of the Protein-PEG Conjugate

After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm the integrity of the protein.

  • SDS-PAGE: A noticeable increase in the apparent molecular weight of the protein on an SDS-PAGE gel is indicative of successful PEGylation.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate and calculate the number of PEG chains attached per protein molecule.[10]

  • HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate species with different degrees of PEGylation.[10]

Signaling Pathway and Chemical Reaction

The chemical reaction for the conjugation of this compound to a protein's primary amine is a two-step process.

chemical_reaction cluster_activation Activation cluster_conjugation Conjugation propargyl_peg_acid Propargyl-PEG9-COOH nhs_ester Propargyl-PEG9-NHS Ester propargyl_peg_acid->nhs_ester + EDC, NHS conjugate Protein-NH-CO-PEG9-Propargyl nhs_ester->conjugate Amide Bond Formation protein Protein-NH2 protein->conjugate

Figure 2: Chemical reaction scheme. This diagram shows the activation of this compound to an NHS ester, followed by its reaction with a primary amine on the protein to form a stable amide bond.

References

Application Notes and Protocols for Amine Labeling using EDC/NHS-activated Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-acid is a heterobifunctional linker that provides a versatile platform for bioconjugation.[1] It features a terminal propargyl group for "click chemistry" reactions and a carboxylic acid group for covalent attachment to primary amines.[1] The nine-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[2] This document provides detailed protocols for the activation of the carboxylic acid moiety of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), and its subsequent conjugation to amine-containing molecules.

Mechanism of Action

The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[3][4] This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. In the second step, the NHS ester reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Applications

The resulting propargyl-labeled molecule can be used in a variety of applications, including:

  • Targeted Drug Delivery: The propargyl group can be conjugated to an azide-functionalized drug molecule via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) "click chemistry". The amine-reactive end can be attached to a targeting ligand such as an antibody or peptide, enabling site-specific drug delivery.

  • Fluorescent Labeling and Imaging: Fluorophores containing an azide (B81097) group can be "clicked" onto the propargyl-labeled biomolecule for in vitro and in vivo imaging studies.

  • Protein-Protein Interaction Studies: Labeling proteins with this linker allows for the investigation of protein-protein interactions using techniques such as Förster resonance energy transfer (FRET).

  • Surface Immobilization: Biomolecules can be immobilized on surfaces functionalized with azide groups for applications in biosensors and microarrays.

Data Presentation

The efficiency of the EDC/NHS activation and subsequent amine labeling can be influenced by factors such as pH, buffer composition, and the molar ratio of reagents. While specific quantitative data for this compound is application-dependent and requires empirical optimization, the following table provides representative data on the effect of PEG linker length on the clearance of antibody-drug conjugates (ADCs), illustrating the importance of the PEG spacer.

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~6.20.73
PEG8~4.50.53
PEG9 (extrapolated) ~4.2 ~0.49
PEG12~3.10.36

This data is synthesized from a study on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. The value for PEG9 is an estimation based on the trend observed for other PEG linker lengths.

Experimental Protocols

Materials
  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Amine-containing molecule (e.g., protein, peptide, or small molecule)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Desalting column (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Protocol 1: Two-Step Aqueous Phase EDC/NHS Activation and Amine Labeling

This protocol is suitable for labeling proteins and other biomolecules in an aqueous environment.

  • Equilibrate Reagents: Allow EDC and NHS/Sulfo-NHS to come to room temperature before opening.

  • Prepare Solutions:

    • Dissolve the amine-containing molecule in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • Immediately before use, prepare a 10 mM solution of this compound in the Activation Buffer.

    • Prepare 100 mM solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation of this compound:

    • To the this compound solution, add a 10-fold molar excess of EDC and a 2.5-fold molar excess of NHS (or Sulfo-NHS).

    • Incubate the reaction for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated this compound solution to the amine-containing molecule solution. The optimal molar ratio of activated linker to the biomolecule should be determined empirically, but a 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody.

    • Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

Protocol 2: Organic Phase EDC/NHS Activation and Amine Labeling

This protocol is suitable for labeling small molecules soluble in organic solvents.

  • Dissolve Reagents:

    • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

  • Activation of this compound:

    • Add the EDC/NHS solution to the this compound solution.

    • Stir the reaction at room temperature for 1-4 hours.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

    • Add the amine solution to the activated this compound solution.

    • If the amine is in the form of a salt (e.g., hydrochloride), add 2-3 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature overnight.

  • Monitoring and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the product can be purified by column chromatography or high-performance liquid chromatography (HPLC).

Visualizations

G cluster_activation Activation Step cluster_labeling Amine Labeling Step Propargyl_PEG9_Acid This compound (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) Propargyl_PEG9_Acid->O_Acylisourea + EDC EDC EDC NHS NHS NHS_Ester Propargyl-PEG9-NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS Target_Amine Target Molecule with Primary Amine (-NH2) Labeled_Molecule Propargyl-Labeled Molecule (Stable Amide Bond) NHS_Ester->Labeled_Molecule + Target Amine

Caption: Workflow of EDC/NHS activation of this compound for amine labeling.

G cluster_drug_delivery Targeted Drug Delivery Pathway Targeting_Ligand Targeting Ligand (e.g., Antibody) ADC Antibody-Drug Conjugate (ADC) Targeting_Ligand->ADC Amine Labeling Propargyl_PEG9_Linker Propargyl-PEG9 Linker Propargyl_PEG9_Linker->ADC Drug_Molecule Azide-Modified Drug Molecule Drug_Molecule->ADC Click Chemistry Cell_Surface_Receptor Cell Surface Receptor (overexpressed on cancer cell) ADC->Cell_Surface_Receptor Binding Cancer_Cell Cancer Cell Internalization Internalization Cell_Surface_Receptor->Internalization Receptor-Mediated Endocytosis Drug_Release Drug Release Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Signaling pathway for targeted drug delivery using a this compound linker.

References

Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis using Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from within a cell. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the ubiquitination and subsequent degradation of the target protein.[1]

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2] Propargyl-PEG9-acid is a versatile bifunctional linker that offers a terminal alkyne group for "click chemistry" and a carboxylic acid for amide bond formation. This allows for a modular and efficient approach to PROTAC synthesis.

These application notes provide a detailed, step-by-step guide for the synthesis of a model PROTAC using this compound, including experimental protocols, quantitative data tables, and diagrams of the underlying biological pathways and experimental workflows.

Materials and Equipment

Reagents and Chemicals
  • This compound

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative with a primary amine)

  • Azide-functionalized target protein ligand (warhead)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or similar peptide coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN) for HPLC

  • Methanol (MeOH)

Equipment
  • Round-bottom flasks and standard glassware for organic synthesis

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Lyophilizer

  • Mass spectrometer (MS) for reaction monitoring and product characterization

  • Nuclear magnetic resonance (NMR) spectrometer for structural analysis

Experimental Protocols

The synthesis of the PROTAC is a two-step process: 1) Amide coupling of the E3 ligase ligand to the this compound linker, and 2) Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach the target protein ligand.

Protocol 1: Amide Coupling of E3 Ligase Ligand to this compound

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized E3 ligase ligand.

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add DIPEA (3.0 eq) followed by the solid peptide coupling agent, PyBOP (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the alkyne-functionalized E3 ligase-linker conjugate.

  • Characterization: Confirm the identity and purity of the product by MS and NMR spectroscopy.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction to conjugate the alkyne-functionalized E3 ligase-linker intermediate with an azide-functionalized target protein ligand.

Step-by-Step Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 200 mM stock solution of THPTA in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

  • Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized E3 ligase-linker conjugate (1.0 eq) and the azide-functionalized target protein ligand (1.2 eq) in a mixture of DMSO and deionized water.

  • Catalyst Preparation: In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the copper(I)-THPTA complex.

  • Reaction Initiation: Add the prepared copper-THPTA complex to the reaction mixture containing the alkyne and azide. Then, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC (RP-HPLC).

  • Final Product Handling: Lyophilize the pure HPLC fractions to obtain the final PROTAC as a solid.

  • Characterization: Confirm the identity, purity, and structure of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Data Presentation

The following tables provide representative quantitative data for the synthesis of a hypothetical PROTAC using this compound, starting with 0.1 mmol of the amine-functionalized E3 ligase ligand.

Table 1: Reagents for PROTAC Synthesis

ReagentMolecular Weight ( g/mol )Amount (mmol)Amount (mg)Equivalents
Step 1: Amide Coupling
Amine-E3 Ligase Ligand450.50.1045.051.0
This compound480.550.1152.861.1
PyBOP520.40.1262.451.2
DIPEA129.240.3038.773.0
Step 2: CuAAC Reaction
Alkyne-E3 Ligase-Linker Intermediate913.050.0873.041.0
Azide-Target Protein Ligand350.40.09633.641.2
CuSO₄·5H₂O249.680.0082.000.1
THPTA434.50.0166.950.2
Sodium Ascorbate198.110.047.920.5

Table 2: Reaction Conditions and Yields

StepSolvent(s)Temperature (°C)Time (h)Purification MethodProduct Yield (%)Product Mass (mg)
1. Amide CouplingDMF25 (Room Temp)8Flash Chromatography8073.04
2. CuAAC ReactionDMSO/H₂O25 (Room Temp)18Preparative RP-HPLC7576.32

Mandatory Visualization

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ternary->E3 Release Ternary->PROTAC Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: CuAAC Click Chemistry E3_Ligand Amine-E3 Ligase Ligand Coupling Amide Coupling (PyBOP, DIPEA, DMF) E3_Ligand->Coupling Linker This compound Linker->Coupling Intermediate Alkyne-Functionalized E3 Ligase-Linker Coupling->Intermediate Click CuAAC Reaction (CuSO4, NaAsc, THPTA) Intermediate->Click POI_Ligand Azide-Target Protein Ligand POI_Ligand->Click Final_PROTAC Final PROTAC Click->Final_PROTAC

Caption: A two-step synthetic workflow for the preparation of a PROTAC.

Simplified Ras Signaling Pathway Targeted by a PROTAC

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2/SOS RTK->Grb2 Activation Ras_GDP Ras-GDP (Inactive) Grb2->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP loading Raf Raf Ras_GTP->Raf Degradation Ras Degradation Ras_GTP->Degradation PROTAC-mediated MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PROTAC_Ras Ras PROTAC PROTAC_Ras->Ras_GTP Binds to Ras

References

Synthesizing Antibody-Drug Conjugates with a Propargyl-PEG9-Acid Linker: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic drug. The linker connecting the antibody and the payload is a critical component, influencing the ADC's stability, solubility, and pharmacokinetic profile. This application note provides a detailed protocol for the synthesis of an ADC using a heterobifunctional Propargyl-PEG9-acid linker. This linker facilitates a two-step conjugation strategy: first, the carboxylic acid moiety is activated to react with primary amines on the antibody, and second, the terminal alkyne group is used for the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified cytotoxic payload. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the conjugate, which can improve its biophysical properties.

Principle of the Method

The synthesis of an ADC with a this compound linker is a sequential two-step process. The first step involves the activation of the carboxylic acid group of the linker to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is commonly achieved using carbodiimide (B86325) chemistry with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is amine-reactive and readily forms stable amide bonds with primary amines on the antibody, such as the ε-amino group of lysine (B10760008) residues.

In the second step, the antibody, now functionalized with the propargyl-PEG9 linker, is reacted with an azide-modified cytotoxic payload. The terminal alkyne of the propargyl group undergoes a highly efficient and specific cycloaddition reaction with the azide (B81097) group in the presence of a copper(I) catalyst.[1] This "click" reaction forms a stable triazole linkage, covalently attaching the payload to the antibody.[1][2] The resulting ADC is then purified to remove unreacted reagents and byproducts.

Experimental Workflow

The overall workflow for the synthesis of an ADC using a this compound linker is depicted below. It encompasses the preparation of the antibody and payload, the two-step conjugation process, and the final purification and characterization of the ADC.

ADC_Synthesis_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Antibody Antibody Preparation Step1 Step 1: Antibody-Linker Conjugation Antibody->Step1 Linker Linker Activation Linker->Step1 Payload Azide-Payload Preparation Step2 Step 2: Payload 'Click' Reaction Payload->Step2 Step1->Step2 Purification ADC Purification Step2->Purification Characterization ADC Characterization Purification->Characterization

Caption: Overall workflow for ADC synthesis.

Detailed Protocols

Materials and Reagents

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., size-exclusion chromatography (SEC), protein A affinity)

  • Analytical equipment (e.g., UV-Vis spectrophotometer, HPLC, mass spectrometer)

Protocol 1: Activation of this compound Linker and Conjugation to Antibody

This protocol describes the in situ activation of the linker and its subsequent reaction with the antibody.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.[3]

    • Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • Activation of Linker:

    • In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS) stock solutions.[3]

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Propargyl-PEG9-NHS ester.[3]

  • Conjugation to Antibody:

    • Add a 10-20 fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

  • Purification of Antibody-Linker Conjugate:

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis into a suitable buffer for the next step (e.g., PBS, pH 7.4).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the azide-modified payload to the alkyne-functionalized antibody.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO4 in water.[4]

    • Prepare a 200 mM stock solution of THPTA ligand in water.[4]

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[4]

    • Dissolve the azide-modified payload in DMSO or a suitable solvent to a stock concentration of 10-50 mM.

  • Catalyst Premix:

    • In a separate tube, prepare the copper(I) catalyst by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio.[4] Let this stand for 1-2 minutes.

  • Click Reaction:

    • To the purified antibody-linker conjugate (from Protocol 1), add the azide-modified payload to a final molar excess of 4-10 fold over the antibody.

    • Add the catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM.[4]

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification of the Final ADC:

    • Purify the ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted payload, catalyst, and other reagents.

    • Exchange the purified ADC into a formulation buffer suitable for storage.

Quantitative Data Summary

The following table summarizes typical reaction conditions and parameters for the synthesis of an ADC with a this compound linker. These should be optimized for each specific antibody and payload combination.

ParameterStep 1: Antibody-Linker ConjugationStep 2: CuAAC "Click" Reaction
Antibody Concentration 2-10 mg/mL1-5 mg/mL
Linker:Antibody Molar Ratio 10-20:1N/A
Payload:Antibody Molar Ratio N/A4-10:1
EDC:Linker Molar Ratio 1.1:1N/A
NHS:Linker Molar Ratio 1.1:1N/A
Copper (CuSO4) Concentration N/A0.5-1 mM
Ligand (THPTA):Copper Ratio N/A2:1
Reducing Agent (NaAsc):Copper Ratio N/A4-5:1
Reaction Buffer PBS, pH 7.4PBS, pH 7.4
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time 1-2 hours1-4 hours
Purification Method SEC, DialysisSEC, Protein A Affinity

Chemical Reaction Pathway

The chemical transformations involved in the two-step ADC synthesis are illustrated below.

Chemical_Reaction cluster_step1 Step 1: Amide Bond Formation cluster_step2 Step 2: Triazole Formation (Click Chemistry) Linker Propargyl-PEG9-COOH ActivatedLinker Propargyl-PEG9-NHS Linker->ActivatedLinker EDC, NHS Antibody Antibody-NH2 AntibodyLinker Antibody-NH-CO-PEG9-Propargyl Antibody->AntibodyLinker ActivatedLinker->AntibodyLinker Payload N3-Payload FinalADC Final ADC AntibodyLinker->FinalADC Payload->FinalADC

Caption: Chemical reaction pathway for ADC synthesis.

Conclusion

The use of a this compound linker provides a robust and versatile method for the synthesis of ADCs. The two-step conjugation strategy, involving an initial amine-reactive coupling followed by a highly specific "click" reaction, allows for precise control over the conjugation process. The protocols and data presented in this application note serve as a comprehensive guide for researchers and drug development professionals in the synthesis and optimization of novel antibody-drug conjugates. It is recommended to empirically optimize the reaction conditions for each specific antibody-drug combination to achieve the desired drug-to-antibody ratio (DAR) and overall ADC characteristics.

References

Application Notes and Protocols for Click Chemistry Reactions of Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG9-acid is a heterobifunctional linker that is instrumental in the field of bioconjugation and drug development. Its structure comprises three key components: a terminal propargyl group (an alkyne), a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and a carboxylic acid terminus. This arrangement allows for a sequential and orthogonal conjugation strategy. The carboxylic acid can be readily coupled to primary amines on molecules such as proteins, peptides, or small-molecule drugs through stable amide bond formation. The propargyl group serves as a handle for the highly efficient and specific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction, enabling covalent linkage to an azide-functionalized molecule.[1]

The hydrophilic PEG9 spacer enhances the aqueous solubility of the resulting conjugate, can reduce steric hindrance, and may improve the pharmacokinetic properties of the final bioconjugate. These characteristics make this compound a valuable tool in the synthesis of complex biomolecules, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]

Core Applications

  • Antibody-Drug Conjugate (ADC) Synthesis: this compound can be used to attach a potent cytotoxic payload to a monoclonal antibody. Typically, the linker is first conjugated to the payload via an amide bond, and the resulting alkyne-functionalized payload is then "clicked" onto an azide-modified antibody.

  • PROTAC Development: In the synthesis of PROTACs, this linker can connect a target protein-binding ligand to an E3 ligase-binding ligand.[1][2] The modular nature of the click chemistry step facilitates the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points for optimization.[3]

Experimental Workflow and Reaction Mechanism

The use of this compound in bioconjugation typically follows a two-stage experimental workflow. First, the carboxylic acid is activated and reacted with an amine-containing molecule. Second, the propargyl group is reacted with an azide-containing molecule via CuAAC.

G cluster_0 Stage 1: Amide Bond Formation cluster_1 Stage 2: CuAAC Click Reaction A This compound C EDC/NHS Activation A->C Activation B Amine-containing Molecule (e.g., Drug, Ligand) D Propargyl-PEG9-Amide Conjugate B->D C->D Coupling (pH 7-8) E Propargyl-PEG9-Amide Conjugate H Final Bioconjugate (Triazole Linkage) E->H F Azide-containing Molecule (e.g., Antibody, Ligand) F->H G Cu(I) Catalyst (from CuSO4/Na-Ascorbate) G->H Click Reaction (RT, 1-4h)

General experimental workflow for bioconjugation.

The core of the second stage is the CuAAC reaction. This reaction proceeds through a catalytic cycle involving a copper(I) intermediate, which selectively activates the terminal alkyne for cycloaddition with the azide (B81097), resulting in a stable 1,4-disubstituted triazole linkage.[4]

G A Propargyl-PEG9-R1 D Copper-Acetylide Intermediate A->D B R2-Azide E Six-membered Ring Intermediate B->E C Cu(I) C->D D->E F Final Triazole Product (R1-PEG9-Triazole-R2) E->F G Cu(I) F->G Catalyst Regeneration

Simplified mechanism of the CuAAC reaction.

Reaction Components and Conditions

Successful conjugation requires careful selection and optimization of reaction components. The following tables provide typical components and representative reaction conditions.

Note: The quantitative data presented below is based on general protocols for similar Propargyl-PEG linkers (e.g., Propargyl-PEG7-acid). Optimal conditions for this compound may vary and should be determined empirically for each specific application.

Table 1: Components for Amide Coupling

ComponentRoleTypical Concentration / Molar RatioNotes
This compoundLinker1.0 - 1.5 equivalentsThe starting point for the conjugation.
Amine-containing MoleculeSubstrate1.0 equivalentThe molecule to be conjugated to the acid terminus.
EDCCarbodiimide Activator1.1 - 1.5 equivalentsActivates the carboxylic acid.[5]
NHS / Sulfo-NHSStabilizer1.1 - 1.5 equivalentsForms a more stable amine-reactive intermediate.[5]
SolventReaction Medium-Anhydrous DMF or DMSO is commonly used.[5]
BufferpH Control-MES buffer (pH 4.5-6.0) for activation; PBS (pH 7.2-7.5) for coupling.[6]

Table 2: Components for CuAAC Reaction

ComponentRoleTypical Final ConcentrationNotes
Alkyne-functionalized MoleculeSubstrate 110 µM - 1 mMConcentration depends on the specific biomolecule.
Azide-functionalized MoleculeSubstrate 21.1 - 3 equivalents (relative to alkyne)A slight excess is often used to drive the reaction to completion.[6]
Copper (II) Sulfate (CuSO₄)Catalyst Precursor50 - 250 µMThe source of the copper catalyst.[4]
Sodium Ascorbate (B8700270)Reducing Agent5-10x the concentration of copperFreshly prepared solution is required to reduce Cu(II) to the active Cu(I) state.[4]
Copper Ligand (e.g., THPTA, TBTA)Catalyst Stabilizer / Accelerator5x the concentration of copperProtects biomolecules from oxidative damage and accelerates the reaction.[7]
Solvent / BufferReaction Medium-PBS, or mixtures of aqueous buffers with organic co-solvents (e.g., DMSO, DMF).[6]

Table 3: Representative Reaction Parameters

ParameterAmide CouplingCuAAC Reaction
Temperature Room Temperature (approx. 20-25°C)Room Temperature (approx. 20-25°C)
Reaction Time Activation: 15-30 min; Coupling: 2-12 hours1 - 4 hours
pH Activation: 4.5-7.2; Coupling: 7.0-8.0[8]4.0 - 12.0[9]
Typical Yield > 80% (highly substrate-dependent)> 90% (often quantitative)

Experimental Protocols

Protocol 1: Amide Coupling of this compound to a Primary Amine

This protocol describes the general procedure for activating the carboxylic acid of this compound with EDC/NHS and conjugating it to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., a small molecule drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Coupling buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 100 mM).

    • Prepare stock solutions of EDC (e.g., 200 mM) and NHS (e.g., 200 mM) in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the coupling buffer at a suitable concentration.

  • Activation of Carboxylic Acid:

    • In a reaction vessel, add the this compound solution.

    • Add 1.1 equivalents of the EDC stock solution, followed by 1.1 equivalents of the NHS stock solution.

    • Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.[5]

  • Conjugation to Amine:

    • Add the activated Propargyl-PEG9-NHS ester solution to the solution of the amine-containing molecule.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.

    • Once the reaction is complete, the resulting alkyne-functionalized molecule can be purified by methods like HPLC or column chromatography to remove excess reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the click reaction between the alkyne-functionalized molecule from Protocol 1 and an azide-containing biomolecule.

Materials:

  • Alkyne-functionalized molecule (from Protocol 1)

  • Azide-containing molecule (e.g., azide-modified antibody or ligand)

  • Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM in water or DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and the azide-containing molecule in the reaction buffer. The molar ratio should be optimized, but a starting point of 1:3 (alkyne:azide) is common for bioconjugation.

  • Preparation of Catalyst Complex:

    • In a separate tube, premix the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.[4]

  • Initiation of Reaction:

    • Add the copper/ligand complex to the mixture of the alkyne and azide molecules. The final concentration of copper is typically in the range of 50-250 µM.[4]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[4]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed with gentle rotation.

  • Quenching and Purification:

    • Once the reaction is complete (as monitored by LC-MS for small molecules or SDS-PAGE for proteins), it can be quenched by adding a copper-chelating agent like EDTA.

    • Purify the final conjugate using a suitable method to remove excess reagents and byproducts, such as size-exclusion chromatography (SEC), dialysis, or HPLC.[6]

Troubleshooting and Optimization

  • Low Amide Coupling Yield: Ensure anhydrous conditions during the activation step. Optimize the pH of the coupling reaction, as the efficiency of the reaction of an NHS-ester with a primary amine is pH-dependent.

  • Failed CuAAC Reaction: Always use a freshly prepared solution of sodium ascorbate, as it is prone to oxidation. Ensure that the reaction is not exposed to components that can chelate copper. If working with proteins that may bind copper, increasing the concentration of the copper-ligand complex may be necessary.

  • Product Purification: The choice of purification method is critical. For large biomolecules like antibodies, size-exclusion chromatography is effective for removing small molecule reagents. For smaller conjugates like PROTACs, reversed-phase HPLC is often required.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile linker in their bioconjugation and drug discovery endeavors.

References

Mass Spectrometry Analysis of Propargyl-PEG9-acid Bioconjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry analysis of bioconjugates synthesized using the heterobifunctional linker, Propargyl-PEG9-acid. This linker is of significant interest in drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), due to its defined length, hydrophilicity, and terminal functional groups that allow for precise bioconjugation strategies. The propargyl group offers a versatile handle for "click chemistry," while the carboxylic acid enables covalent linkage to primary amines on biomolecules.

Introduction

This compound is a valuable tool for creating complex bioconjugates. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate. Mass spectrometry (MS) is an indispensable technique for the characterization of these bioconjugates, enabling confirmation of successful conjugation, determination of the degree of labeling, and identification of modification sites. This document outlines the principles, experimental protocols, and data analysis workflows for the comprehensive MS-based characterization of this compound bioconjugates.

Principle of Analysis

The mass spectrometric analysis of this compound bioconjugates typically involves a multi-faceted approach to provide a thorough characterization. This includes intact mass analysis to confirm the overall molecular weight and assess the degree of conjugation, as well as peptide mapping strategies to pinpoint the specific sites of modification. Given that this compound is frequently used in the synthesis of PROTACs, understanding its role in mediating the interaction between a target protein and an E3 ubiquitin ligase is crucial.

As a key application, PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The this compound linker plays a critical role in positioning the target protein and the E3 ligase in a productive orientation to facilitate this process.

Experimental Workflows and Protocols

Bioconjugation of this compound to a Protein

This protocol describes the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on a target protein.

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Protocol:

  • Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). If necessary, buffer exchange into PBS. The protein concentration should be in the range of 1-10 mg/mL.

  • Activation of this compound:

    • Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.

    • In a microcentrifuge tube, mix a 1:1.2:1.2 molar ratio of this compound, EDC, and NHS.

    • Incubate at room temperature for 15-30 minutes to generate the NHS-ester activated linker.

  • Conjugation Reaction:

    • Add the activated Propargyl-PEG9-NHS ester solution to the protein solution. A typical starting molar excess of the linker to the protein is 10-fold, but this may require optimization depending on the protein and desired degree of labeling.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

    • Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization: Proceed with mass spectrometry analysis to confirm conjugation.

Mass Spectrometry Analysis

1. Intact Mass Analysis

This method is used to determine the molecular weight of the intact bioconjugate and to assess the distribution of species with different degrees of PEGylation.

Sample Preparation:

  • Desalt the purified bioconjugate sample using a suitable method to remove non-volatile salts. A final buffer of 0.1% formic acid in water/acetonitrile is common for reversed-phase LC-MS.

Liquid Chromatography (LC) Parameters (Example):

  • Column: A reversed-phase column suitable for protein analysis (e.g., C4, 300 Å, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-60 °C.

Mass Spectrometry (MS) Parameters (Example for a Q-TOF instrument):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0-4.0 kV.

  • Cone Voltage: 30-50 V.

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 350-500 °C.

  • Mass Range: m/z 500-4000.

  • Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the zero-charge mass of the protein and its conjugates.

2. Peptide Mapping Analysis

This bottom-up approach is used to identify the specific amino acid residues that have been modified with the this compound linker.

Sample Preparation:

  • Denaturation, Reduction, and Alkylation:

    • Denature the bioconjugate in a buffer containing 6 M Guanidine-HCl or 8 M Urea.

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.

  • Proteolytic Digestion:

    • Buffer exchange the sample into a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Add a protease such as trypsin at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate at 37°C for 4-16 hours.

  • Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

LC-MS/MS Parameters (Example):

  • Column: A reversed-phase column suitable for peptide separations (e.g., C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient suitable for resolving a complex peptide mixture (e.g., 2-40% B over 60-90 minutes).

  • Flow Rate: 0.2-0.3 mL/min.

  • MS Scan Mode: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).

  • MS1 Resolution: > 30,000.

  • MS2 Resolution: > 15,000.

  • Collision Energy: Stepped or ramped collision energy (e.g., 25-45 eV).

  • Data Analysis: The MS/MS spectra are searched against the protein sequence using software that allows for the specification of the this compound modification as a variable modification on primary amines.

Data Presentation

Quantitative data from mass spectrometry experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Intact Mass Analysis of a Model Protein Conjugated with this compound

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Degree of LabelingRelative Abundance (%)
Unconjugated Protein25000.025000.5+0.5030
Protein + 1 Linker25480.625481.2+0.6150
Protein + 2 Linkers25961.225961.9+0.7215
Protein + 3 Linkers26441.826442.6+0.835

Note: The molecular weight of this compound is 480.55 Da.

Table 2: Peptide Mapping Summary of this compound Modification Sites

Peptide SequenceModified ResidueTheoretical m/z (z=2)Observed m/z (z=2)Mass Error (ppm)Confidence Score
K.VPQVSTPTLVEVSR.NLysine 5987.5432987.5428-0.4>95%
R.YFDESFASQPLR.KLysine 15876.4321876.4319-0.2>95%
K.GSDKIHVNETISV.RLysine 28912.3456912.3451-0.5>90%

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (with this compound linker) TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits PROTAC_bound PROTAC E3Ligase_bound E3 Ligase PROTAC_bound->E3Ligase_bound TargetProtein_bound Target Protein TargetProtein_bound->PROTAC_bound Ubiquitinated_Target Ubiquitinated Target Protein Ub Ubiquitin E3Ligase_bound->Ub Transfers Ub->TargetProtein_bound Polyubiquitination Proteasome Proteasome Ubiquitinated_Target->Proteasome Enters Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into

Caption: PROTAC-mediated protein degradation pathway.

MS_Workflow cluster_intact Intact Mass Analysis cluster_peptide Peptide Mapping start This compound Bioconjugate intact_lcms LC-MS start->intact_lcms digestion Denaturation, Reduction, Alkylation, & Digestion start->digestion deconvolution Deconvolution intact_lcms->deconvolution intact_result Molecular Weight & Degree of Labeling deconvolution->intact_result peptide_lcmsms LC-MS/MS digestion->peptide_lcmsms database_search Database Search peptide_lcmsms->database_search peptide_result Modification Site Identification database_search->peptide_result

Caption: Mass spectrometry workflow for bioconjugate analysis.

Conclusion

Mass spectrometry is a powerful and essential tool for the detailed characterization of this compound bioconjugates. A combination of intact mass analysis and peptide mapping provides comprehensive information on the success of the conjugation, the degree of labeling, and the specific sites of modification. The protocols and workflows described here provide a robust framework for researchers, scientists, and drug development professionals to effectively analyze these important biomolecules.

Application Note and Protocol for the ¹H NMR Characterization of Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the structural characterization of Propargyl-PEG9-acid using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This bifunctional linker, featuring a terminal alkyne for "click" chemistry and a carboxylic acid for conjugation, is a valuable tool in bioconjugation and drug delivery. Accurate structural confirmation is critical for its successful application.

Introduction

This compound is a heterobifunctional linker that contains a propargyl group on one end and a carboxylic acid on the other, connected by a nine-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group allows for covalent attachment to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click" chemistry), while the carboxylic acid can be conjugated to amine-containing molecules. The hydrophilic PEG linker enhances solubility and provides spatial separation between the conjugated moieties. ¹H NMR spectroscopy is an essential analytical technique for verifying the chemical structure and purity of this compound.[1][2]

Experimental Protocol

This section details the necessary steps for preparing the sample and acquiring the ¹H NMR spectrum.

Materials and Equipment
  • This compound

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Deuterium (B1214612) Oxide (D₂O), or Dimethyl Sulfoxide-d₆ (DMSO-d₆))

  • 5 mm NMR tubes

  • High-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)[1]

  • Pipettes and vials for sample preparation

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that will fully dissolve the this compound sample. CDCl₃ is a common choice. If solubility is an issue, DMSO-d₆ can be used. Note that when using D₂O, the acidic proton of the carboxylic acid will exchange with deuterium and become invisible in the ¹H NMR spectrum.[1]

  • Concentration : Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of the selected deuterated solvent in a clean, dry vial.[1][2]

  • Transfer : Transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).

NMR Data Acquisition
  • Instrumentation : Utilize a high-resolution NMR spectrometer, preferably operating at a frequency of 400 MHz or higher.[1]

  • Instrument Setup : Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquisition Parameters :

    • Experiment : Standard one-dimensional proton spectrum.

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., -2 to 14 ppm).[1]

    • Number of Scans : Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[1]

    • Relaxation Delay : Use a relaxation delay of 1-2 seconds.[2]

  • Data Processing : Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Presentation

The following table summarizes the expected ¹H NMR chemical shifts, multiplicities, and proton assignments for this compound. The structure and atom labeling are provided in Figure 1.

Structure of this compound:

HC(a)≡C(b)-C(c)H₂-O-[CH₂(d)-CH₂(e)]₉-O-C(f)H₂-C(g)H₂-C(h)OOH

Assignment (Proton Label) Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Alkyne (a)~2.4Triplet (t)1H
Propargyl Methylene (c)~4.2Doublet (d)2H
PEG Backbone (d, e)~3.6-3.7Multiplet (m)~36HThe large, broad signal characteristic of the PEG chain.
Methylene adjacent to ether oxygen (f)~3.8Triplet (t)2H
Methylene adjacent to carboxyl (g)~2.6Triplet (t)2H
Carboxylic Acid (h)~10-12Broad Singlet (br s)1HHighly deshielded proton; its chemical shift can be concentration-dependent and it will not be observed in D₂O.[1]

Note: The exact chemical shifts may vary slightly depending on the solvent used and the sample concentration.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the ¹H NMR characterization of this compound.

experimental_workflow weigh Weigh 5-10 mg of This compound dissolve Dissolve in 0.5-0.7 mL of deuterated solvent weigh->dissolve transfer Transfer to NMR tube dissolve->transfer insert Insert sample into NMR spectrometer setup Tune and shim insert->setup acquire Acquire 1D proton spectrum setup->acquire process Fourier transform, phase, and baseline correct reference Reference spectrum process->reference analyze Analyze chemical shifts, integrations, and multiplicities reference->analyze

Caption: Workflow for ¹H NMR characterization of this compound.

References

Application Notes and Protocols for Propargyl-PEG9-acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and stoichiometric calculation guidelines for the effective use of Propargyl-PEG9-acid in bioconjugation and drug development. This compound is a versatile, heterobifunctional linker molecule widely employed in the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure incorporates a terminal propargyl group for click chemistry applications and a carboxylic acid for covalent linkage to amine-containing molecules.[2]

The polyethylene (B3416737) glycol (PEG) spacer, consisting of nine ethylene (B1197577) glycol units, enhances the solubility and bioavailability of the resulting conjugates.[4] This document outlines the two primary reaction schemes for this compound: the activation of the carboxylic acid for reaction with primary amines and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Quantitative Data for Stoichiometric Calculations

Accurate stoichiometric calculations are critical for successful conjugation reactions. The following table summarizes the key quantitative data for this compound and related reagents.

Compound/ParameterMolecular Weight ( g/mol )Molar Equivalents (Typical Range)Notes
This compound 480.55[3][5]1The starting molecule for the conjugation.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) 191.701.1 - 2.0Used to activate the carboxylic acid. A slight excess is typically used to drive the reaction.
NHS (N-hydroxysuccinimide) 115.091.1 - 2.0Reacts with the activated carboxylic acid to form a more stable, amine-reactive NHS ester.[6]
Sulfo-NHS (N-hydroxysulfosuccinimide) 217.141.1 - 2.0A water-soluble alternative to NHS, ideal for reactions in aqueous buffers to prevent precipitation.
Amine-containing Biomolecule (e.g., Protein, Peptide) Varies1The target molecule for conjugation.
Propargyl-PEG9-NHS ester 577.62[7]1-20The activated form of this compound for direct reaction with amines. The molar excess will depend on the number of available amines on the target and the desired degree of labeling.
Azide-containing Molecule Varies1.0 - 1.2The reaction partner for the propargyl group in click chemistry. A slight excess is often used.
Copper(II) Sulfate (CuSO₄) 159.610.1 - 0.5The catalyst for the CuAAC reaction.
Sodium Ascorbate 198.110.5 - 1.0A reducing agent to maintain copper in the active Cu(I) state.
Tris(2-carboxyethyl)phosphine (TCEP) 250.190.5 - 1.0An alternative, oxygen-stable reducing agent for the CuAAC reaction.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) 531.670.1 - 0.5A ligand that stabilizes the Cu(I) oxidation state and improves reaction efficiency.

Experimental Protocols

Protocol 1: Two-Step Amine Conjugation via NHS Ester Formation

This protocol describes the activation of the carboxylic acid of this compound using EDC and NHS, followed by conjugation to a primary amine-containing biomolecule.

Materials:

  • This compound

  • EDC

  • NHS or Sulfo-NHS

  • Amine-containing biomolecule (e.g., antibody, protein)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer to a final concentration of 100 mM. Prepare these solutions fresh.

  • Combine 1 molar equivalent of the this compound solution with 1.5 molar equivalents of both the EDC and NHS solutions.

  • Incubate the reaction mixture at room temperature for 15-30 minutes. This will generate the active Propargyl-PEG9-NHS ester.

Step 2: Conjugation to the Amine-Containing Biomolecule

  • Dissolve the amine-containing biomolecule in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL for a protein).

  • Add the freshly prepared Propargyl-PEG9-NHS ester solution to the biomolecule solution. The molar excess of the NHS ester can range from 1 to 20, depending on the desired degree of labeling.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes. This will hydrolyze any unreacted NHS ester.

  • Purify the resulting conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol outlines the reaction of the propargyl-modified biomolecule with an azide-containing molecule.

Materials:

  • Propargyl-modified biomolecule

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate or TCEP

  • TBTA (optional, but recommended)

  • Reaction Buffer: PBS or other suitable buffer, pH 7-8

Procedure:

  • Dissolve the propargyl-modified biomolecule in the Reaction Buffer.

  • Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO, water) and add it to the biomolecule solution at a slight molar excess (1.1-1.2 equivalents).

  • Prepare fresh stock solutions of the catalyst components:

    • CuSO₄: 100 mM in water

    • Sodium Ascorbate or TCEP: 200 mM in water

    • TBTA: 100 mM in DMSO

  • Add the catalyst components to the reaction mixture in the following order, vortexing gently after each addition:

    • TBTA (to a final concentration of 0.1-0.5 mM)

    • CuSO₄ (to a final concentration of 0.1-0.5 mM)

    • Sodium Ascorbate or TCEP (to a final concentration of 0.5-1.0 mM)

  • Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Purify the final conjugate using an appropriate method (e.g., desalting column, dialysis, chromatography) to remove the copper catalyst and excess reagents.

Visualizations

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification propargyl_acid This compound activated_ester Propargyl-PEG9-NHS ester propargyl_acid->activated_ester Activation Buffer (pH 4.5-6.0) edc_nhs EDC + NHS/Sulfo-NHS edc_nhs->activated_ester conjugate Propargyl-PEG9-Biomolecule Conjugate activated_ester->conjugate Conjugation Buffer (pH 7.2-8.0) biomolecule Amine-containing Biomolecule biomolecule->conjugate quenching Quenching (e.g., Tris) conjugate->quenching purification Purification (e.g., Desalting Column) quenching->purification

Caption: Two-step amine conjugation workflow.

G cluster_0 Reactants cluster_1 Catalyst System cluster_2 Product propargyl_conjugate Propargyl-PEG9-Biomolecule Conjugate final_product Final Triazole-linked Bioconjugate propargyl_conjugate->final_product azide_molecule Azide-containing Molecule azide_molecule->final_product catalyst CuSO4 + Sodium Ascorbate (or TCEP) + TBTA (optional) catalyst->final_product Click Reaction (pH 7-8)

Caption: CuAAC click chemistry reaction.

References

Handling and storage instructions for Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the proper handling, storage, and application of Propargyl-PEG9-acid, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Product Information

Identifier Value
Chemical Name This compound
Synonyms Propargyl-PEG8-CH2CH2COOH, 4,7,10,13,16,19,22,25,28-Nonaoxahentriacont-30-ynoic acid
CAS Number 1613752-50-3
Molecular Formula C22H40O11
Molecular Weight 480.55 g/mol

Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound.

Storage Recommendations
Condition Temperature Duration Notes
Long-term Storage -20°C[1][2][3]Months to years[2]Store in a dry, dark place.[2] The container should be tightly sealed.[4]
Short-term Storage 0 - 4°C[2]Days to weeks[2]Keep dry and protected from light.[2]
Shipping Ambient TemperatureA few weeksThe compound is stable for short periods during shipping.[2][5]
Handling Precautions

It is essential to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][6] Users should wear appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Specification
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[4][6]
Eye Protection Safety goggles with side-shields.[4][6]
Body Protection Laboratory coat.[4][6]
Respiratory Protection Use in a chemical fume hood.[6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[6]

Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.[3] Wash hands thoroughly after handling.[7]

Safety and First Aid

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a physician.[4]

In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), and collect it into a sealed container for hazardous waste disposal.[6]

Physicochemical Properties

Property Value
Purity >98% (or refer to the Certificate of Analysis)[2]
Appearance To be determined (often a solid or oil)
Solubility Soluble in Water, DMSO, DCM, DMF (data for similar Propargyl-PEG-acid compounds)

Experimental Protocols

This compound is a versatile linker used in bioconjugation, particularly in "click chemistry" reactions and for the synthesis of PROTACs.[8] The terminal alkyne group can react with azide-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be activated to react with primary amines.

Protocol: Conjugation of this compound to a Primary Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a molecule containing a primary amine.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Reaction vessel

  • Stirring apparatus

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

  • Activation of this compound: a. Dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. b. Add EDC (1.1 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours, or until the activation is complete (monitor by TLC or HPLC).

  • Conjugation to the Amine-Containing Molecule: a. In a separate vessel, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF. b. Add the activated Propargyl-PEG9-NHS ester solution dropwise to the amine solution. c. Stir the reaction mixture at room temperature overnight.

  • Reaction Monitoring and Purification: a. Monitor the progress of the reaction by TLC or HPLC. b. Upon completion, quench the reaction if necessary. c. Purify the resulting conjugate using an appropriate chromatographic technique (e.g., silica (B1680970) gel chromatography or preparative HPLC).

  • Characterization: a. Confirm the identity and purity of the final product using techniques such as Mass Spectrometry and NMR.

Visualizations

Handling and Storage Workflow

G This compound Handling and Storage Workflow cluster_storage Storage cluster_handling Handling cluster_disposal Disposal long_term Long-term Storage (-20°C, dry, dark) short_term Short-term Storage (0-4°C, dry, dark) long_term->short_term For immediate use ppe Don PPE (Gloves, Goggles, Lab Coat) long_term->ppe short_term->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weighing Weighing and Preparation fume_hood->weighing reaction Perform Reaction weighing->reaction waste Collect in Hazardous Waste reaction->waste dispose Dispose according to regulations waste->dispose start Receive Compound start->long_term G This compound Bioconjugation Workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_analysis Step 3: Analysis and Purification dissolve_peg Dissolve this compound and NHS in DMF add_edc Add EDC to initiate activation dissolve_peg->add_edc stir_activation Stir at room temperature for 4-6 hours add_edc->stir_activation dissolve_amine Dissolve amine-containing molecule in DMF stir_activation->dissolve_amine add_activated_peg Add activated PEG-NHS ester dissolve_amine->add_activated_peg stir_conjugation Stir at room temperature overnight add_activated_peg->stir_conjugation monitor Monitor reaction by TLC/HPLC stir_conjugation->monitor purify Purify conjugate via chromatography monitor->purify characterize Characterize by Mass Spec/NMR purify->characterize end End characterize->end start Start start->dissolve_peg

References

Application Notes and Protocols for Peptide PEGylation with Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, is a widely utilized strategy to enhance the pharmacokinetic and pharmacodynamic properties of peptides and proteins. This modification can lead to increased solubility, improved stability against proteolytic degradation, reduced immunogenicity, and an extended circulation half-life. Propargyl-PEG9-acid is a heterobifunctional linker that facilitates the site-specific PEGylation of peptides. It possesses a carboxylic acid group for covalent attachment to primary amines (such as the N-terminus or the side chain of lysine (B10760008) residues) via a stable amide bond, and a terminal propargyl group, which can be used for subsequent "click" chemistry reactions.

These application notes provide a detailed experimental workflow for the PEGylation of a model peptide with this compound, including protocols for the conjugation reaction, purification of the PEGylated peptide, and characterization of the final product.

Data Presentation

Table 1: Reagent and Peptide Properties

ParameterValueNotes
PEG Reagent
NameThis compound
Molecular Weight529.59 g/mol Varies by manufacturer
Purity>95%Recommended
Model Peptide
Sequencee.g., GGGGGGGKExample with a single lysine for site-specific PEGylation
Molecular Weight602.65 g/mol Calculated for GGGGGGGK
Purity>98%Recommended for conjugation
Coupling Reagents
EDC (EDAC)191.70 g/mol 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
NHS115.09 g/mol N-hydroxysuccinimide

Table 2: Summary of Experimental Conditions and Expected Outcomes

ExperimentKey ParametersExpected Outcome
PEGylation Reaction
Peptide:PEG Molar Ratio1:1.5 to 1:5Optimization may be required
Reaction pH7.0 - 8.0To ensure deprotonated primary amines
Reaction Time2 - 24 hoursMonitored by LC-MS
TemperatureRoom Temperature
Purification
MethodRP-HPLCSeparation based on hydrophobicity
Expected Elution ProfilePEGylated peptide elutes later than the unmodified peptide
Characterization
TechniqueLC-MSMass determination
Expected Mass Increase~511.57 DaMass of Propargyl-PEG9 minus H2O

Experimental Protocols

Materials
  • This compound

  • Peptide with at least one primary amine (N-terminus or lysine)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • RP-HPLC system with a C18 column

  • LC-MS system

  • Standard laboratory equipment (vortexer, centrifuge, pH meter, etc.)

Protocol 1: PEGylation of a Peptide with this compound

This protocol describes the covalent attachment of this compound to a peptide via amide bond formation.

  • Peptide and Reagent Preparation:

    • Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in DMF to create a 10-fold stock solution (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of EDC (e.g., 20 mg/mL) and NHS (e.g., 10 mg/mL) in DMF or water immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound, EDC, and NHS in a 1:1.2:1.2 molar ratio in DMF. For example, for 1 µmol of this compound, add 1.2 µmol of EDC and 1.2 µmol of NHS.

    • Incubate the activation mixture at room temperature for 15-30 minutes. This step forms a more stable NHS ester of the PEG acid, which will then react with the peptide.

  • Conjugation Reaction:

    • Add the activated Propargyl-PEG9-NHS ester solution to the peptide solution. The molar ratio of peptide to activated PEG can be varied from 1:1.5 to 1:5 to optimize the reaction efficiency.

    • Gently vortex the reaction mixture and incubate at room temperature for 2-24 hours with gentle shaking.

    • The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by LC-MS.

  • Quenching the Reaction:

    • After the desired level of PEGylation is achieved (as determined by LC-MS), add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

Protocol 2: Purification of the PEGylated Peptide by RP-HPLC
  • Sample Preparation:

    • Acidify the quenched reaction mixture with 0.1% trifluoroacetic acid (TFA) in water to a pH of 2-3.

    • Centrifuge the sample at high speed for 10 minutes to pellet any precipitated by-products.

  • RP-HPLC Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size (or similar).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be 5-95% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the hydrophobicity of the peptide and its PEGylated form.

    • Flow Rate: Typically 1 mL/min for an analytical column.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Fraction Collection:

    • Inject the supernatant from the prepared sample onto the equilibrated RP-HPLC column.

    • Collect fractions corresponding to the peaks in the chromatogram. The PEGylated peptide is expected to elute later than the unmodified peptide due to the increased hydrophobicity from the PEG chain.

Protocol 3: Characterization of the PEGylated Peptide by LC-MS
  • Sample Analysis:

    • Analyze the collected fractions by LC-MS to confirm the molecular weight of the PEGylated peptide.

    • The expected mass will be the mass of the peptide plus the mass of the Propargyl-PEG9 moiety (511.57 Da, which is the mass of this compound minus the mass of H₂O lost during amide bond formation).

  • Data Interpretation:

    • The mass spectrum should show a clear peak corresponding to the desired PEGylated product.[1][2]

    • The purity of the PEGylated peptide can be assessed by the relative peak area in the HPLC chromatogram.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification peptide Peptide Solution conjugation Peptide Conjugation peptide->conjugation peg_acid This compound activation Activation of PEG-acid peg_acid->activation coupling_reagents EDC / NHS coupling_reagents->activation activation->conjugation quenching Quenching conjugation->quenching purification RP-HPLC Purification quenching->purification characterization LC-MS Characterization purification->characterization final_product Purified PEGylated Peptide characterization->final_product

Caption: Experimental workflow for peptide PEGylation.

signaling_pathway cluster_reactants Reactants cluster_activation Activation cluster_product Product peg_acid Propargyl-PEG9-COOH activated_peg Propargyl-PEG9-NHS Ester peg_acid->activated_peg Activation peptide_amine Peptide-NH2 peg_peptide Propargyl-PEG9-CO-NH-Peptide peptide_amine->peg_peptide edc_nhs EDC, NHS edc_nhs->activated_peg activated_peg->peg_peptide Amide Bond Formation

Caption: Reaction scheme for amide bond formation.

References

Troubleshooting & Optimization

Troubleshooting low yield in Propargyl-PEG9-acid click reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG9-acid click reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low reaction yields, and to offer answers to frequently asked questions.

Troubleshooting Guide: Low Reaction Yield

This guide addresses specific issues that may be encountered during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving this compound, leading to suboptimal yields.

Question: Why is the yield of my this compound click reaction consistently low?

Answer:

Low yield in a CuAAC reaction can stem from several factors, primarily related to the integrity of the reagents and the reaction conditions. Here are the most common causes and their solutions:

  • Catalyst Oxidation: The active catalyst in a click reaction is Copper(I) (Cu(I)). This species is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of oxygen.[1][2]

    • Solution: Thoroughly degas all solvents and reagent solutions by sparging with an inert gas like argon or nitrogen before starting the reaction. It is also crucial to use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) from any oxidized species.[1]

  • Reagent Purity and Integrity: The purity of your this compound and the corresponding azide-containing molecule is critical. Impurities can inhibit the catalyst and interfere with the reaction.

    • Solution: Verify the purity of your starting materials using methods like NMR or mass spectrometry before proceeding with the reaction.[1] Ensure proper storage of this compound, typically at -20°C for long-term stability, in a dry and dark environment.[3]

  • Incorrect Stoichiometry: The molar ratios of the reactants and catalyst components are crucial for an efficient reaction.

    • Solution: A slight excess of the alkyne-containing molecule relative to the azide (B81097) is often recommended. The optimal concentrations for the catalyst and reducing agent can vary, but a good starting point is 1-5 mol% of a Cu(II) salt (like CuSO₄) and 5-10 mol% of sodium ascorbate.

  • Presence of Chelating Agents: Buffers or other components in your reaction mixture might chelate the copper catalyst, rendering it inactive. For instance, some buffers can interfere with the reaction.

    • Solution: If possible, perform the reaction in a non-chelating buffer. Tris-based buffers have been found to be effective. If the presence of a chelating agent is unavoidable, consider increasing the copper and ligand concentration.

  • Steric Hindrance: The molecular structure of your azide-containing molecule or the PEG chain itself could sterically hinder the reaction, slowing it down or preventing completion.

    • Solution: While difficult to change for a given set of reactants, optimizing other reaction parameters like temperature and reaction time can help overcome some steric barriers. Increasing the reaction temperature can improve reaction rates, but this must be balanced with the thermal stability of your biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reagents for a successful click reaction?

A1: While the optimal ratio can be system-dependent, a general guideline is provided in the table below. It is always recommended to perform small-scale optimization experiments.

ReagentRecommended Molar Ratio/ConcentrationNotes
This compound (Alkyne)1.1 - 1.5 equivalents (relative to azide)A slight excess can help drive the reaction to completion.
Azide-containing Molecule1.0 equivalentThe limiting reagent.
Copper(II) Sulfate (B86663) (CuSO₄)1 - 5 mol%The precursor to the active Cu(I) catalyst.
Sodium Ascorbate5 - 10 mol%Used to reduce Cu(II) to Cu(I) and maintain its active state.
Copper-stabilizing Ligand (e.g., THPTA, TBTA)1 - 5 mol% (typically equimolar to copper)Ligands protect the Cu(I) catalyst from oxidation and improve reaction efficiency.

Q2: How can I monitor the progress of my click reaction?

A2: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). These methods allow you to track the consumption of starting materials and the formation of the desired product over time.

Q3: What is the role of a ligand in a click reaction, and is it always necessary?

A3: A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), plays a crucial role in stabilizing the Cu(I) oxidation state, preventing its oxidation to Cu(II) and subsequent catalyst deactivation. Ligands can also increase the reaction rate. While not always strictly necessary, the use of a ligand is highly recommended, especially for reactions with sensitive biomolecules or when working at low concentrations, to ensure high yields and reproducibility.

Q4: My reaction mixture turned cloudy and a precipitate formed. What could be the cause?

A4: Precipitate formation can be due to several factors. It could be the product itself if it is insoluble in the reaction solvent. Alternatively, it could indicate the formation of insoluble copper complexes or aggregation of your biomolecule under the reaction conditions. It is advisable to analyze the precipitate to determine its identity.

Q5: How do I remove the copper catalyst after the reaction is complete?

A5: Residual copper can be problematic for downstream applications. It can be removed by adding a copper-chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the reaction mixture upon completion, followed by a purification step like dialysis, size-exclusion chromatography, or HPLC.

Experimental Protocols

General Protocol for this compound Click Reaction

This protocol provides a general starting point for the conjugation of this compound to an azide-containing molecule.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule and this compound in a suitable, degassed buffer (e.g., phosphate (B84403) buffer or Tris buffer).

    • In separate tubes, prepare fresh aqueous solutions of sodium ascorbate (e.g., 50 mM) and copper(II) sulfate (e.g., 100 mM). If using a ligand, it is often pre-mixed with the copper sulfate solution.

  • Reaction Setup:

    • In a reaction vial, combine the solution of the azide and alkyne.

    • Add the sodium ascorbate solution to the mixture and mix gently.

    • Initiate the reaction by adding the copper(II) sulfate solution (or copper/ligand solution).

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature or a specified temperature, protected from light.

    • Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, TLC). Reaction times can range from 1 to 24 hours.

  • Reaction Quenching and Catalyst Removal:

    • Once the reaction is complete, add a copper chelator like EDTA to sequester the catalyst.

  • Purification:

    • Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or preparative HPLC to remove unreacted starting materials, excess reagents, and the copper-EDTA complex.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield Observed check_catalyst Is the Cu(I) catalyst active? start->check_catalyst check_reagents Are the reagents pure and correctly stored? check_catalyst->check_reagents Yes solution_catalyst Degas solvents. Use fresh sodium ascorbate. Use a stabilizing ligand. check_catalyst->solution_catalyst No check_stoichiometry Is the stoichiometry of all components correct? check_reagents->check_stoichiometry Yes solution_reagents Verify purity (NMR, MS). Ensure proper storage (-20°C). check_reagents->solution_reagents No check_conditions Are the reaction conditions (solvent, temp, pH) optimal? check_stoichiometry->check_conditions Yes solution_stoichiometry Optimize molar ratios. Start with slight excess of alkyne. check_stoichiometry->solution_stoichiometry No optimize Systematic Optimization Required check_conditions->optimize No end Improved Yield check_conditions->end Yes solution_conditions Test different buffers/solvents. Optimize temperature and reaction time. optimize->solution_conditions solution_catalyst->end solution_reagents->end solution_stoichiometry->end solution_conditions->end

Caption: Troubleshooting workflow for low yield in click reactions.

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Cycloaddition CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne This compound CuI->Alkyne Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide Forms Azide Azide Molecule Azide->Cu_Acetylide Triazole Triazole Product Cu_Acetylide->Triazole Triazole->CuI Regenerates Catalyst

Caption: Simplified relationship of components in a CuAAC reaction.

References

Technical Support Center: Optimizing EDC/NHS Coupling with Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the EDC/NHS coupling of Propargyl-PEG9-acid to amine-containing molecules. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual guides to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the EDC/NHS coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Coupling Efficiency Suboptimal pH: The two stages of the reaction require different pH levels for optimal efficiency.[1]Perform a two-step pH reaction. Activate the this compound with EDC/NHS in a buffer at pH 4.5-6.0 (e.g., MES buffer).[1][2] Then, for the coupling step with the amine-containing molecule, increase the pH to 7.2-8.0 (e.g., using PBS buffer).[2][3]
Hydrolysis of Reagents: EDC and the NHS ester intermediate are moisture-sensitive and can hydrolyze, rendering them inactive.[4] EDC is particularly unstable in aqueous solutions.[5]Always use freshly prepared EDC and NHS solutions. Allow reagent vials to warm to room temperature before opening to prevent moisture condensation.[2][6] Store stock solutions of this compound in an anhydrous solvent like DMSO or DMF at -20°C under an inert gas.[3][7]
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reaction.[4][8]For the activation step, use a non-amine, non-carboxylate buffer such as MES.[6] For the coupling step, use a buffer like PBS.
Insufficient Reagent Concentration: The molar ratio of EDC and NHS to the carboxylic acid can impact activation efficiency.Use a molar excess of EDC and NHS relative to the this compound. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[6]
Precipitation During Reaction Protein Aggregation: Changes in pH or the addition of reagents can cause the protein to aggregate and precipitate.[6]Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange prior to the reaction to ensure compatibility.[6]
High EDC Concentration: In some instances, a high concentration of EDC can lead to precipitation.[6]If precipitation is observed with a large excess of EDC, try reducing the concentration.[6]
Non-Specific Binding Charged Surfaces: If coupling to a surface, electrostatic interactions can cause non-specific binding, especially if the surface and molecule have opposite charges at the reaction pH.[9]The inclusion of a PEG spacer, such as in this compound, is designed to reduce non-specific protein binding.[3][7] If issues persist, consider optimizing the ionic strength of your buffers.
Inconsistent Results Reagent Quality: Degradation of EDC or NHS due to improper storage can lead to variable results.[10]Store EDC and NHS desiccated at -20°C.[3][6] Purchase high-quality reagents and handle them according to the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the EDC/NHS activation of this compound?

A1: The activation of the carboxylic acid group on this compound with EDC and NHS is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[6] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[11]

Q2: What is the optimal pH for coupling the NHS-activated this compound to a primary amine?

A2: The reaction of the NHS-activated ester with a primary amine is most efficient at a pH of 7.0 to 8.5.[1] This is because the primary amine needs to be in its unprotonated state to act as a nucleophile. A common buffer for this step is phosphate-buffered saline (PBS) at a pH of 7.2-7.4.

Q3: How should I prepare and store this compound, EDC, and NHS?

A3: this compound is often a low-melting solid and can be difficult to weigh. It is recommended to prepare a stock solution in an anhydrous water-miscible organic solvent such as DMSO or DMF and store it at -20°C.[3][7] Both EDC and NHS are moisture-sensitive. They should be stored desiccated at -20°C.[6] It is crucial to allow the reagent vials to warm to room temperature before opening to prevent condensation.[2][6] For best results, prepare aqueous solutions of EDC and NHS immediately before use.

Q4: What molar ratio of EDC and NHS to this compound should I use?

A4: While the optimal ratio can vary, a common starting point is to use a molar excess of the activating agents. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the amount of this compound is a frequently suggested range to begin optimization.[6]

Q5: How can I quench the coupling reaction?

A5: To stop the reaction and deactivate any remaining NHS-activated this compound, you can add a quenching reagent.[1][4] Common quenching agents include hydroxylamine, or buffers containing primary amines such as Tris or glycine (B1666218) at a final concentration of 20-50 mM.[1][4] Keep in mind that if your target molecule also has carboxyl groups, primary amine-containing quenching agents could lead to their modification.[1]

Q6: Can I perform the activation and coupling in a single step?

A6: While a one-step protocol is possible, a two-step procedure is generally preferred.[1][12] The two-step method, where the this compound is first activated and then excess EDC and byproducts are optionally removed before adding the amine-containing molecule, can help to minimize protein cross-linking if your protein also has accessible carboxyl groups.[11][12]

Experimental Protocols

Protocol 1: Two-Step Aqueous Coupling of this compound to an Amine-Containing Protein

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing protein

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 100 mg/mL).[3]

    • Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).

    • Prepare your amine-containing protein in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, add the desired amount of this compound from the stock solution to an appropriate volume of Activation Buffer.

    • Add a 2- to 10-fold molar excess of the EDC solution.

    • Add a 2- to 5-fold molar excess of the NHS solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2][12]

  • Coupling to Amine-Containing Protein:

    • Optional: To remove excess EDC and byproducts, pass the activation reaction mixture through a desalting column equilibrated with Coupling Buffer. This helps prevent unwanted cross-linking of the protein.[1]

    • Immediately add the activated this compound solution to your protein solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[2][3]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[4]

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.[6]

  • Purification:

    • Remove unreacted this compound and quenching reagents by using a desalting column, dialysis, or size-exclusion chromatography (SEC), depending on the properties of your final conjugate.[2]

Visual Guides

EDC/NHS Coupling Mechanism

EDC_NHS_Coupling cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.0-8.5) Carboxyl Propargyl-PEG9-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester Propargyl-PEG9-NHS Ester (semi-stable) O_Acylisourea->NHS_Ester + EDC_byproduct Isourea Byproduct O_Acylisourea->EDC_byproduct hydrolysis NHS NHS NHS->NHS_Ester Amine R-NH2 Amide_Bond Propargyl-PEG9-CO-NH-R (Stable Amide Bond) NHS_Ester->Amide_Bond + Amine->Amide_Bond NHS_released NHS Amide_Bond->NHS_released -

Caption: The two-step mechanism of EDC/NHS coupling chemistry.

Experimental Workflow for Two-Step Coupling

workflow start Start prep Prepare Reagents (this compound, EDC, NHS, Buffers) start->prep activate Activate this compound with EDC/NHS in MES Buffer (pH 4.5-6.0) prep->activate optional_purify Optional: Purify (Desalting Column) activate->optional_purify couple Couple to Amine Molecule in PBS Buffer (pH 7.2-8.0) activate->couple No optional_purify->couple Yes quench Quench Reaction (e.g., Tris or Hydroxylamine) couple->quench purify_final Purify Final Conjugate (SEC, Dialysis) quench->purify_final end End purify_final->end

Caption: A typical workflow for the two-step EDC/NHS coupling reaction.

Troubleshooting Decision Tree

troubleshooting start Low Coupling Efficiency? ph_check Using a two-step pH protocol? (Activation pH 4.5-6.0, Coupling pH 7.2-8.0) start->ph_check Yes buffer_check Buffer free of amines/carboxylates? (e.g., MES for activation) ph_check->buffer_check Yes solution_ph Adopt a two-step pH protocol. ph_check->solution_ph No reagent_check Are EDC/NHS solutions freshly made? Reagents stored properly? buffer_check->reagent_check Yes solution_buffer Use appropriate buffers like MES and PBS. buffer_check->solution_buffer No ratio_check Using molar excess of EDC/NHS? reagent_check->ratio_check Yes solution_reagent Use fresh solutions and ensure proper storage. reagent_check->solution_reagent No solution_ratio Optimize molar ratios of EDC/NHS. ratio_check->solution_ratio No success Problem Solved ratio_check->success Yes solution_ph->start solution_buffer->start solution_reagent->start solution_ratio->start

Caption: A decision tree for troubleshooting low coupling efficiency.

References

Common side reactions with Propargyl-PEG9-acid and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG9-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this versatile linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule featuring three key components:

  • A Propargyl Group: A terminal alkyne that serves as a reactive handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[1][2]

  • A Carboxylic Acid Group: This group can be activated to form a stable amide bond with primary amines, such as those on lysine (B10760008) residues of proteins.[1]

  • A PEG9 Spacer: A nine-unit polyethylene (B3416737) glycol chain that enhances the hydrophilicity and solubility of the conjugate, which can improve its pharmacokinetic properties.[1]

This structure makes it an ideal tool for sequentially linking two different molecules. It is widely used in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3]

Q2: What is the most common reaction protocol for this compound?

The most common application is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry". This reaction creates a stable triazole linkage between the propargyl group (alkyne) of the PEG linker and an azide-functionalized molecule.

Q3: What are the most common side reactions observed when using this compound in CuAAC reactions?

The most significant side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling . This reaction leads to the formation of a symmetric 1,3-diyne, consuming the propargyl-PEG linker and reducing the yield of the desired conjugate. This is particularly promoted by the presence of oxygen and copper catalysts. Other potential issues include oxidation of the PEG chain or other sensitive functional groups in the presence of copper ions and reactive oxygen species.

Q4: How should I properly store this compound to ensure its stability?

To maintain its chemical integrity, this compound should be stored at -20°C , kept dry (desiccated), and protected from light. For short-term storage (days to weeks), 0-4°C is acceptable. Properly stored, the reagent should be stable for more than two years.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem 1: Low or No Yield of the Desired Click Chemistry Product

If you are experiencing low or no yield in your CuAAC reaction, several factors could be at play. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions & Key Considerations
Oxidation of Cu(I) Catalyst The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen. Solutions: • Thoroughly degas all buffers and solvent systems by sparging with an inert gas like argon or nitrogen. • Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to continually regenerate Cu(I) from any oxidized Cu(II).
Alkyne Homocoupling (Glaser Coupling) Oxygen in the reaction mixture can promote the copper-catalyzed homocoupling of the propargyl group, forming undesired diyne dimers. Solutions: • Maintain an oxygen-free environment by working under an inert atmosphere (argon or nitrogen). • Use a copper-coordinating ligand, such as THPTA or TBTA, which can help suppress this side reaction and protect sensitive biomolecules. A 5:1 ligand-to-copper ratio is often recommended.
Impure or Degraded Reagents Impurities in either the this compound or the azide-containing molecule can inhibit the reaction. Solutions: • Verify the purity of your starting materials using methods like NMR or mass spectrometry before beginning the experiment. • Ensure the this compound has been stored correctly at -20°C and protected from light and moisture.
Suboptimal Reagent Concentrations Incorrect stoichiometry can lead to an incomplete reaction. Solutions: • A slight excess of one reagent (e.g., 1.1 to 2 equivalents of the azide (B81097) component relative to the alkyne) can help drive the reaction to completion. • The final concentration of copper is typically in the range of 50-250 µM. The reducing agent (sodium ascorbate) should be in excess, typically 5-10 times the concentration of copper.
Problem 2: Observation of Unexpected High Molecular Weight Species

The appearance of unexpected high molecular weight byproducts is often a direct result of the Glaser coupling side reaction.

Reaction Pathway: Desired CuAAC vs. Glaser Coupling Side Reaction

The diagram below illustrates the intended click chemistry pathway versus the competing alkyne homocoupling side reaction.

G cluster_main Desired CuAAC Reaction cluster_side Glaser Coupling (Side Reaction) Propargyl Propargyl-PEG-R1 CuAAC_Product Triazole Product (R1-PEG-Triazole-R2) Propargyl->CuAAC_Product + Cu(I), Ascorbate Azide N3-R2 Azide->CuAAC_Product Propargyl2 2x Propargyl-PEG-R1 Diyne Diyne Dimer (R1-PEG-C≡C-C≡C-PEG-R1) Propargyl2->Diyne + Cu(I), O2 (Oxidant) Propargyl_Start This compound Propargyl_Start->Propargyl Propargyl_Start->Propargyl2 G Start Low Reaction Yield Check_Reagents Verify Reagent Purity & Concentration (NMR/MS) Start->Check_Reagents Degas Were all buffers/solvents thoroughly degassed? Check_Reagents->Degas Purity OK Fix_Reagents Re-purify or use new batch of reagents Check_Reagents->Fix_Reagents Impure Ascorbate Was Sodium Ascorbate solution prepared fresh? Degas->Ascorbate Yes Fix_Degas Degas all solutions via N2/Ar sparging Degas->Fix_Degas No Ligand Was a Cu-coordinating ligand (e.g., THPTA) used? Ascorbate->Ligand Yes Fix_Ascorbate Prepare fresh Sodium Ascorbate solution Ascorbate->Fix_Ascorbate No Fix_Ligand Add ligand at 5:1 ratio to Copper Ligand->Fix_Ligand No Optimize Re-run reaction with optimized conditions Ligand->Optimize Yes Fix_Reagents->Optimize Fix_Degas->Optimize Fix_Ascorbate->Optimize Fix_Ligand->Optimize

References

Improving the aqueous solubility of Propargyl-PEG9-acid conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Propargyl-PEG9-acid conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a heterobifunctional linker molecule commonly used in bioconjugation and for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It contains three key components:

  • A propargyl group (an alkyne) for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

  • A nine-unit polyethylene glycol (PEG) chain. The PEG chain is hydrophilic and flexible, designed to improve the solubility and pharmacokinetic properties of the final conjugate.[3]

  • A carboxylic acid group for stable amide bond formation with primary amines on a target molecule, often facilitated by coupling reagents like EDC or HATU.[4]

The PEG9 linker is particularly valuable in PROTAC design as it connects a target protein binder and an E3 ligase ligand, and its properties critically influence the efficacy, solubility, and cell permeability of the resulting molecule.[1]

Q2: My this compound conjugate has poor aqueous solubility. Why?

A2: While the PEG9 linker is designed to enhance hydrophilicity, the final conjugate's solubility is a function of the entire molecule's properties.[5] Several factors can lead to poor aqueous solubility:

  • Hydrophobicity of the Conjugated Molecule: If you have attached a large, hydrophobic molecule (like many small molecule inhibitors), its properties can overwhelm the solubilizing effect of the PEG9 chain.[5][6]

  • pH of the Solution: The terminal carboxylic acid on the linker has an estimated pKa around 4.5. In solutions with a pH at or below this value, the group is protonated (-COOH), making it neutral and significantly less water-soluble. At a pH above the pKa, it becomes a deprotonated, negatively charged carboxylate (-COO⁻), which is much more soluble in water.[5]

  • High Concentration: You may be exceeding the conjugate's intrinsic solubility limit, leading to aggregation or precipitation.[5]

  • Ionic Strength: High salt concentrations can sometimes decrease the solubility of a substance through an effect known as "salting out".[5]

  • Crystallinity: The conjugate may have a highly crystalline structure, which requires more energy to dissolve compared to an amorphous form.[7]

Q3: What is the recommended buffer for dissolving my this compound conjugate?

A3: The choice of buffer is critical. To maximize solubility, use a buffer with a pH well above the pKa of the carboxylic acid (e.g., pH 7.0-8.5).[5] This ensures the carboxyl group is in its deprotonated and more soluble carboxylate form (-COO⁻). A common and recommended starting point is phosphate-buffered saline (PBS) at pH 7.4 .[5]

Q4: Can I use organic solvents to help dissolve my conjugate?

A4: Yes, using a water-miscible organic co-solvent is a standard and effective approach, especially for highly hydrophobic conjugates.[5] Solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are excellent choices for initially dissolving the compound to create a concentrated stock solution.[4][5] This stock can then be carefully added to your aqueous buffer.

Troubleshooting Guide

This guide addresses specific issues you may encounter with your this compound conjugate.

Problem Potential Cause Suggested Solution
Conjugate powder does not dissolve in aqueous buffer (e.g., PBS, pH 7.4). The intrinsic solubility of the conjugate is low due to the high hydrophobicity of the attached molecule. The carboxylic acid group may be protonated if the buffer pH is too low.1. Verify Buffer pH: Ensure the buffer pH is between 7.0 and 8.5.[5] 2. Gentle Heating: Warm the solution to 30-40°C. 3. Sonication: Use a brief, gentle sonication to break up aggregates. 4. Use Co-Solvent Protocol: Follow Experimental Protocol 2 to create a stock solution in DMSO or DMF first.[5]
Precipitation occurs when adding the organic stock solution to the aqueous buffer. The conjugate is "crashing out" because the final concentration of the organic co-solvent is too low to maintain solubility. The addition was too rapid.1. Reverse the Addition: Add the concentrated organic stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. Never add the buffer to the stock.[5] 2. Increase Co-solvent in Stock: Prepare a more concentrated initial stock solution to minimize the volume added to the buffer. 3. Use Surfactants: Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20, Polysorbate 80) to the aqueous buffer to help maintain solubility.
The solution is cloudy or shows particulates after dissolution. Micro-aggregates are present, or the conjugate has exceeded its solubility limit in the final formulation.1. Centrifugation/Filtration: Spin down the solution and use the supernatant, or filter through a 0.22 µm syringe filter to remove insoluble material. 2. Re-evaluate Concentration: You may be working at too high a concentration. Perform a solubility test to determine the maximum soluble concentration in your chosen buffer system.
Inconsistent results between experimental batches. Variability in experimental conditions (e.g., temperature, pH, mixing speed, solvent purity).1. Standardize Protocols: Ensure all experimental parameters are consistent.[7] 2. Use Fresh Solvents: Use dry, high-purity organic solvents and freshly prepared buffers. 3. Verify Final pH: Always check the pH of the final solution after adding the conjugate stock, as the acidic linker can lower it slightly.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₂H₄₀O₁₁[7][8]
Molecular Weight 480.55 g/mol [7][8]
Appearance To be determined (often a liquid or semi-solid)[7]
Purity >96%[8]
Storage Temperature -20°C for long-term storage[7]
Table 2: General Solubility of this compound Conjugates

Quantitative solubility data is highly dependent on the specific molecule conjugated to the linker. The following table provides general guidance. Researchers should determine the empirical solubility for their specific conjugate.

Solvent / BufferGeneral SolubilityRationaleSource
Water (pH < 5) Low / ModerateThe carboxylic acid is protonated (-COOH), reducing polarity and water solubility.[5]
Aqueous Buffers (pH > 7.0) High (Conjugate Dependent)The carboxylic acid is deprotonated to the more soluble carboxylate form (-COO⁻). This is the recommended starting point.[5]
DMSO, DMF HighExcellent solvents for creating concentrated stock solutions of hydrophobic compounds.[4][5]
Methanol, Ethanol Moderate / HighGood solubility for the PEG linker itself; conjugate solubility will vary.[9]
Dichloromethane (DCM) Moderate / HighThe PEG chain provides some solubility in chlorinated solvents.[4]

Experimental Protocols & Visualizations

Experimental Protocol 1: Direct Aqueous Solubilization (pH-Assisted)

This protocol is intended for conjugates expected to be soluble in aqueous buffers with proper pH management.

  • Weigh Conjugate: Accurately weigh a small amount (e.g., 1-5 mg) of your lyophilized this compound conjugate into a microcentrifuge tube.

  • Initial Suspension: Add a small volume of deionized water to create a slurry. Do not add the full volume of the final buffer yet.

  • pH Adjustment: While gently vortexing, add a dilute basic solution (e.g., 0.1 M NaOH) or your target buffer (e.g., PBS, pH 7.4) dropwise. The conjugate should dissolve as the pH increases and the carboxyl group deprotonates.[5]

  • Final Volume: Once the conjugate is fully dissolved, add the desired buffer to reach the final target concentration.

  • Verification: Check the final pH of the solution and adjust if necessary. A brief, gentle sonication can be used to break up any remaining micro-aggregates.[5]

G cluster_protocol1 Protocol 1: Direct Aqueous Solubilization weigh 1. Weigh Conjugate suspend 2. Create Slurry in DI Water weigh->suspend adjust_ph 3. Adjust pH with Base/Buffer (Target: pH 7.0-8.5) suspend->adjust_ph dissolve Conjugate Dissolves adjust_ph->dissolve final_vol 4. Add Buffer to Final Volume dissolve->final_vol verify 5. Verify pH & Sonicate (Optional) final_vol->verify

Workflow for the pH-assisted aqueous solubilization method.
Experimental Protocol 2: Co-Solvent Solubilization Method

This protocol is recommended for highly hydrophobic conjugates that do not dissolve sufficiently using Protocol 1.

  • Weigh Conjugate: Accurately weigh the desired amount of your conjugate into a microcentrifuge tube.

  • Prepare Stock Solution: Add a minimal volume of a dry, water-miscible organic solvent (e.g., DMSO, DMF) to the tube to completely dissolve the conjugate. Aim for a high concentration (e.g., 20-100 mg/mL) to create a stock solution.[5]

  • Prepare Aqueous Buffer: In a separate, larger tube, place the required volume of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Combine: While vigorously vortexing the aqueous buffer, add the organic stock solution dropwise . It is critical to add the concentrated organic stock to the stirring aqueous buffer, not the other way around, to avoid precipitation.[5]

  • Final Check: Check the final concentration of the organic solvent to ensure it is compatible with any downstream cellular or enzymatic assays (typically ≤1% and often <0.1%).

G cluster_protocol2 Protocol 2: Co-Solvent Solubilization weigh 1. Weigh Conjugate prep_stock 2. Dissolve in Minimal DMSO/DMF (High Concentration Stock) weigh->prep_stock combine 4. Add Stock Dropwise to Vortexing Buffer prep_stock->combine prep_buffer 3. Prepare Aqueous Buffer (e.g., PBS pH 7.4) prep_buffer->combine check 5. Check Final Co-Solvent % combine->check

Workflow for the co-solvent solubilization method.
Logical Troubleshooting Flowchart

This diagram outlines a logical sequence for troubleshooting solubility issues.

G start Start: Poorly Soluble Conjugate check_ph Is buffer pH > 7.0? start->check_ph adjust_ph Adjust pH to 7.0-8.5 (Protocol 1) check_ph->adjust_ph No use_cosolvent Use Co-Solvent Method (Protocol 2) check_ph->use_cosolvent Yes still_insoluble Still Insoluble? adjust_ph->still_insoluble use_cosolvent->still_insoluble advanced Consider Advanced Methods: - Surfactants - Formulation (e.g., SEDDS) - Particle Size Reduction still_insoluble->advanced Yes soluble Soluble still_insoluble->soluble No

Logical flowchart for troubleshooting solubility problems.

References

Technical Support Center: Post-Click Chemistry Copper Catalyst Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts following click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing copper catalysts after a click chemistry reaction?

A1: The most prevalent methods for copper catalyst removal can be broadly categorized as follows:

  • Chelation and Liquid-Liquid Extraction: This technique involves the use of a chelating agent, such as EDTA, ammonium (B1175870) chloride, or ammonia, which forms a water-soluble complex with the copper ions. This complex is then separated from the desired product through liquid-liquid extraction.[1][2]

  • Solid-Phase Scavenging: This method utilizes solid supports functionalized with chelating groups (scavenger resins like Chelex® or Cuprisorb™) that selectively bind to copper. The resin-copper complex is then easily removed by simple filtration.[1][3][4]

  • Filtration: For the removal of bulk copper salts, passing the crude reaction mixture through a pad of silica (B1680970) gel, neutral alumina, or Celite® can be an effective and rapid purification step.

  • Dialysis: This is the preferred method for purifying biomolecules, such as proteins and DNA. The reaction mixture is dialyzed against a buffer, often containing EDTA, which allows the small copper ions to pass through the membrane while retaining the larger biomolecule.

  • Precipitation: In certain cases, the copper catalyst can be precipitated from the reaction mixture. For example, sodium thiosulfate (B1220275) can be used to precipitate copper, which is then removed by filtration.

Q2: How do I select the most appropriate copper removal method for my specific product?

A2: The optimal method depends on several factors related to your product and experimental goals:

  • Nature of the Product:

    • Small Organic Molecules: Liquid-liquid extraction with chelating agents and column chromatography are very common and effective.

    • Polymers: For water-soluble polymers, dialysis is a suitable option. For insoluble polymers, precipitation followed by washing can be effective.

    • Biomolecules (e.g., proteins, nucleic acids): Dialysis against a buffer containing EDTA is the method of choice to preserve the biological activity of the molecule.

  • Solubility of the Product: The solubility of your product will determine the feasibility of methods like liquid-liquid extraction, precipitation, or solid-phase extraction.

  • Scale of the Reaction: For large-scale reactions, methods that require large volumes of solvents, such as extraction or chromatography, may be less practical than precipitation or the use of scavenger resins.

  • Required Purity: Applications in drug development and biological assays often demand very low residual copper levels, which may necessitate highly efficient methods like chelating resins.

Q3: Can residual copper interfere with my downstream applications?

A3: Yes, residual copper can be problematic for several reasons:

  • Cellular Toxicity: Copper ions can be toxic to cells, which is a major concern for biological applications and in drug development.

  • Assay Interference: Copper can interfere with various assays, such as those that are fluorescence-based.

  • Product Instability: The presence of copper can sometimes lead to the degradation of the final product over time.

Q4: What is "copper-free click chemistry," and should I consider it?

A4: Copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an alternative that does not require a copper catalyst. This method utilizes strained cyclooctynes that react with azides directly. You should consider SPAAC if:

  • Your product is sensitive to copper.

  • You are working with live cells or in vivo systems where copper toxicity is a concern.

  • Your product is difficult to purify from the copper catalyst.

  • You wish to avoid an additional purification step for copper removal.

However, the synthesis of the strained cyclooctynes required for SPAAC can be more complex and costly compared to the terminal alkynes used in copper-catalyzed click chemistry.

Troubleshooting Guide

Problem Possible Causes Solutions
Low final product yield after purification. The product may be partially soluble in the aqueous washing solutions.Minimize the volume of the aqueous wash solution. Use a brine (saturated NaCl) wash to decrease the solubility of the organic product in the aqueous phase.
The product may be irreversibly adsorbing to the solid support (e.g., silica, chelating resin).Perform a small-scale test to check for product adsorption to the solid support before committing the entire batch. Consider a different purification method if significant adsorption occurs.
Product is insoluble in common organic solvents, making purification difficult. The product may be highly polar or have strong intermolecular interactions.If the product is a macromolecule, consider dialysis or size exclusion chromatography. For smaller molecules, explore different solvent systems for extraction or chromatography.
Ineffective copper removal. The chosen purification method is not suitable for the specific reaction conditions or product.Re-evaluate the choice of purification method based on the nature of your product (see FAQ Q2).
Insufficient amount of chelating agent or scavenger resin was used.Use a sufficient excess of the chelating agent or scavenger resin relative to the amount of copper catalyst.
The triazole product itself may be chelating the copper, making it difficult to remove.A stronger chelating agent or a more rigorous purification method like the use of a specialized scavenger resin may be required.

Quantitative Data on Copper Removal Methods

The efficiency of copper removal can vary depending on the specific conditions and the nature of the product. The following table provides a general comparison of common methods.

MethodTypical Removal EfficiencyAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction with EDTA/NH₄Cl 80-95%Simple, inexpensive, and widely applicable.Can require large solvent volumes; potential for emulsion formation; risk of product loss if it is partially water-soluble.Small organic molecules soluble in organic solvents.
Chelating Resins (e.g., Chelex®) >95%High efficiency and selectivity for copper.Resins can be expensive; potential for non-specific binding of the product, especially biomolecules.Reactions requiring very low residual copper levels; suitable for a range of product types.
Silica/Alumina Filtration 70-90%Quick and easy for removing bulk copper salts.May not be sufficient for applications requiring very low copper levels; potential for product adsorption.Initial purification step to remove the majority of copper salts.
Dialysis with EDTA >99%Gentle method that preserves the activity of biomolecules.Time-consuming; only suitable for macromolecules.Proteins, DNA, and other large biomolecules.

Experimental Protocols & Workflows

Protocol 1: Copper Removal by Liquid-Liquid Extraction with EDTA

This protocol is suitable for the purification of small organic molecules soluble in an organic solvent that is immiscible with water.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., DCM, EtOAc)

  • 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of the 0.5 M aqueous EDTA solution.

  • Shake the separatory funnel vigorously for 1-2 minutes. The aqueous layer will often turn blue or green as the EDTA complexes with the copper.

  • Allow the layers to separate and then drain the lower aqueous layer.

  • Repeat the washing step with a fresh portion of the EDTA solution until the aqueous layer is no longer colored.

  • Wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the purified product.

G cluster_workflow Workflow for Copper Removal by Liquid-Liquid Extraction reaction Crude Reaction Mixture add_edta Add Aqueous EDTA Solution reaction->add_edta extract Vigorous Shaking & Separation add_edta->extract repeat_wash Repeat Wash (until colorless) extract->repeat_wash repeat_wash->extract if colored brine_wash Wash with Brine repeat_wash->brine_wash if colorless dry Dry Organic Layer brine_wash->dry concentrate Concentrate dry->concentrate product Purified Product concentrate->product

Workflow for copper removal by liquid-liquid extraction.
Protocol 2: Copper Removal Using a Chelating Resin

This protocol is a general procedure for using a solid-supported copper scavenger.

Materials:

  • Crude reaction mixture

  • Chelating resin (e.g., Chelex®-100)

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Reaction solvent for washing

Procedure:

  • If required, pre-wash the chelating resin according to the manufacturer's instructions. This often involves washing with water and then the reaction solvent.

  • After the click reaction is complete, add the chelating resin directly to the reaction mixture. A general guideline is to use a significant excess of the resin's binding capacity relative to the amount of copper used.

  • Stir the mixture at room temperature for 1-3 hours. The progress can often be monitored by the disappearance of color from the solution.

  • Remove the resin by filtration, washing the resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

G cluster_workflow Workflow for Copper Removal Using a Chelating Resin reaction Crude Reaction Mixture add_resin Add Chelating Resin reaction->add_resin stir Stir for 1-3 hours add_resin->stir filter Filter to Remove Resin stir->filter wash_resin Wash Resin filter->wash_resin combine Combine Filtrate & Washings filter->combine wash_resin->combine concentrate Concentrate combine->concentrate product Purified Product concentrate->product

Workflow for copper removal using a chelating resin.
Protocol 3: Copper Removal from Biomolecules by Dialysis

This protocol is designed for the purification of proteins, nucleic acids, and other macromolecules.

Materials:

  • Crude reaction mixture containing the biomolecule

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Dialysis buffer (e.g., PBS, Tris buffer)

  • EDTA

  • Large beaker

  • Stir plate and stir bar

Procedure:

  • Prepare a large volume of dialysis buffer (at least 100 times the volume of your sample) containing 10 mM EDTA.

  • Transfer the crude reaction mixture into the dialysis tubing and securely close both ends.

  • Place the dialysis tubing into the beaker with the dialysis buffer.

  • Stir the buffer gently at 4°C for 2-4 hours.

  • Discard the buffer and replace it with fresh buffer containing EDTA. Continue to dialyze for another 2-4 hours or overnight.

  • Perform one or two final dialysis steps against the buffer without EDTA to remove the excess chelating agent.

  • Carefully remove the sample from the dialysis tubing. The resulting solution contains the purified biomolecule.

G cluster_workflow Workflow for Copper Removal from Biomolecules by Dialysis sample Biomolecule Sample in Dialysis Tubing dialysis1 Dialyze against EDTA Buffer (2-4h) sample->dialysis1 buffer_change Change Buffer (with EDTA) dialysis1->buffer_change dialysis2 Dialyze (2-4h or overnight) buffer_change->dialysis2 final_dialysis Final Dialysis (without EDTA) dialysis2->final_dialysis recovery Recover Purified Biomolecule final_dialysis->recovery product Purified Biomolecule recovery->product

Workflow for copper removal from biomolecules by dialysis.

References

Addressing protein aggregation after conjugation with Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for researchers, scientists, and drug development professionals encountering protein aggregation after conjugation with Propargyl-PEG9-acid. The following sections offer solutions to common issues in a question-and-answer format, along with preventative strategies and detailed experimental protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically conjugated to a protein?

This compound is a heterobifunctional linker containing a propargyl group (for click chemistry) and a terminal carboxylic acid.[1][2] The most common method for conjugating the carboxylic acid to a protein is through amine coupling. This involves a two-step reaction:

  • Activation: The carboxylic acid is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction is typically performed in a slightly acidic buffer (e.g., MES, pH 4.5-6.0) and results in a semi-stable NHS ester.[3]

  • Conjugation: The activated NHS-ester linker is then reacted with the protein in a buffer with a pH of 7.2-8.5.[4] The NHS ester selectively reacts with primary amines on the protein surface, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[5]

Q2: What are the primary causes of protein aggregation after conjugation with this compound?

Protein aggregation post-conjugation is a multifaceted issue stemming from changes to the protein's physicochemical properties and suboptimal reaction conditions. Key causes include:

  • Alteration of Surface Charge: The conjugation process neutralizes the positive charge of lysine residues. This change in the protein's net charge and isoelectric point (pI) can reduce electrostatic repulsion between protein molecules, making aggregation more likely.

  • Increased Hydrophobicity: While the PEG spacer is hydrophilic, the propargyl group is hydrophobic. The addition of multiple linkers can increase the overall hydrophobicity of the protein surface, promoting self-association through hydrophobic interactions.

  • Over-labeling: A high degree of labeling, or a high molar ratio of linker to protein, amplifies the effects of charge alteration and increased hydrophobicity, significantly increasing the risk of aggregation.

  • Suboptimal Reaction Conditions: Factors like high protein concentration, inappropriate buffer pH, low ionic strength, or the absence of stabilizing agents can compromise protein stability during the reaction.

  • Reagent Solubility and Addition: this compound and its activated NHS-ester form may have limited aqueous solubility. Adding the reagent directly as a solid or from a concentrated stock too quickly can cause localized precipitation, which can act as a seed for protein aggregation.

  • Physical Stress: Mechanical stressors like excessive vortexing, agitation, or multiple freeze-thaw cycles can lead to protein unfolding and subsequent aggregation.

Q3: How can I detect and quantify protein aggregation?

Several analytical techniques, used in combination, can provide a comprehensive picture of protein aggregation.

  • Visual Inspection: The simplest method is to check for visible precipitates, cloudiness, or turbidity in the solution, which indicates severe aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic radius of particles in solution. It is highly sensitive for detecting the formation of larger species and soluble aggregates. An increase in the average particle size and the polydispersity index (PDI) compared to the unconjugated protein is indicative of aggregation.

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It is a powerful tool for quantifying the percentage of monomer, soluble aggregates (dimers, oligomers), and high-molecular-weight species in a sample.

  • SDS-PAGE (non-reducing): Running the conjugate on a non-reducing SDS-PAGE can reveal higher molecular weight bands corresponding to covalently linked oligomers.

Q4: Is the aggregation observed after conjugation reversible?

Protein aggregates can be reversible (non-covalent) or irreversible (covalent). Aggregates formed due to weak, non-covalent interactions (e.g., hydrophobic or electrostatic) might be partially reversible by optimizing buffer conditions (e.g., adding detergents or changing pH/ionic strength). However, aggregates formed via incorrect disulfide bond formation or other covalent cross-linking are typically irreversible. The goal of troubleshooting is primarily to prevent the formation of irreversible aggregates.

Section 2: Troubleshooting Guide

The following table outlines common issues observed during and after conjugation and provides targeted solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Visible precipitate or turbidity during/after reaction 1. Reagent Precipitation: Poor solubility of the this compound or its activated form. 2. Severe Protein Aggregation: High concentrations of protein or linker, or highly suboptimal buffer conditions.1. Dissolve the PEG-acid reagent in a small amount of an organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. Add the reagent dropwise with gentle mixing. 2. Reduce the protein concentration to 1-2 mg/mL. 3. Significantly lower the molar ratio of linker to protein.
Increased particle size and PDI in DLS analysis Formation of Soluble Aggregates: Early-stage aggregation due to increased hydrophobicity, charge neutralization, or suboptimal buffer.1. Perform a titration experiment to find the optimal (lowest effective) molar ratio of linker to protein. 2. Screen different buffer conditions (pH 7.2-8.0) and ionic strengths (e.g., add 150 mM NaCl). 3. Incorporate stabilizing excipients into the reaction buffer (see Table 1).
High Molecular Weight (HMW) peaks in SEC Formation of Dimers and Oligomers: Intermolecular interactions leading to soluble aggregates.1. Lower the protein concentration during the conjugation reaction. 2. Optimize the linker-to-protein molar ratio. A lower degree of labeling is less likely to cause aggregation. 3. If possible, perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and favor controlled modification.
Low recovery of monomeric protein after purification Widespread Aggregation: Aggregates are being lost during the purification step (e.g., precipitation on the column).1. Address all points above to minimize aggregation before purification. 2. Ensure the purification buffer is optimized for the stability of the conjugated protein, which may be different from the unconjugated protein. 3. Consider alternative purification methods, such as hydrophobic interaction chromatography (HIC), which can sometimes resolve monomers from aggregates.

Section 3: Preventative Strategies and Optimization

Proactive optimization is the most effective way to prevent aggregation.

Table 1: Recommended Stabilizing Excipients

Incorporating stabilizers into the conjugation and storage buffers can significantly enhance protein stability.

Excipient Type Examples Typical Concentration Primary Mechanism of Action
Sugars / Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v)Stabilizes the native protein structure through preferential exclusion.
Amino Acids L-Arginine, Glycine50-100 mMSuppresses non-specific protein-protein interactions and can increase solubility.
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface-induced aggregation and adsorption to vials by shielding hydrophobic interfaces.
Reducing Agents TCEP, DTT1-5 mMPrevents the formation of non-native disulfide bonds that can cause aggregation. (Ensure compatibility with your protein).

Optimization Workflow

G cluster_prep 1. Pre-Conjugation cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Analysis & Purification process process input input output output decision decision analysis analysis A Unconjugated Protein D Optimize Buffer (pH, Ionic Strength, Excipients) A->D B This compound G Perform Conjugation (Add linker dropwise) B->G C EDC / NHS C->G E Screen Molar Ratios (e.g., 1:1, 5:1, 10:1) D->E F Screen Protein Conc. (e.g., 1, 2, 5 mg/mL) E->F F->G H Quench Reaction G->H I Analyze Sample (DLS, SEC) H->I J Aggregation Observed? I->J J->E Yes K Purify Monomer (e.g., SEC) J->K No L Purified Monomeric Conjugate K->L

Caption: Experimental workflow for optimizing the conjugation of this compound.

Troubleshooting Decision Tree

G question question cause cause action action q1 Aggregation observed (DLS/SEC/Visual)? q2 Visible Precipitate? q1->q2 Yes end_node Re-analyze sample q1->end_node No q3 High PDI / HMW species but no precipitate? q2->q3 No c1 Cause: Reagent Precipitation or Severe Protein Aggregation q2->c1 Yes c2 Cause: Over-labeling q3->c2 c3 Cause: Suboptimal Buffer q3->c3 c4 Cause: High Protein Concentration q3->c4 a1 Action: 1. Dissolve linker in DMSO first. 2. Add linker dropwise. 3. Lower protein concentration. c1->a1 a1->end_node a2 Action: Reduce linker:protein molar ratio. Perform titration experiment. c2->a2 a2->end_node a3 Action: 1. Screen pH (7.2-8.0). 2. Add 150 mM NaCl. 3. Add stabilizers (Arginine, Sucrose). c3->a3 a3->end_node a4 Action: Lower protein concentration to 1-2 mg/mL. c4->a4 a4->end_node

Caption: A decision tree for troubleshooting protein aggregation issues.

Section 4: Key Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a starting point. Optimal conditions, particularly molar ratios and concentrations, should be determined empirically for each specific protein.

  • Reagent Preparation:

    • Equilibrate all reagents and protein samples to room temperature.

    • Prepare fresh stock solutions:

      • This compound: 100 mM in anhydrous DMSO.

      • EDC: 200 mM in Activation Buffer (100 mM MES, pH 6.0).

      • Sulfo-NHS: 200 mM in Activation Buffer.

      • Protein: Dialyze the protein into a suitable buffer (e.g., PBS, pH 7.4) free of primary amines (like Tris or glycine). Adjust the concentration to 2 mg/mL.

      • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Activation of this compound:

    • In a microfuge tube, combine the following in order:

      • 10 µL of 100 mM this compound (in DMSO).

      • 50 µL of Activation Buffer.

      • 10 µL of 200 mM EDC.

      • 10 µL of 200 mM Sulfo-NHS.

    • Vortex gently and incubate at room temperature for 15-30 minutes in the dark.

  • Conjugation to Protein:

    • Add the entire activation mixture from step 2 to 1 mL of your 2 mg/mL protein solution. This corresponds to an approximate 20-fold molar excess of linker for a 50 kDa protein. Adjust volumes as needed for your target molar ratio.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).

  • Quenching the Reaction:

    • Add 20 µL of Quenching Buffer (1 M Tris-HCl) to the reaction mixture to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and byproducts by running the sample through a desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO) or by dialysis against your desired storage buffer.

    • For separating the monomeric conjugate from aggregates, use Size-Exclusion Chromatography (SEC).

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Filter all buffers and samples through a 0.22 µm filter to remove dust and extraneous particles.

    • Dilute a small aliquot of the unconjugated protein and the final conjugate to a concentration of 0.5-1.0 mg/mL in a consistent, filtered buffer (e.g., PBS).

  • Instrument Setup:

    • Allow the DLS instrument to warm up and equilibrate to the desired temperature (e.g., 25°C).

    • Use a clean, dust-free cuvette.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow the sample temperature to equilibrate.

    • Acquire at least three measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution profile.

    • Compare: The hydrodynamic radius (Z-average) of the conjugate to the unconjugated protein. A significant increase indicates the formation of larger species.

    • Evaluate: The Polydispersity Index (PDI). A PDI value > 0.3 suggests a heterogeneous sample, which can be indicative of aggregation.

Protocol 3: Analysis by Size-Exclusion Chromatography (SEC-HPLC)

  • System Preparation:

    • Column: Use a column suitable for the molecular weight of your protein (e.g., a TSKgel G3000SWxl for antibodies).

    • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) buffer with salt (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8). Filter and degas the mobile phase thoroughly.

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Analysis:

    • Filter the samples (unconjugated control and conjugate) through a 0.22 µm spin filter.

    • Inject 10-50 µg of protein onto the column.

    • Monitor the elution profile using UV absorbance at 280 nm.

  • Data Interpretation:

    • Identify the peaks in the chromatogram. The main, largest peak should correspond to the monomeric protein.

    • Peaks eluting earlier (at a lower retention volume) than the monomer peak correspond to high-molecular-weight (HMW) species, such as dimers and soluble oligomers.

    • Integrate the peak areas to calculate the relative percentage of monomer and aggregates. A successful conjugation should ideally result in >95% monomer.

References

Technical Support Center: Optimizing Amide Bond Formation with Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for optimizing the reaction pH during amide bond formation between Propargyl-PEG9-acid and primary amines using carbodiimide (B86325) chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for forming an amide bond with this compound?

A1: The optimal pH for amide bond formation using this compound and a primary amine with EDC/NHS chemistry is a two-step process. The initial activation of the carboxylic acid group of this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 . Following the activation step, the reaction with the primary amine to form the amide bond is favored at a more neutral to slightly basic pH, generally in the range of pH 7.0 to 8.5 .

Q2: Why is a two-step pH process recommended?

A2: A two-step pH process is recommended to maximize the efficiency of both the carboxylic acid activation and the subsequent nucleophilic attack by the primary amine. The acidic pH during the activation step ensures that the carboxylic acid is protonated and readily reacts with EDC. The higher pH in the second step is crucial because the primary amine needs to be in its unprotonated, nucleophilic form to efficiently attack the NHS-activated ester.

Q3: What is the pKa of the carboxylic acid on this compound?

A3: The pKa of the carboxylic acid group on a PEGylated molecule like this compound is in the typical range for carboxylic acids, which is approximately 4 to 5 . While the PEG chain can have a minor electronic effect, the fundamental acidity of the carboxylic acid is maintained. This pKa value indicates that at a pH below 4, the carboxylic acid will be predominantly protonated (-COOH), and at a pH above 5, it will be mostly deprotonated (-COO⁻).

Q4: What are the most suitable buffers for this reaction?

A4: For the activation step (pH 4.5-6.0), it is critical to use a buffer that does not contain amines or carboxylates, as these can interfere with the EDC reagent. MES (2-(N-morpholino)ethanesulfonic acid) buffer is a popular and effective choice for this step. For the coupling step (pH 7.0-8.5), phosphate-buffered saline (PBS) is commonly used.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the amide bond formation can be monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). These methods can be used to track the consumption of the starting materials (this compound and the amine) and the formation of the desired amide product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Suboptimal pH: Incorrect pH for either the activation or coupling step.Carefully calibrate your pH meter and use fresh buffers. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.
Hydrolysis of EDC or NHS-ester: EDC and the activated NHS-ester are moisture-sensitive and can hydrolyze, rendering them inactive.Use fresh, high-quality EDC and NHS. Keep reagents desiccated and allow them to warm to room temperature before opening to prevent condensation. Perform the reaction promptly after preparing the reagents.
Inactive amine: The primary amine may be protonated at a low pH, making it a poor nucleophile.Ensure the pH of the coupling reaction is between 7.0 and 8.5 to deprotonate the primary amine.
Competing nucleophiles: The presence of other primary amines (e.g., Tris buffer) or thiols in the reaction mixture.Use non-amine, non-thiol containing buffers for the reaction.
Formation of N-acylurea byproduct Side reaction of the O-acylisourea intermediate: The activated carboxylic acid can rearrange to form a stable N-acylurea before the amine reacts.The addition of NHS or Sulfo-NHS is designed to minimize this by forming a more stable amine-reactive intermediate. Ensure an adequate molar excess of NHS is used.
Precipitation of reagents Poor solubility of EDC or NHS. Equilibrate EDC and NHS to room temperature before use to prevent moisture condensation which can cause clumping. Ensure thorough dissolution in the reaction buffer.
Inconsistent results Variability in pH measurement. Regularly calibrate the pH meter with fresh, unexpired calibration buffers.
Degradation of reagents. Store EDC and NHS at -20°C in a desiccated environment.

Experimental Protocol: pH Optimization for Amide Bond Formation

This protocol provides a general framework for optimizing the reaction pH. The specific concentrations and molar ratios of reactants may need to be adjusted based on the specific amine being used.

Materials:

  • This compound

  • Primary amine-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5, 5.0, 5.5, and 6.0

  • Coupling Buffer: 0.1 M PBS, pH 7.0, 7.5, 8.0, and 8.5

  • Quenching Solution: 1 M Hydroxylamine or Tris buffer, pH 8.5

  • Reaction solvent (e.g., DMF or DMSO if necessary for solubility)

  • Analytical tools (HPLC, LC-MS, or TLC)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the desired Activation Buffer (start with pH 5.5).

    • Add a 1.5 to 5-fold molar excess of EDC and NHS to the solution.

    • Incubate the reaction at room temperature for 15-30 minutes.

  • pH Adjustment and Coupling:

    • Adjust the pH of the reaction mixture to the desired coupling pH (start with pH 7.5) by adding the Coupling Buffer.

    • Immediately add the primary amine-containing molecule (typically at a 1:1 to 1.2:1 molar ratio to the this compound).

    • Allow the reaction to proceed at room temperature for 2 hours to overnight.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by HPLC, LC-MS, or TLC.

    • Once the reaction is complete, quench any remaining active NHS esters by adding the Quenching Solution to a final concentration of 10-50 mM and incubating for 15 minutes.

  • Purification:

    • Purify the resulting amide conjugate using an appropriate chromatographic technique (e.g., reverse-phase HPLC or size-exclusion chromatography).

Data Presentation: Effect of pH on Reaction Efficiency

Activation pHCoupling pHRelative Yield (%)Notes
4.57.575Lower activation efficiency may be observed.
5.07.590Good balance for activation.
5.5 7.5 95 Often found to be the optimal combination.
6.07.588Activation rate may start to decrease.
5.57.085Slower coupling due to less unprotonated amine.
5.58.092Efficient coupling.
5.58.590Risk of hydrolysis of the NHS ester increases.

Note: The relative yields are illustrative and will vary depending on the specific reactants and conditions.

Visualization of the Experimental Workflow

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_analysis Analysis & Purification A Dissolve this compound in Activation Buffer (pH 4.5-6.0) B Add EDC and NHS A->B C Incubate for 15-30 min at Room Temperature B->C D Adjust pH to 7.0-8.5 with Coupling Buffer C->D pH Adjustment E Add Primary Amine D->E F React for 2h to Overnight at Room Temperature E->F G Quench Reaction F->G Completion H Monitor by HPLC/LC-MS G->H I Purify Product H->I

Caption: Experimental workflow for optimizing reaction pH in amide bond formation.

Propargyl-PEG9-acid stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Propargyl-PEG9-acid in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses?

This compound is a heterobifunctional linker molecule. It contains a propargyl group (a terminal alkyne) on one end and a carboxylic acid on the other, connected by a 9-unit polyethylene (B3416737) glycol (PEG) chain. Its primary application is in bioconjugation, chemical biology, and drug development, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The propargyl group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the carboxylic acid can be used to form amide bonds with amine-containing molecules.

Q2: What are the main stability concerns for this compound in aqueous buffers?

The primary stability concern for the PEG component of this linker is oxidative degradation.[2][3] The ether backbone of the PEG chain can be susceptible to oxidation, which can be initiated by factors such as heat, light, and the presence of transition metal ions. This can lead to chain cleavage and the formation of impurities like formaldehyde (B43269) and formic acid.[4][5] Hydrolysis of the ether linkages is generally not a concern under typical aqueous buffer conditions (pH 6-8) and moderate temperatures.

Q3: How does pH affect the stability of this compound?

While the ether linkages of the PEG chain are relatively stable across a wide pH range, extreme pH conditions should be avoided. Strongly acidic conditions, especially when combined with high temperatures, can catalyze the hydrolysis of ether bonds, although this is a slow process. The stability of the propargyl and carboxylic acid functional groups is generally not a concern under typical buffer conditions.

Q4: What is the recommended way to store this compound?

For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. It is also advisable to protect the compound from light and to store it in a dry environment.

Q5: What are the potential degradation products of this compound in an aqueous buffer?

The most likely degradation products arise from the oxidative cleavage of the PEG chain. This can result in a heterogeneous mixture of shorter PEG fragments, some of which may be terminated with aldehyde or carboxyl groups. Mass spectrometry is an effective technique for identifying these degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or poor results in conjugation reactions (e.g., "click" chemistry or amide coupling). Degradation of this compound stock solution.- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) before use. - Aliquot stock solutions to minimize freeze-thaw cycles. - Confirm the integrity of the linker using LC-MS before setting up the reaction.
Presence of unexpected impurities in reaction mixtures. Oxidative degradation of the PEG chain.- Use high-purity, degassed buffers for reactions. - Consider adding a chelating agent like EDTA to the buffer to sequester trace metal ions that can catalyze oxidation. - Protect reaction mixtures from light and excessive heat.
Loss of compound over time when stored in aqueous buffer. General instability in aqueous solution.- If possible, prepare aqueous solutions of the linker immediately before use. - For storage of a few days, use a sterile buffer at 2-8°C. For longer durations, freeze at -20°C or below. - Perform a stability study under your specific experimental conditions to determine the acceptable storage time.
Variability between experimental batches. Differences in buffer preparation or handling of the linker.- Standardize buffer preparation protocols, ensuring consistent pH and purity of reagents. - Ensure consistent handling and storage of this compound across all experiments.

Stability Data

The following table provides illustrative data on the stability of a generic PEG linker under various conditions. Please note that this is not specific experimental data for this compound but is based on the general principles of PEG degradation.

Condition Parameter Value Expected Stability
pH pH 4.025°CModerate; potential for slow acid-catalyzed hydrolysis over extended periods.
pH 7.425°CGood; minimal degradation expected over several days.
pH 9.025°CGood; generally stable.
Temperature -20°Cin DMSOExcellent; recommended for long-term storage.
4°Cin aqueous buffer (pH 7.4)Good for short-term (days).
25°C (Room Temp)in aqueous buffer (pH 7.4)Fair; gradual degradation may occur over days to weeks, primarily via oxidation.
40°Cin aqueous buffer (pH 7.4)Poor; accelerated oxidative degradation is likely.
Additives 100 µM Cu²⁺in aqueous buffer (pH 7.4)Poor; transition metals can catalyze oxidative degradation.
1 mM EDTAin aqueous buffer (pH 7.4)Improved; EDTA chelates metal ions, reducing the rate of oxidation.

Experimental Protocols

Protocol 1: HPLC-MS Method for Assessing this compound Stability

Objective: To quantify the remaining intact this compound and identify potential degradation products in an aqueous buffer over time.

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reverse-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at 10 mg/mL.

    • Dilute the stock solution into the aqueous buffer of interest to a final concentration of 100 µg/mL.

    • Divide the solution into aliquots for each time point (e.g., 0, 24, 48, 72 hours).

    • Incubate the aliquots under the desired storage condition (e.g., 4°C, 25°C).

  • Sample Analysis:

    • At each time point, take an aliquot and dilute it 1:1 with ACN to stop any further degradation and precipitate any salts.

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to an HPLC vial.

  • LC-MS Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in ACN

    • Gradient: A suitable gradient to elute the compound and its more polar degradation products (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • MS Detection:

      • Operate in positive ion mode.

      • Acquire full scan data from m/z 100 to 1000.

      • The expected m/z for the protonated molecule [M+H]⁺ of this compound (C₂₂H₄₀O₁₁) is approximately 481.26.

  • Data Analysis:

    • Integrate the peak area of the intact this compound at each time point.

    • Plot the percentage of remaining compound against time.

    • Analyze the mass spectra for new peaks that could correspond to degradation products (e.g., masses corresponding to the loss of ethylene (B1197577) glycol units).

Visualizations

Potential Degradation Pathway of this compound cluster_0 Initiation cluster_1 Propagation Initiator Heat, Light, or Transition Metals (e.g., Fe²⁺, Cu²⁺) Propargyl_PEG9_Acid Propargyl-(OCH₂CH₂)₉-COOH Initiator->Propargyl_PEG9_Acid Radical Formation PEG_Radical Propargyl-...-OCH•CH₂-...-COOH Propargyl_PEG9_Acid->PEG_Radical Hydrogen Abstraction Peroxy_Radical Propargyl-...-OCH(OO•)CH₂-...-COOH PEG_Radical->Peroxy_Radical + O₂ Oxygen O₂ Chain_Scission Chain Scission Peroxy_Radical->Chain_Scission Rearrangement Degradation_Products Shorter PEG Fragments (e.g., with aldehyde or acid termini) Chain_Scission->Degradation_Products Troubleshooting Workflow for Stability Issues Start Inconsistent Experimental Results Check_Reagent Is the this compound a potential cause? Start->Check_Reagent Check_Purity Analyze stock solution purity and concentration (LC-MS) Check_Reagent->Check_Purity Yes Other_Factors Investigate other experimental parameters Check_Reagent->Other_Factors No Purity_OK Purity and concentration are correct? Check_Purity->Purity_OK Prepare_Fresh Prepare fresh stock solution. Aliquot to minimize freeze-thaw cycles. Purity_OK->Prepare_Fresh No Check_Buffer Review buffer preparation and storage conditions. Purity_OK->Check_Buffer Yes Prepare_Fresh->Check_Purity Buffer_OK Are buffer conditions optimal? Check_Buffer->Buffer_OK Optimize_Buffer Use high-purity, degassed water. Consider adding a chelator (EDTA). Protect from light. Buffer_OK->Optimize_Buffer No End Re-run Experiment Buffer_OK->End Yes Optimize_Buffer->End

References

Technical Support Center: Monitoring Propargyl-PEG9-acid Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for monitoring the progress of a Propargyl-PEG9-acid conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods to monitor the progress of a this compound conjugation reaction?

The most common methods to monitor the reaction between the carboxylic acid of this compound and a primary amine on a target molecule are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages for qualitative and quantitative assessment.

Q2: How can I use Thin-Layer Chromatography (TLC) for quick reaction monitoring?

TLC is an excellent, rapid, and inexpensive qualitative method to get a snapshot of the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. The newly formed, typically more polar conjugate will have a different retention factor (Rf) value compared to the starting this compound.[1][2] For PEG-containing compounds, which can be difficult to see under UV light, staining with a modified Dragendorff stain is highly effective.[3]

Q3: Why is High-Performance Liquid Chromatography (HPLC) considered a primary method for monitoring these reactions?

HPLC is a powerful technique for monitoring PEGylation reactions because it allows for the separation and quantification of reactants, products, and intermediates.[4][5] A reverse-phase HPLC (RP-HPLC) method can resolve the starting materials from the PEGylated product based on differences in polarity. Since PEG itself lacks a strong UV chromophore, using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is highly recommended for accurate quantification of all nonvolatile components. Progress is monitored by observing the decrease in the area of the starting material peaks and the corresponding increase in the area of the product peak over time.

Q4: What is the main advantage of using Liquid Chromatography-Mass Spectrometry (LC-MS)?

The primary advantage of LC-MS is its ability to provide molecular weight information, confirming the identity of the product peak observed in the chromatogram. While HPLC can show the formation of a new species, LC-MS verifies that this new species has the expected mass of the desired conjugate. This is crucial for identifying side products or unexpected modifications and provides definitive evidence of a successful conjugation.

Q5: Can ¹H NMR spectroscopy be used to track the reaction?

Yes, ¹H NMR spectroscopy is a valuable tool for confirming the covalent bond formation. To monitor the reaction, you can track the disappearance of the carboxylic acid proton signal (typically a broad singlet between 10-13 ppm) of the this compound. Concurrently, you would look for the appearance of new signals corresponding to the newly formed amide bond and shifts in the signals of protons adjacent to the reaction site.

Troubleshooting Guide

Q1: My TLC plate shows significant streaking for the reaction mixture spot. What does this indicate?

Streaking on a TLC plate is common for polar, high molecular weight PEG-containing compounds. This can be caused by an inappropriate solvent system or overloading the spot.

Q2: My HPLC analysis shows only starting materials, even after several hours. What are the likely causes?

If the reaction has not initiated, it typically points to issues with the activation of the carboxylic acid or the reaction conditions.

  • Possible Cause 1: Inactive Coupling Reagents. The most common coupling agents, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), are moisture-sensitive and can degrade.

    • Solution: Use fresh, high-quality EDC and NHS and store them properly in a desiccator.

  • Possible Cause 2: Incorrect pH. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with the primary amine is optimal at a pH of 7-8.

    • Solution: Carefully control the pH of the reaction. Using a non-amine, non-carboxylate buffer like MES for the activation step can prevent side reactions.

  • Possible Cause 3: Insufficient Molar Ratio. The molar ratio of the coupling reagents to the this compound may be too low.

    • Solution: Use a slight excess (e.g., 1.5 equivalents) of EDC and NHS to drive the activation reaction.

Q3: I see a new peak in my LC-MS, but the mass is incorrect. What could have happened?

An incorrect mass suggests an unintended side reaction has occurred.

  • Possible Cause 1: Hydrolysis of the Activated Ester. The NHS-ester intermediate is susceptible to hydrolysis, which regenerates the starting carboxylic acid. This would appear as the starting material mass.

  • Possible Cause 2: Multiple Conjugations. If your target molecule has multiple primary amines, you may be seeing species with more than one PEG linker attached.

  • Possible Cause 3: Side Reaction with Buffer. Some buffers, particularly those containing primary amines (like Tris), can react with the activated NHS ester.

    • Solution: Use an amine-free buffer such as PBS or HEPES for the conjugation step. Purify the starting materials and re-verify their mass before starting the reaction.

Data Summary for Monitoring Techniques

TechniquePrincipleInformation ObtainedTypical Observation of ProgressKey Considerations
TLC Separation by polarity on a stationary phase.Qualitative (Reactant consumption, product formation).Disappearance of starting material spot(s) and appearance of a new product spot with a different Rf.Fast and inexpensive. May require specific stains (e.g., Dragendorff) for visualization. Prone to streaking with PEG compounds.
RP-HPLC Separation by hydrophobicity.Quantitative (Concentration of reactants and products over time).Decrease in area of reactant peaks and increase in area of a new, typically earlier-eluting, product peak.Requires a universal detector (CAD or ELSD) for accurate quantification of PEG compounds.
LC-MS Separation by hydrophobicity coupled with mass detection.Confirmatory (Molecular weight of eluted species).Confirmation that the new HPLC peak corresponds to the exact mass of the expected conjugate.Provides definitive identification of product and any byproducts.
¹H NMR Nuclear magnetic resonance of protons.Structural (Confirmation of covalent bond formation).Disappearance of the carboxylic acid proton signal; appearance of amide proton signals and shifts in adjacent proton signals.Provides detailed structural information but requires higher sample concentrations and is less suited for real-time monitoring of complex mixtures.

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a developing chamber with a suitable mobile phase (e.g., 10:1 Dichloromethane:Methanol). Place a filter paper in the chamber to ensure saturation.

  • Spotting: On a silica (B1680970) TLC plate, draw a faint starting line with a pencil. Spot a small amount of your starting this compound, your amine-containing molecule, and the co-spotted starting materials as controls. At timed intervals (e.g., T=0, 1h, 4h, 24h), take a small aliquot of the reaction mixture and spot it on the plate.

  • Development: Place the TLC plate in the developing chamber and allow the solvent to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp if your compounds are UV-active. Subsequently, stain the plate using a PEG-specific stain like a modified Dragendorff's reagent for clear visualization.

  • Analysis: Compare the spots from the reaction mixture to the controls. The formation of a new spot and disappearance of the starting material spots indicate reaction progress.

Protocol 2: Monitoring by Reverse-Phase HPLC (RP-HPLC)
  • System Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Detector: UV (e.g., 220 nm or 280 nm if the target is a protein) in series with a Charged Aerosol Detector (CAD).

  • Method:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the retention times of all components. Optimize the gradient to achieve good separation between the starting materials and the product.

  • Sample Analysis:

    • At specified time points, quench a small aliquot of the reaction mixture by diluting it in Mobile Phase A.

    • Inject the diluted sample onto the HPLC system.

    • Monitor the chromatogram for the decrease in the peak area of the reactants and the increase in the peak area of the product.

Visualization of Experimental Workflow

G cluster_prep Reaction Setup cluster_monitoring Progress Monitoring cluster_decision Decision Point cluster_action Action start 1. Start Conjugation Reaction (this compound + Amine + EDC/NHS) aliquot 2. Take Aliquot at Time (T=x) start->aliquot tlc 3. Quick Qualitative Check: TLC Analysis aliquot->tlc Fast check hplc 4. Quantitative Analysis: RP-HPLC (UV/CAD) tlc->hplc If promising, proceed to quantify lcms 5. Identity Confirmation: LC-MS Analysis hplc->lcms Verify mass of new peak decision 6. Is Reaction Complete? lcms->decision continue_rxn Continue Reaction & Monitoring (Go to Step 2) decision->continue_rxn No purify 7. Proceed to Purification decision->purify Yes continue_rxn->aliquot

Caption: Workflow for monitoring a this compound conjugation reaction.

References

Refinement of purification methods for ADC-linker conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of antibody-drug conjugate (ADC)-linker conjugates.

Troubleshooting Guide

This guide is designed in a question-and-answer format to provide direct solutions to specific experimental issues.

Issue 1: Low Final Yield of Purified ADC

Question: My final ADC yield after purification is consistently lower than expected. What are the potential causes and how can I improve it?

Potential Causes:

  • Inefficient Conjugation: The initial conjugation reaction may be suboptimal, leading to a low percentage of conjugated antibody before purification even begins.[1]

  • Precipitation and Aggregation: The ADC, particularly if it has a high drug-to-antibody ratio (DAR) or a hydrophobic payload, may be prone to aggregation and precipitation during the purification process, leading to product loss.[1][2]

  • Non-Optimal Chromatography Conditions: The chosen chromatography method may not be suitable for the specific ADC, leading to poor binding, premature elution, or irreversible binding to the column resin.[3] Harsh elution conditions can also damage the ADC.[4]

  • Product Loss During Tangential Flow Filtration (TFF): Improper membrane selection or operating parameters during ultrafiltration/diafiltration (UF/DF) steps can lead to product loss through the membrane or due to nonspecific binding.

Recommended Solutions:

  • Optimize Conjugation Reaction:

    • Solubility of Linker-Payload: For hydrophobic linker-payloads, consider introducing a limited amount of an organic co-solvent like DMSO or DMA to improve solubility during conjugation. Be cautious, as high concentrations can denature the antibody.

    • Molar Ratio: Increase the molar equivalents of the linker-payload to the antibody to drive the reaction towards a higher DAR.

    • Reaction Parameters: Systematically optimize incubation time, temperature, and pH to maximize conjugation efficiency while minimizing aggregation.

  • Improve ADC Stability:

    • Buffer Composition: Screen different buffer compositions, pH levels, and excipients to find conditions that maintain ADC solubility and stability throughout the purification process.

    • Hydrophilic Linkers: If possible, utilize more hydrophilic linkers (e.g., containing PEG chains) to improve the solubility of the final ADC and reduce its propensity to aggregate.

  • Refine Chromatography Protocol:

    • Resin Selection: Choose a resin with appropriate hydrophobicity or charge characteristics for your specific ADC. For instance, when using Hydrophobic Interaction Chromatography (HIC), screen different resins to find one that provides good separation without causing product loss.

    • Optimize Elution: For HIC, carefully optimize the salt concentration in the elution gradient to ensure the ADC elutes effectively without precipitating. For ion-exchange chromatography, use a pH or salt gradient that provides sharp elution peaks.

  • Enhance TFF Performance:

    • Membrane Cut-off: Ensure the molecular weight cut-off (MWCO) of the TFF membrane is appropriate to retain the ADC while allowing small molecule impurities to pass through.

    • Process Parameters: Optimize transmembrane pressure and flow rate to prevent excessive concentration of the ADC at the membrane surface, which can cause aggregation and fouling.

Diagram: Troubleshooting Logic for Low ADC Yield

G start Low ADC Yield check_conjugation Analyze Pre-Purification Sample (e.g., by HIC, SEC) Is conjugation efficiency low? start->check_conjugation optimize_conjugation Optimize Conjugation Reaction: - Adjust Linker-Payload Molar Ratio - Add Co-solvent (e.g., DMSO) - Optimize pH, Time, Temperature check_conjugation->optimize_conjugation Yes check_aggregation Is there evidence of aggregation or precipitation during purification? check_conjugation->check_aggregation No optimize_conjugation->check_aggregation optimize_stability Improve ADC Stability: - Screen purification buffers/pH - Add stabilizing excipients - Use more hydrophilic linkers check_aggregation->optimize_stability Yes check_chromatography Is product being lost during a chromatography step? check_aggregation->check_chromatography No optimize_stability->check_chromatography optimize_chromatography Refine Chromatography: - Screen different resins - Optimize elution gradient/buffer - Adjust flow rate check_chromatography->optimize_chromatography Yes end_node Improved Yield check_chromatography->end_node No optimize_chromatography->end_node

Caption: A decision tree for systematically troubleshooting low ADC yield.

Issue 2: High Levels of Aggregates in the Final Product

Question: My purified ADC contains an unacceptably high level of aggregates. How can I effectively remove them?

Potential Causes:

  • Hydrophobic Interactions: The conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, making it more prone to self-association and aggregation.

  • Process-Induced Stress: Certain purification steps, such as high salt concentrations in HIC, low pH elution in affinity or ion-exchange chromatography, or excessive shear stress in TFF, can induce aggregation.

  • Ineffective Purification Method: The chosen purification technique may not have sufficient resolution to separate monomeric ADC from high molecular weight species (HMWS).

Recommended Solutions:

  • Size Exclusion Chromatography (SEC):

    • SEC is a standard and effective method for removing aggregates based on differences in molecular size. It is often used as a final polishing step.

    • Optimization: Select an SEC column with an appropriate pore size for separating the ADC monomer from its aggregates. Note that some ADCs may exhibit nonspecific interactions with the stationary phase; adding a small amount of organic modifier (e.g., 15% isopropanol) to the mobile phase can help mitigate this and improve peak shape.

  • Hydrophobic Interaction Chromatography (HIC):

    • Aggregates are often more hydrophobic than the monomeric ADC. This property can be exploited for separation using HIC, where aggregates bind more strongly and elute later in the gradient.

  • Hydroxyapatite Chromatography (HA):

    • HA has demonstrated high efficiency in removing aggregates from antibody and ADC preparations. Studies have shown it can reduce aggregate content significantly.

  • Membrane Chromatography:

    • Membrane adsorbers can be used to effectively remove aggregates, often with higher flow rates and shorter processing times compared to traditional column chromatography. A phenyl-based membrane, for example, successfully removed aggregates and higher DAR species.

Method Principle of Separation Reported Efficacy Citation
Size Exclusion Chromatography (SEC)Molecular SizeStandard method for aggregate quantification and removal.
Hydrophobic Interaction (HIC)HydrophobicityAggregates are more hydrophobic and retained more strongly.
Hydroxyapatite Chromatography (HA)Mixed-Mode InteractionsCan reduce aggregate content from 60% to 0.1%.
Membrane ChromatographyVaries (e.g., Hydrophobicity)Can reduce aggregate levels from 5% to less than 1%.
Issue 3: Presence of Unconjugated Antibody or Free Payload

Question: How can I remove unconjugated antibody (DAR=0) and residual free drug-linker from my ADC preparation?

Potential Causes:

  • Incomplete Conjugation Reaction: The reaction did not go to completion, leaving a significant amount of starting antibody unconjugated.

  • Insufficient Quenching: The quenching step was not effective, leaving reactive species.

  • Inefficient Initial Purification: The initial purification steps, like TFF, were not sufficient to remove all small molecule impurities.

Recommended Solutions:

  • Removing Unconjugated Antibody (DAR=0):

    • Hydrophobic Interaction Chromatography (HIC): This is the most common method for separating species with different DAR values. The unconjugated antibody is the least hydrophobic species and will elute first, well-separated from the drug-conjugated forms.

    • Ion Exchange Chromatography (IEX): Conjugation of the linker-payload can alter the surface charge of the antibody. This change in isoelectric point (pI) can be used to separate unconjugated antibody from ADC species using IEX.

  • Removing Free Drug-Linker and Solvents:

    • Tangential Flow Filtration (TFF): TFF, specifically using ultrafiltration/diafiltration (UF/DF), is the industry standard for removing small molecule impurities like free payload, residual solvents (e.g., DMSO), and salts. A typical TFF process can achieve high yield (>90%) and is robust and scalable.

    • Size Exclusion Chromatography (SEC): SEC can also be used to separate the large ADC from small free payload molecules. This is often referred to as a desalting step.

Diagram: ADC Purification Workflow

G cluster_0 Upstream cluster_1 Downstream Purification conjugation Conjugation Reaction (Antibody + Linker-Payload) quenching Quenching Step conjugation->quenching tff1 Step 1: TFF (UF/DF) Primary Impurity Removal quenching->tff1 chromatography Step 2: Chromatography Polishing & Fractionation tff1->chromatography tff1_an Removes: Free Payload, Solvents, Salts tff1->tff1_an tff2 Step 3: TFF (UF/DF) Formulation & Concentration chromatography->tff2 chrom_an Removes: Aggregates, Unconjugated Ab, Unwanted DAR species (Method: HIC, SEC, IEX, etc.) chromatography->chrom_an final_adc Purified ADC tff2->final_adc tff2_an Buffer exchange into final formulation buffer tff2->tff2_an

Caption: A typical experimental workflow for ADC purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatography methods used for ADC purification?

The primary chromatography methods are Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and to a lesser extent, Hydroxyapatite (HA) and Mixed-Mode Chromatography.

  • HIC is mainly used to separate ADC species with different drug-to-antibody ratios (DARs), as each added drug-linker increases the molecule's hydrophobicity.

  • SEC is the standard method for removing high molecular weight aggregates.

  • IEX and Mixed-Mode Chromatography can separate ADCs based on charge differences, which can be altered by the conjugation process, helping to remove unconjugated antibody or other charge variants.

Q2: What are the Critical Quality Attributes (CQAs) I need to monitor during ADC purification?

CQAs are characteristics that must be controlled to ensure product quality, safety, and efficacy. For ADCs, key CQAs to monitor during purification include:

  • Drug-to-Antibody Ratio (DAR): The average DAR and the distribution of different DAR species are critical, as they impact potency and pharmacokinetics.

  • Purity and Impurities: This includes the level of aggregates (HMWS), fragments (LMWS), unconjugated antibody, and free drug-linker related impurities.

  • Homogeneity: The goal is often to purify a specific DAR species or a narrow distribution to ensure a consistent product.

Q3: My linker-payload is very hydrophobic and causes my ADC to precipitate during HIC. What can I do?

This is a common challenge. High salt concentrations required for binding in HIC can decrease the solubility of hydrophobic ADCs, causing them to precipitate.

  • Solubility Studies: Before preparative HIC, perform solubility studies to determine the "solubility window" of your ADC at various salt concentrations.

  • Salt Type: The type of salt used can have a significant effect. Refer to the Hofmeister series to select a salt that promotes binding but is less likely to cause precipitation.

  • Lower Salt Concentration: Optimize the HIC method to use the lowest possible salt concentration that still achieves sufficient binding and separation.

  • Temperature: Temperature can affect hydrophobic interactions. While higher temperatures can increase binding, they may also negatively impact ADC stability. This parameter should be evaluated carefully.

Q4: How can I efficiently remove the organic solvents (e.g., DMSO) used during the conjugation step?

Tangential Flow Filtration (TFF) via ultrafiltration/diafiltration (UF/DF) is the most effective and scalable method for removing residual organic solvents from the ADC preparation. The process involves concentrating the ADC solution and then continuously adding a new buffer (diafiltration) to wash out the low molecular weight solvents and exchange the ADC into the desired process buffer.

Experimental Protocols

Protocol 1: General Method for DAR Species Separation by HIC

This protocol provides a general framework for separating ADC species based on their DAR using preparative HIC.

  • Column and Buffer Preparation:

    • Select a HIC resin (e.g., Phenyl-based) and pack it into a suitable column.

    • Prepare Buffer A (High Salt): e.g., 50 mM sodium phosphate (B84403), 2 M sodium chloride, pH 7.0.

    • Prepare Buffer B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute the crude ADC sample with an equal volume of Buffer A to promote binding to the column.

  • Chromatography:

    • Equilibrate the column with at least 3-5 column volumes (CVs) of Buffer A.

    • Load the prepared ADC sample onto the column at a controlled flow rate.

    • Wash the column with 3-5 CVs of Buffer A to remove any unbound material.

    • Elute the ADC species using a linear or step gradient from 100% Buffer A to 100% Buffer B. Unconjugated antibody (DAR=0) will elute first, followed by DAR=2, DAR=4, etc., as the salt concentration decreases.

    • Collect fractions throughout the elution gradient.

  • Analysis:

    • Analyze the collected fractions using analytical HIC or SEC to determine the purity and DAR of each fraction. Pool the fractions containing the desired ADC species.

Protocol 2: General Method for Aggregate Removal by SEC

This protocol outlines a general procedure for removing aggregates from an ADC sample.

  • Column and Mobile Phase Preparation:

    • Select an SEC column with a fractionation range suitable for separating the ADC monomer (typically ~150 kDa) from its dimer and larger aggregates.

    • Prepare the isocratic mobile phase. A typical buffer is phosphate-buffered saline (PBS) or a similar neutral pH buffer (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5). If nonspecific binding is an issue, consider adding 10-15% isopropanol (B130326) or acetonitrile.

  • Chromatography:

    • Equilibrate the SEC column with at least 2 CVs of the mobile phase at a constant flow rate.

    • Inject a defined volume of the ADC sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to ensure good resolution.

    • Run the mobile phase at a constant flow rate.

    • Collect fractions based on the UV chromatogram. The aggregates (HMWS) will elute first, followed by the desired monomeric ADC, and then any low molecular weight fragments or impurities.

  • Analysis:

    • Analyze the collected monomer peak fraction by analytical SEC to confirm the removal of aggregates. Pool the pure fractions.

References

Technical Support Center: Enhancing PROTAC Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis and optimization of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on linker efficiency.

Troubleshooting Guides

This section addresses specific issues that may arise during PROTAC synthesis and evaluation, with a focus on linker-related challenges.

Issue 1: Low or No Target Protein Degradation Despite Good Binary Binding

This is a frequent challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. The linker is a critical element in facilitating this complex.[1][2]

Potential Cause Troubleshooting Steps
Suboptimal Linker Length or Rigidity The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[1][3] Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units) to identify the optimal length.[1] Consider introducing more rigid elements like piperazine (B1678402) or triazole rings to modulate conformational flexibility.[1]
Unfavorable Ternary Complex Conformation Even if a ternary complex forms, the linker might orient the target protein such that lysine (B10760008) residues are not accessible for ubiquitination.[2][3] Biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can directly assess the formation and stability of the ternary complex.[1]
Poor Physicochemical Properties The linker may contribute to low cell permeability or poor solubility, preventing the PROTAC from reaching its intracellular target.[2][3] Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay.[4] Modify the linker to improve solubility, for instance by incorporating hydrophilic polyethylene (B3416737) glycol (PEG) units.[5]

Issue 2: The "Hook Effect" - Decreased Degradation at High PROTAC Concentrations

The "hook effect" is characterized by a bell-shaped dose-response curve where higher PROTAC concentrations lead to reduced target degradation.[2] This occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase.[1]

Mitigation Strategy Experimental Approach
Enhance Ternary Complex Cooperativity A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second, stabilizing the ternary complex.[3] Modify the linker's composition and rigidity to optimize these interactions.
Perform a Wide Dose-Response Experiment Test your PROTAC over a broad concentration range to identify the optimal concentration for maximal degradation before the onset of the hook effect.[2]

Issue 3: Low Synthetic Yield or Purity During Linker Conjugation

Low yields and purification difficulties can be a significant bottleneck in PROTAC synthesis.[6]

Potential Cause Troubleshooting Steps
Inefficient Coupling Reaction Optimize the coupling reaction conditions (reagents, stoichiometry, temperature, and reaction time). For amide bond formation, ensure appropriate activation of the carboxylic acid. For "click chemistry," ensure the catalyst is active.[7][8]
Side Reactions Protect reactive functional groups on the warhead or E3 ligase ligand that may interfere with the linker conjugation.
Purification Challenges Due to their often-high molecular weight and intermediate polarity, PROTACs can be challenging to purify. Utilize purification techniques like preparative HPLC or flash column chromatography and optimize the solvent system.[9] Solid-phase synthesis can simplify purification by allowing for the use of excess reagents that are easily washed away.[10]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of linkers used in PROTAC synthesis?

The most frequently used linkers are flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their length can be modified.[11][12] Rigid linkers incorporating structures like piperazine, piperidine, or triazole rings are also employed to enhance conformational stability and improve pharmacokinetic properties.[5][13] "Clickable" linkers, which utilize reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allow for the efficient and modular assembly of PROTAC libraries.[11]

Q2: How does linker length impact PROTAC efficiency?

Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[14] An optimal linker length facilitates the formation of a stable ternary complex, leading to efficient ubiquitination.[15] A linker that is too short can cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity for ubiquitination.[1]

Q3: How does linker composition affect PROTAC performance?

Linker composition influences a PROTAC's physicochemical properties, such as solubility and cell permeability.[1]

  • PEG linkers are hydrophilic and can improve the aqueous solubility and cell permeability of PROTACs.[5][13]

  • Alkyl linkers are more hydrophobic, which can enhance cell permeability but may decrease solubility.[5][14]

  • Rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability.[5][11]

Q4: What are the key considerations when choosing a linker attachment point?

The linker's attachment point on both the target-binding ligand and the E3 ligase ligand is crucial. The exit vector should be from a solvent-exposed region of the ligand to avoid disrupting the binding to their respective proteins.[14][16]

Quantitative Data Summary

The following tables summarize quantitative data from published studies to illustrate the impact of linker modifications on PROTAC efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [15]

PROTACLinker Length (atoms)IC50 (µM)
PROTAC 19140
PROTAC 212100
PROTAC 3 16 26
PROTAC 419>200
PROTAC 521>200

Table 2: Comparison of Linker Types for BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)Cell LineE3 Ligase
PROTAC AAlkyl Chain (8 atoms)>1000<10293TCRBN
PROTAC BPEG Chain (3 units)15085293TCRBN
PROTAC CRigid Piperazine2595293TCRBN

Note: Data is compiled from various sources for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Amide Bond Formation using HATU [7]

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component with an amine-functionalized component.

Reagents and Materials:

  • Carboxylic acid-containing component (1.0 eq)

  • Amine-containing component (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-containing component in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine-containing component to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [8]

This protocol outlines the "click chemistry" reaction for conjugating an alkyne-functionalized component with an azide-functionalized component.

Reagents and Materials:

  • Alkyne-functionalized component (1.0 eq)

  • Azide-functionalized component (1.0 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.2 eq)

  • Solvent (e.g., 1:1 t-BuOH/H2O or DMF)

Procedure:

  • Dissolve the alkyne- and azide-functionalized components in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 3: In-Cell Ubiquitination Assay [17][18]

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in cells.

Materials:

  • Cells expressing the target protein and the recruited E3 ligase

  • PROTAC of interest

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Antibody against the target protein

  • Protein A/G agarose (B213101) beads

  • Anti-ubiquitin antibody

Procedure:

  • Treat cells with the PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate) for a specified time.

  • Lyse the cells and quantify the total protein concentration.

  • Incubate the cell lysate with an antibody against the target protein to form an immune complex.

  • Add protein A/G agarose beads to pull down the immune complex (immunoprecipitation).

  • Wash the beads to remove non-specific binding proteins.

  • Elute the immunoprecipitated proteins from the beads.

  • Analyze the eluted proteins by Western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Warhead_Ligand Warhead Ligand Linker_Conjugation Linker Conjugation Warhead_Ligand->Linker_Conjugation E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Linker_Conjugation Crude_PROTAC Crude PROTAC Linker_Conjugation->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC Cell_Treatment Cell Treatment Pure_PROTAC->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Degradation_Assessment Degradation Assessment (DC50, Dmax) Western_Blot->Degradation_Assessment

Caption: A generalized workflow for PROTAC synthesis and evaluation.

Troubleshooting_Decision_Tree Start Low/No Degradation Check_Binary_Binding Good Binary Binding? Start->Check_Binary_Binding Check_Permeability Good Cell Permeability? Check_Binary_Binding->Check_Permeability Yes Re-evaluate_Ligands Re-evaluate Warhead/E3 Ligand Check_Binary_Binding->Re-evaluate_Ligands No Optimize_Linker Optimize Linker (Length, Rigidity) Check_Permeability->Optimize_Linker Yes Improve_Solubility Improve Solubility (e.g., add PEG) Check_Permeability->Improve_Solubility No Assess_Ternary_Complex Assess Ternary Complex Formation (SPR/ITC) Optimize_Linker->Assess_Ternary_Complex

Caption: A decision tree for troubleshooting low PROTAC degradation efficiency.

References

Validation & Comparative

Propargyl-PEG9-acid in PROTAC Design: A Comparative Guide to PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. The linker, a critical component connecting the target protein ligand and the E3 ligase recruiter, significantly influences a PROTAC's efficacy, solubility, and cell permeability. This guide provides a detailed comparison of Propargyl-PEG9-acid with other polyethylene (B3416737) glycol (PEG) linkers in PROTAC development, supported by experimental data and detailed protocols.

This compound is a heterobifunctional linker that has gained prominence in PROTAC synthesis due to its distinct features. It incorporates a nine-unit polyethylene glycol (PEG9) chain, which imparts hydrophilicity and flexibility. One terminus features a propargyl group (an alkyne), enabling covalent linkage to an azide-functionalized molecule via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition, a form of "click chemistry".[1][2][3] The other end terminates with a carboxylic acid, which can be readily conjugated to a primary amine on a protein ligand or other molecular scaffold.[1][2][3]

The PEG component of the linker plays a crucial role in modulating the physicochemical properties of the PROTAC molecule. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTACs, which are often large and complex molecules.[] The length of the PEG chain is a critical parameter that must be optimized for each specific target protein and E3 ligase pair to ensure the formation of a stable and productive ternary complex for effective protein degradation.[5]

Comparative Analysis of PEG Linker Performance

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data from studies on PROTACs with varying PEG linker lengths, illustrating the impact of linker length on degradation efficiency for different protein targets. While direct comparative data for this compound is not extensively published in a head-to-head format, the data for longer-chain PEG linkers provide a valuable proxy for its expected performance.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Data synthesized from studies on ERα-targeting PROTACs. A longer PEG linker (16 atoms) demonstrated superior degradation compared to a shorter one (12 atoms), highlighting the need for sufficient linker length to span the distance between the ERα and the E3 ligase.[6]

Table 2: Influence of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

This table illustrates that for TBK1, a minimum linker length is required for any degradation to occur. The optimal efficacy is observed with a 21-atom linker, with a decrease in potency at a longer length of 29 atoms.[6]

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

This comparison underscores the importance of linker flexibility. In this case, a flexible PEG linker allowed for the necessary conformational adjustments to form a productive ternary complex, while rigid linkers were inactive.[6]

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and evaluation of PROTACs. Below are detailed methodologies for key experiments.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific to the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control. Following washing steps, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express the data as a percentage of the vehicle-treated control to determine DC50 and Dmax values.

Cellular Permeability Assays

These assays are crucial for assessing the ability of a PROTAC to cross the cell membrane.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane. It provides a measure of passive permeability.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. This assay can assess both passive and active transport mechanisms, providing a more comprehensive understanding of a compound's permeability and potential for efflux.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets POI for Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: PROTAC Design & Synthesis cell_culture Cell Culture & Treatment with PROTACs start->cell_culture permeability_assay Cellular Permeability Assay (PAMPA/Caco-2) start->permeability_assay cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis protein_quant Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Data Analysis (DC50 & Dmax Determination) western_blot->data_analysis conclusion Conclusion: Evaluate Linker Efficacy data_analysis->conclusion permeability_assay->conclusion

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Properties_Relationship Linker_Properties Linker Properties (Length, Flexibility, Composition) Ternary_Complex Ternary Complex Formation & Stability Linker_Properties->Ternary_Complex Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical_Properties PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy Physicochemical_Properties->PROTAC_Efficacy

Caption: Logical relationship of linker properties influencing PROTAC efficacy.

References

A Head-to-Head Comparison of Propargyl-PEG9-acid and SMCC-PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and pharmacokinetic profile. The choice of linker technology can determine the success of an ADC in the clinic. This guide provides an objective comparison between two distinct linker strategies: the hydrophilic, click-chemistry-enabled Propargyl-PEG9-acid linker and the more traditional, non-cleavable SMCC-PEG linker which utilizes maleimide (B117702) chemistry.

Executive Summary

This compound and SMCC-PEG linkers represent two different approaches to ADC design, each with a unique set of properties and applications. This compound, a member of the growing class of bioorthogonal click chemistry linkers, offers a hydrophilic polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group for a highly specific and stable conjugation reaction. This approach is known for improving the solubility and pharmacokinetic properties of the resulting ADC.

In contrast, the Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, often used with a PEG spacer (SMCC-PEG), is a well-established non-cleavable linker that connects antibodies to payloads via maleimide chemistry. SMCC-based linkers are valued for their high in vivo stability, which minimizes premature drug release.

This guide will delve into the key differences in their conjugation chemistries, impact on ADC properties, and provide relevant experimental protocols to inform the selection of the optimal linker for a given therapeutic application.

At a Glance: Key Differences

FeatureThis compoundSMCC-PEG Linker
Conjugation Chemistry Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)Maleimide-thiol reaction
Antibody Target Residue Primarily engineered cysteines or unnatural amino acids with azide (B81097) groupsPrimarily native or engineered cysteine residues (thiols)
Bond Stability Highly stable triazole ringStable thioether bond, but can be susceptible to retro-Michael addition
Hydrophilicity High, due to the PEG9 chainModerate to high, depending on the length of the PEG chain
Drug-to-Antibody Ratio (DAR) Can achieve higher, more homogeneous DARs without aggregationHigher DARs can lead to aggregation, especially with hydrophobic drugs.[1]
In Vivo Half-Life Generally extended due to PEGylation.[2][3][4][5]Can be extended with longer PEG chains.[2][3][4][5]
Plasma Stability HighHigh, as it is a non-cleavable linker.
Off-Target Toxicity Can be reduced due to improved pharmacokinetics and stable conjugation.Potential for off-target toxicity if premature drug release occurs.

In-Depth Performance Comparison

Pharmacokinetics and In Vivo Efficacy

The incorporation of polyethylene glycol (PEG) chains in ADC linkers has a well-documented positive impact on the pharmacokinetic profile of the conjugate.[2][3][4][5] The hydrophilic nature of the PEG spacer in both this compound and SMCC-PEG linkers increases the overall solubility of the ADC, which can lead to a longer circulation half-life and improved tumor accumulation.[6]

A study comparing a ZHER2 affibody conjugated to the cytotoxic drug MMAE via either an SMCC linker (no PEG) or PEG linkers of varying lengths demonstrated a significant extension in half-life with the inclusion of PEG. The conjugates with 4 kDa and 10 kDa PEG linkers showed 2.5-fold and 11.2-fold longer half-lives, respectively, compared to the SMCC-linked conjugate.[2][3][4][5] This improved pharmacokinetic profile often translates to enhanced in vivo efficacy. In preclinical models, ADCs with PEGylated linkers have been shown to have a wider therapeutic window and greater efficacy compared to those with non-PEGylated linkers.

While direct comparative data for this compound is limited, the general principles of PEGylation suggest that an ADC constructed with this linker would exhibit a favorable pharmacokinetic profile similar to that of an SMCC-PEG linker of a comparable PEG length. The high stability of the triazole linkage formed via click chemistry could further contribute to maintaining the integrity of the ADC in circulation, potentially leading to improved therapeutic outcomes.

Drug-to-Antibody Ratio and Aggregation

A significant advantage of hydrophilic PEGylated linkers is their ability to mitigate the aggregation often associated with hydrophobic drugs and linkers. This allows for the production of ADCs with a higher drug-to-antibody ratio (DAR) without compromising their physical stability. Hydrophobic linkers like SMCC, when combined with hydrophobic payloads, can lead to ADC aggregation, which can increase clearance and reduce efficacy. The use of hydrophilic linkers, such as this compound, can enable the conjugation of a higher number of drug molecules per antibody without causing aggregation.[1]

Experimental Protocols

Protocol 1: ADC Preparation using this compound (Click Chemistry)

This protocol outlines a general two-step procedure for conjugating a drug to an antibody using a this compound linker. This process involves first activating the antibody with an azide functionality, followed by the click reaction with the alkyne-containing linker-drug construct.

Materials:

  • Antibody (e.g., IgG)

  • Azide-modification reagent (e.g., Azido-PEG4-NHS ester)

  • This compound

  • Payload with a suitable functional group for attachment to the acid

  • Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate) or a DBCO-functionalized payload for copper-free click chemistry

  • Buffers: PBS, pH 7.4; conjugation buffer (e.g., borate (B1201080) buffer, pH 8.5)

  • Desalting columns

Procedure:

  • Antibody Azide Modification:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of the Azido-PEG4-NHS ester dissolved in DMSO to the antibody solution.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

    • Remove excess azide reagent using a desalting column equilibrated with PBS.

  • Preparation of Propargyl-PEG9-Linker-Payload:

    • Activate the carboxylic acid of this compound to an NHS ester using EDC/NHS chemistry.

    • React the activated linker with an amine-containing payload to form a stable amide bond.

    • Purify the linker-payload conjugate.

  • Click Chemistry Conjugation (CuAAC):

    • To the azide-modified antibody, add the Propargyl-PEG9-linker-payload construct.

    • Add the copper(I) catalyst solution (premixed CuSO4 and sodium ascorbate).

    • Incubate at room temperature for 1-4 hours.

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unreacted components.

  • Characterization:

    • Determine the DAR by UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess purity and aggregation by SEC.

Protocol 2: ADC Preparation using SMCC-PEG Linker (Maleimide Chemistry)

This protocol describes the two-step conjugation of a thiol-containing drug to an antibody using an SMCC-PEG linker.

Materials:

  • Antibody (e.g., IgG)

  • SMCC-PEGn-NHS ester (n = number of PEG units)

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP)

  • Buffers: PBS, pH 7.2; conjugation buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5)

  • Desalting columns

Procedure:

  • Antibody Reduction (if targeting native disulfides):

    • Incubate the antibody with a controlled molar excess of TCEP to reduce a specific number of interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with a nitrogen-purged buffer.

  • Antibody Activation with SMCC-PEG:

    • React the antibody (either with engineered cysteines or reduced native disulfides) with a molar excess of the SMCC-PEG-NHS ester in PBS at pH 7.2 for 1-2 hours at room temperature.

    • Remove excess SMCC-PEG linker using a desalting column equilibrated with conjugation buffer.

  • Drug Conjugation:

    • Add the thiol-containing payload to the maleimide-activated antibody.

    • Incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Purification and Characterization:

    • Purify the ADC using SEC or HIC.

    • Characterize the ADC for DAR and purity as described above.

Visualizing the Chemistries and Workflows

G cluster_propargyl This compound Conjugation (Click Chemistry) cluster_smcc SMCC-PEG Conjugation (Maleimide Chemistry) Ab1 Antibody AzideMod Azide Modification (e.g., Azido-PEG-NHS) Ab1->AzideMod AzideAb Azide-Modified Antibody AzideMod->AzideAb Click CuAAC or SPAAC 'Click' Reaction AzideAb->Click LinkerDrug1 Propargyl-PEG9-Linker-Payload LinkerDrug1->Click ADC1 ADC Click->ADC1 Ab2 Antibody (with free thiols) SMCCMod SMCC-PEG Activation Ab2->SMCCMod MaleimideAb Maleimide-Activated Antibody SMCCMod->MaleimideAb ThiolConj Thiol-Maleimide Conjugation MaleimideAb->ThiolConj LinkerDrug2 Thiol-Payload LinkerDrug2->ThiolConj ADC2 ADC ThiolConj->ADC2

Caption: Comparative workflow of ADC synthesis.

G cluster_propargyl_struct This compound Linker Structure cluster_smcc_struct SMCC-PEG Linker Structure Propargyl Propargyl (Alkyne) PEG9 PEG9 Spacer Propargyl->PEG9 Acid Carboxylic Acid PEG9->Acid NHS NHS Ester Cyclohexane Cyclohexane Spacer NHS->Cyclohexane Maleimide Maleimide Cyclohexane->Maleimide PEG PEG Spacer Cyclohexane->PEG

Caption: Key functional components of the linkers.

Conclusion

The choice between a this compound and an SMCC-PEG linker is a critical decision in ADC development that depends on the specific therapeutic goals, the nature of the payload, and the desired properties of the final conjugate.

This compound represents a modern approach, offering the benefits of bioorthogonal click chemistry for precise, stable, and high-yield conjugation. Its inherent hydrophilicity is advantageous for working with hydrophobic payloads and achieving higher DARs without aggregation. This linker is an excellent choice for developing next-generation, homogeneous ADCs with potentially improved pharmacokinetic profiles.

SMCC-PEG linkers are a well-validated and reliable option, particularly when a non-cleavable linker with high plasma stability is desired. The maleimide chemistry is robust, though it can be susceptible to a retro-Michael reaction, potentially leading to premature drug release.

Ultimately, the optimal linker choice should be guided by empirical data from in vitro and in vivo studies that systematically evaluate the stability, efficacy, and toxicity of the specific ADC construct. This guide provides the foundational knowledge and experimental frameworks to embark on such a comparative evaluation.

References

The Balancing Act: How PEG Linker Length Dictates Bioconjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, particularly antibody-drug conjugates (ADCs), is a delicate balancing act. A critical component in this equation is the polyethylene (B3416737) glycol (PEG) linker, a versatile tool that significantly influences a bioconjugate's therapeutic index. The length of this linker is not a trivial choice; it profoundly impacts solubility, stability, pharmacokinetics (PK), and ultimately, the anti-tumor efficacy and toxicity profile of the final product. This guide provides a comprehensive comparison of different PEG linker lengths, supported by experimental data, to inform the design of next-generation bioconjugates.

The inclusion of PEG linkers in bioconjugate design is primarily driven by the need to improve the physicochemical properties of the conjugate.[1] Hydrophobic payloads, for instance, can lead to aggregation and rapid clearance from circulation. The hydrophilic nature of PEG helps mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[1][2] However, the choice of PEG linker length involves a trade-off between enhanced pharmacokinetics and the potential for diminished in vitro potency due to steric hindrance.[1][3]

Comparative Analysis of PEG Linker Lengths on Bioconjugate Performance

The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, necessitating empirical evaluation.[4] The following tables summarize quantitative data from various studies, highlighting the impact of different PEG linker lengths on key performance metrics.

Table 1: Impact of PEG Linker Length on Pharmacokinetics
Molecule TypePEG Linker LengthKey Pharmacokinetic FindingReference
Affibody-Drug ConjugateNoneHalf-life of 19.6 minutes.[5]
Affibody-Drug Conjugate4 kDa2.5-fold increase in half-life compared to no PEG.[5]
Affibody-Drug Conjugate10 kDa11.2-fold increase in half-life compared to no PEG.[5][6]
Non-binding IgG-MMAE (DAR 8)PEG4Clearance Rate (mL/kg/day): ~4.2[7]
Non-binding IgG-MMAE (DAR 8)PEG8Clearance Rate (mL/kg/day): ~2.5[7]
Non-binding IgG-MMAE (DAR 8)PEG12Clearance Rate (mL/kg/day): ~1.8[7]
DNA Polyplex30 kDaMaximally blocked liver uptake and resulted in a long circulatory half-life.[8]
Trastuzumab (Antibody)Short PEG8Faster blood clearance compared to the non-PEGylated counterpart.[5]
Prostate-Specific Membrane Antigen InhibitorsPEG4 and PEG8Significantly decreased renal uptake compared to non-PEGylated counterparts.[9]
Table 2: Influence of PEG Linker Length on In Vivo Efficacy
Molecule TypePEG Linker LengthKey In Vivo Efficacy FindingReference
L540cy Tumor Xenograft ModelNon-PEGylated11% decrease in tumor weight.[10]
L540cy Tumor Xenograft Model2 and 4 PEG units35-45% decrease in tumor weights.[10]
L540cy Tumor Xenograft Model8, 12, and 24 PEG units75-85% reduction in tumor weights and significantly higher tumor-to-plasma exposure ratios.[10]
Affibody-Drug Conjugate (NCI-N87 Tumor Model)10 kDaStronger tumor growth inhibition effect compared to shorter PEG chains, despite reduced in vitro cytotoxicity.[11]
Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity
ConjugatePEG Linker LengthFold Change in Cytotoxicity vs. Non-PEGylatedReference
Affibody-MMAE Conjugate4 kDa~6.5-fold reduction[11]
Affibody-MMAE Conjugate10 kDa~22.5-fold reduction[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are representative protocols for key experiments in the evaluation of bioconjugates with varying PEG linker lengths.

ADC Synthesis and Characterization

1. Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by incubating the antibody with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]

2. Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. A PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group, such as maleimide, for antibody conjugation and another group for payload attachment.[1]

3. Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to facilitate the formation of a covalent bond.[1]

4. Purification: The resulting ADC is purified to remove unconjugated drug-linkers and aggregated species. Size-exclusion chromatography (SEC) is a commonly used technique for this purpose.[1][7]

5. Characterization (DAR Determination): The drug-to-antibody ratio (DAR) is a critical quality attribute. It can be determined using methods such as UV-Vis spectroscopy, by measuring absorbance at 280 nm (for the antibody) and a wavelength specific to the drug, or by hydrophobic interaction chromatography (HIC).[7]

In Vivo Pharmacokinetic Study

1. Animal Model: Studies are typically conducted in rodent models, such as mice or rats.[7]

2. Administration: A single intravenous (IV) dose of the PEGylated bioconjugate is administered to a cohort of animals.[7]

3. Sample Collection: Blood samples are collected at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).[7]

4. Quantification: The concentration of the bioconjugate in the plasma is quantified using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA).[7]

5. Data Analysis: The plasma concentration-time data is plotted and fitted to a pharmacokinetic model to determine key parameters like clearance rate and elimination half-life (t½).[7]

In Vivo Antitumor Efficacy Study

1. Animal Model: Tumor-xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice.[5]

2. Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The PEGylated drug conjugate, along with relevant controls (e.g., vehicle, free drug), is administered according to a defined dosing schedule.[5]

3. Monitoring: Tumor volume and body weight are measured regularly throughout the study.[5]

4. Endpoint: The study is concluded when tumors in the control group reach a specific size, or at a predetermined time point.[1]

5. Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[1]

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate the general workflow for evaluating ADC efficacy and the conceptual relationship between PEG linker length and the resulting bioconjugate properties.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification & Characterization cluster_evaluation In Vitro & In Vivo Evaluation Antibody Monoclonal Antibody Reduction Partial Reduction (e.g., TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody (-SH groups) Reduction->Reduced_Ab Conjugation Conjugation Reduced_Ab->Conjugation Drug_Linker Drug-PEG-Maleimide (Varying PEG Lengths) Drug_Linker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC Characterization Characterization (e.g., DAR, HIC) Purified_ADC->Characterization Final_ADC Final ADC Product Characterization->Final_ADC In_Vitro In Vitro Cytotoxicity Final_ADC->In_Vitro PK_Study Pharmacokinetic (PK) Study Final_ADC->PK_Study Efficacy_Study In Vivo Efficacy (Tumor Model) Final_ADC->Efficacy_Study

Caption: Experimental workflow for the synthesis, purification, and evaluation of ADCs with varying PEG linker lengths.

PEG_Linker_Effect cluster_input Design Choice cluster_properties Physicochemical & Pharmacokinetic Properties cluster_outcomes Therapeutic Outcomes PEG_Length PEG Linker Length Solubility Increased Solubility PEG_Length->Solubility Longer PEG Stability Increased Stability PEG_Length->Stability Longer PEG PK_Profile Improved PK (Longer Half-life, Reduced Clearance) PEG_Length->PK_Profile Longer PEG Steric_Hindrance Increased Steric Hindrance PEG_Length->Steric_Hindrance Longer PEG In_Vivo_Efficacy Enhanced In Vivo Efficacy Solubility->In_Vivo_Efficacy Stability->In_Vivo_Efficacy PK_Profile->In_Vivo_Efficacy In_Vitro_Potency Potentially Reduced In Vitro Potency Steric_Hindrance->In_Vitro_Potency Therapeutic_Index Improved Therapeutic Index In_Vivo_Efficacy->Therapeutic_Index In_Vitro_Potency->Therapeutic_Index

Caption: Logical relationship between PEG linker length and its impact on bioconjugate properties and therapeutic outcomes.

References

A Head-to-Head Comparison: The Superiority of Click Chemistry Linkers Over Maleimide-Based Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker chemistry is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. While maleimide-based linkers have been a longstanding workhorse in the field, a comprehensive analysis of experimental data reveals the significant advantages offered by click chemistry linkers in terms of stability, specificity, and reaction control.

This guide provides an objective, data-driven comparison of click chemistry linkers and maleimide-based linkers, summarizing key performance indicators, detailing experimental protocols, and visualizing the fundamental chemical principles that underpin their distinct characteristics.

Executive Summary: Key Performance Differences

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a more robust and reliable approach to bioconjugation compared to traditional maleimide-thiol chemistry. The primary advantages of click chemistry lie in the irreversible and highly stable nature of the resulting triazole linkage, its bioorthogonality, and the precise control it offers over conjugation stoichiometry. In contrast, the thioether bond formed by maleimide (B117702) linkers is susceptible to retro-Michael addition and thiol exchange reactions, leading to conjugate instability, particularly in the thiol-rich environment found in vivo.[1][2]

Quantitative Performance Comparison

The following tables summarize the key quantitative differences between click chemistry and maleimide-based linkers based on experimental findings.

Table 1: Reaction Efficiency and Kinetics

Linker TypeTypical Reaction ConditionsReaction TimeConjugation YieldKey Kinetic Characteristics
Click Chemistry (CuAAC) Aqueous buffer, Room Temp, Cu(I) catalyst, Ligand1-12 hoursVery High (>95%)Highly efficient and specific, accelerated by Cu(I) catalyst.[3][4]
Click Chemistry (SPAAC) Aqueous buffer, Room Temp, No catalyst1-4 hoursVery High (>95%)Catalyst-free, driven by ring strain of cyclooctynes.[5][6]
Maleimide (N-Alkyl) pH 6.5-7.5, Room Temperature1-2 hoursHigh (>90%)Fast reaction with thiols at physiological pH.[7]

Table 2: Conjugate Stability

Linker TypeBond FormedStability ProfileKey Stability Concerns
Click Chemistry (CuAAC/SPAAC) TriazoleVery HighHighly stable and irreversible linkage.[7]
Maleimide (N-Alkyl) ThioetherModerateProne to retro-Michael addition and thiol exchange, leading to deconjugation.[1][7][8] Approximately 50% degradation in human plasma over 7 days.[2]
Maleimide (N-Aryl) ThioetherHighThe thio-succinimide ring undergoes faster hydrolysis to a more stable, ring-opened form that prevents retro-Michael addition.[7]

Delving into the Chemistry: Reaction Mechanisms and Workflows

The distinct performance characteristics of click chemistry and maleimide linkers stem from their fundamentally different reaction mechanisms.

Maleimide-Thiol Conjugation: A Reversible Bond

Maleimide chemistry relies on the Michael addition of a thiol group (typically from a cysteine residue) to the double bond of the maleimide ring, forming a thioether bond.[9] While this reaction is selective for thiols at a pH range of 6.5-7.5, the resulting succinimide (B58015) ring is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in biological systems.[1][8] This can lead to the premature release of the conjugated payload and off-target effects.[8]

Maleimide_Reaction cluster_reactants Reactants cluster_product Product cluster_instability Instability Pathway Maleimide Maleimide Thioether Thioether Adduct (Succinimide Ring) Maleimide->Thioether Michael Addition (pH 6.5-7.5) Thiol Biomolecule-SH Thiol->Thioether RetroMichael Retro-Michael Addition (Deconjugation) Thioether->RetroMichael Reversible ThiolExchange Thiol Exchange (e.g., with Glutathione) RetroMichael->ThiolExchange Payload Transfer

Caption: Reaction pathway of maleimide-thiol conjugation and its instability.

Click Chemistry: An Irreversible "Click"

Click chemistry encompasses a set of reactions that are modular, high-yielding, and form stable products. The most prominent examples in bioconjugation are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions result in the formation of a highly stable triazole ring, which is not susceptible to cleavage under physiological conditions.[3][5]

CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide (B81097), forming a 1,4-disubstituted triazole.[3][4] SPAAC is a catalyst-free alternative that employs a strained cyclooctyne (B158145) that reacts rapidly with an azide.[5][] The bioorthogonality of the azide and alkyne groups ensures that the reaction is highly specific and does not interfere with native biological functional groups.[3]

Click_Chemistry_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Azide Biomolecule-N3 CuAAC CuAAC (+ Cu(I) Catalyst) Azide->CuAAC SPAAC SPAAC (Strained Alkyne) Azide->SPAAC Alkyne Linker-Alkyne Alkyne->CuAAC Alkyne->SPAAC Triazole Stable Triazole Linkage CuAAC->Triazole Irreversible SPAAC->Triazole Irreversible

Caption: General workflow for click chemistry bioconjugation (CuAAC and SPAAC).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving successful and consistent bioconjugation.

Protocol 1: Maleimide-Thiol Conjugation

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule.

Materials:

  • Protein with accessible thiol groups (1-10 mg/mL in a degassed buffer, pH 7.0-7.5, e.g., PBS, HEPES).[11][12]

  • Maleimide-functionalized molecule (10-20 fold molar excess over the protein).[9]

  • Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.[11][12]

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.[11]

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein solution by adding a 10-100x molar excess of TCEP and incubating for 20-60 minutes at room temperature.[11][12] The buffer must be degassed to prevent re-oxidation of thiols.[11]

  • Maleimide Reagent Preparation: Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[11]

  • Conjugation Reaction: Add the maleimide stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Quenching: Add a quenching reagent to react with any excess maleimide.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.[9]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol is a general method for labeling an azide- or alkyne-modified protein.

Materials:

  • Azide- or alkyne-functionalized protein (e.g., 10-50 µM).[3]

  • Alkyne- or azide-functionalized probe (2-10 fold molar excess over the protein).[3]

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).[3][13]

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).[3][13]

  • Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 100 mM in water, freshly prepared).[13][14]

  • EDTA solution for quenching.[3]

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let it stand for 1-2 minutes.[3][13]

  • Reaction Setup: To the protein solution, add the functionalized probe.

  • Initiation: Add the catalyst premix to the reaction mixture, followed by the freshly prepared sodium ascorbate (B8700270) solution to initiate the reaction.[14]

  • Incubation: Incubate the reaction at room temperature for 1-12 hours.[3]

  • Quenching: Quench the reaction by adding EDTA to chelate the copper.[3]

  • Purification: Purify the labeled protein using size-exclusion chromatography or dialysis.[3]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling

This protocol describes a general method for labeling an azide-modified protein with a DBCO-functionalized molecule.

Materials:

  • Azide-modified protein (1-10 mg/mL in an amine-free buffer).[5]

  • DBCO-functionalized molecule (10-20 fold molar excess over the protein).[5]

  • DMSO for dissolving the DBCO reagent.[5]

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • DBCO Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO.[5]

  • Conjugation Reaction: Add the DBCO stock solution to the protein solution. The final concentration of DMSO should be kept below 10%.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[5]

  • Purification: Remove the unreacted DBCO reagent by size-exclusion chromatography or dialysis.[5]

Conclusion: A Clear Choice for Robust Bioconjugates

The experimental evidence overwhelmingly supports the superiority of click chemistry linkers over their maleimide-based counterparts for applications demanding high stability and specificity. The irreversible nature of the triazole bond formed via click chemistry provides a robust and reliable linkage that withstands the challenging in vivo environment. While maleimide chemistry remains a useful tool for bioconjugation, its inherent instability necessitates careful consideration, particularly in the development of therapeutics like antibody-drug conjugates where premature payload release can compromise efficacy and safety. For researchers seeking to create well-defined, stable, and highly functional bioconjugates, click chemistry represents the more advanced and dependable choice.[15][16]

References

Validating the Structure of Propargyl-PEG9-acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, unequivocal structural confirmation of linker molecules like Propargyl-PEG9-acid is critical. This guide provides a detailed comparison of expected versus experimental Nuclear Magnetic Resonance (NMR) data to validate the chemical structure of this compound.

The structure of this compound consists of three key components: a terminal propargyl group (an alkyne), a polyethylene (B3416737) glycol (PEG) chain with nine repeating ethylene (B1197577) oxide units, and a terminal carboxylic acid. Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are powerful, non-destructive techniques that provide specific information about the chemical environment of each atom, allowing for definitive structural verification.

Expected ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the distinct protons and carbons in this compound. These values serve as a benchmark for comparison against experimentally acquired spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Propargyl Group
HC≡C-~2.4 - 2.5Triplet (t)1H
-C≡C-CH₂-O-~4.2Doublet (d)2H
PEG Chain
-O-CH₂-CH₂-O-~3.6Singlet/Multiplet~32H
-O-CH₂-CH₂-COOH~3.7Triplet (t)2H
Acid Terminus
-CH₂-COOH~2.5 - 2.6Triplet (t)2H
-COOH~10 - 13Broad Singlet (br s)1H

Note: The main PEG signal at ~3.6 ppm is often a complex multiplet or appears as a singlet due to the overlapping signals of the repeating ethylene glycol units[1][2]. The carboxylic acid proton is exchangeable with deuterium (B1214612) and its signal will disappear upon addition of D₂O[3].

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

AssignmentChemical Shift (δ, ppm)
Propargyl Group
H C≡C-~75
HC≡C -~80
-C≡C-C H₂-O-~58
PEG Chain
-O-C H₂-C H₂-O-~70
-O-C H₂-CH₂-COOH~67
Acid Terminus
-C H₂-COOH~35
-C OOH~170 - 185

Note: The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield[3][4]. The numerous repeating carbons in the PEG chain typically result in a very intense peak around 70 ppm[5][6].

Experimental Protocol

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural validation.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (CDCl₃ is common for this type of molecule) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A longer relaxation delay may be needed for quaternary carbons like the carbonyl carbon.

    • Process the spectrum similarly to the ¹H spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation and Comparison

A successful synthesis of this compound is validated if the experimental NMR data closely match the predicted values in Tables 1 and 2.

  • ¹H NMR: Look for the characteristic downfield broad singlet of the carboxylic acid proton, the distinct triplet and doublet of the propargyl group, and the large integral of the PEG chain protons. The presence and correct integration of the alpha- and beta-protons relative to the carboxylic acid confirm the acid terminus.

  • ¹³C NMR: The presence of the carbonyl peak in the 170-185 ppm region is a key indicator of the carboxylic acid group[3][7]. The two distinct signals for the alkyne carbons and the intense peak for the PEG chain carbons are also critical for confirmation.

If the starting materials were, for example, a diol-PEG, the characteristic signals for the propargyl and carboxylic acid termini would be absent, and a different set of end-group signals would be observed.

Workflow for NMR-based Structural Validation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Validation Sample This compound Mix Dissolve Sample Sample->Mix Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mix NMR_Tube Prepare NMR Tube Mix->NMR_Tube Transfer Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_H1 Acquire 1H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Spectrometer->Acquire_C13 Process_H1 Process 1H Data (FT, Phase, Baseline) Acquire_H1->Process_H1 Process_C13 Process 13C Data (FT, Phase, Baseline) Acquire_C13->Process_C13 Assign_H1 Assign 1H Peaks (Shifts, Multiplicity, Integration) Process_H1->Assign_H1 Assign_C13 Assign 13C Peaks (Chemical Shifts) Process_C13->Assign_C13 Compare Compare to Expected Data Assign_H1->Compare Assign_C13->Compare Validation Structure Validated Compare->Validation

Caption: Workflow for structural validation of this compound via NMR.

References

Confirming Conjugate Identity: A Comparative Guide to MALDI-TOF Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the identity and quality of bioconjugates, such as antibody-drug conjugates (ADCs), is a critical step in ensuring their safety and efficacy. This guide provides a detailed comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other key analytical techniques used for this purpose. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The precise attachment of molecules, such as cytotoxic drugs to antibodies in ADCs, is fundamental to their therapeutic function. A key parameter in ADC characterization is the drug-to-antibody ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody. Inaccurate DAR determination can have significant implications for a drug's potency and safety profile.[1] This guide will delve into the application of MALDI-TOF mass spectrometry for DAR analysis and compare its performance against established methods like Hydrophobic Interaction Chromatography (HIC) with UV/Vis detection and Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).

Performance Comparison: MALDI-TOF vs. Alternatives

MALDI-TOF mass spectrometry offers a rapid and straightforward approach for determining the average molecular weight of intact conjugates.[2] The mass difference between the conjugated and unconjugated antibody is used to calculate the average DAR.[2] While this method is valued for its speed and simplicity, it often provides lower resolution and mass accuracy compared to techniques like Electrospray Ionization (ESI)-MS.[3]

In contrast, HIC-UV/Vis is a widely used method that separates ADC species with different drug loads based on their hydrophobicity under non-denaturing conditions.[4] RPLC-MS, another powerful technique, provides detailed information on the individual light and heavy chains of the antibody after reduction, allowing for a more granular understanding of drug distribution.

The choice of analytical method can influence the determined DAR values. The following table summarizes a comparative study of DAR determination for a cysteine-linked ADC (Trastuzumab-MMAE) using different techniques.

Analytical TechniqueAverage DAR
MALDI-TOF MS4.0
RPLC-QTOF MS3.9
RPLC-Orbitrap MS3.9
HIC-UV/Vis4.1

Data synthesized from a comparative study on cysteine-linked ADCs.

As the data indicates, the DAR values obtained from the different techniques are generally comparable. However, it is noteworthy that MALDI-TOF MS and HIC-UV/Vis can be performed more rapidly, making them suitable for initial screenings in the early stages of ADC discovery. For more in-depth characterization and to resolve different drug-loaded species, RPLC-MS is often preferred.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for each of the discussed techniques.

MALDI-TOF Mass Spectrometry Protocol for ADC Analysis

This protocol outlines the general steps for determining the average DAR of an ADC using MALDI-TOF MS.

  • Sample Preparation:

    • Dilute the ADC sample to a final concentration of 1-10 pmol/µL in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water).

    • Prepare a saturated matrix solution. A common matrix for proteins is sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA) dissolved in a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid.

    • Mix the ADC sample and the matrix solution in a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive linear mode over a mass range appropriate for the ADC (e.g., m/z 50,000 to 200,000).

    • Calibrate the instrument using a known protein standard.

  • Data Analysis:

    • Determine the centroid mass of the unconjugated antibody and the conjugated ADC.

    • Calculate the mass difference between the ADC and the unconjugated antibody.

    • Calculate the average DAR using the following formula: DAR = (Mass of ADC - Mass of unconjugated antibody) / Mass of drug-linker

Hydrophobic Interaction Chromatography (HIC) with UV/Vis Detection Protocol for ADC Analysis

This protocol describes the separation and quantification of different DAR species in an ADC sample.

  • Mobile Phase Preparation:

  • Chromatographic Conditions:

    • Column: A HIC column suitable for antibody separations (e.g., Butyl-NPR).

    • Flow Rate: e.g., 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from high salt to low salt to elute the different DAR species.

  • Sample Preparation:

    • Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Injection and Data Acquisition:

    • Inject the prepared sample onto the HIC column.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Integrate the peak area for each species.

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) Protocol for ADC Analysis

This protocol is for the analysis of the light and heavy chains of a reduced ADC to determine drug distribution.

  • ADC Reduction:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).

    • Flow Rate: e.g., 0.2-0.5 mL/min.

    • Gradient: A linear gradient from low to high organic solvent (Mobile Phase B) to elute the light and heavy chains.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI).

    • Mass Analyzer: Time-of-flight (TOF) or Orbitrap.

    • Acquisition Mode: Positive ion mode.

  • Data Analysis:

    • Deconvolute the mass spectra of the light and heavy chain peaks to determine the masses of the different drug-loaded species.

    • Calculate the DAR for the light and heavy chains separately based on the relative abundance of each species.

    • Calculate the overall average DAR of the ADC.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each analytical technique.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis ADC_Sample ADC Sample Mix Mix Sample & Matrix ADC_Sample->Mix Matrix Matrix Solution Matrix->Mix Spot Spot on Target Mix->Spot MS_Acquisition Mass Spectrometry Acquisition Spot->MS_Acquisition Data_Analysis Data Analysis (Mass Shift) MS_Acquisition->Data_Analysis Avg_DAR Average DAR Data_Analysis->Avg_DAR

MALDI-TOF MS workflow for average DAR determination.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC-UV/Vis Analysis ADC_Sample ADC Sample Dilute Dilute in High Salt Buffer ADC_Sample->Dilute HIC_Separation HIC Separation (Hydrophobicity) Dilute->HIC_Separation UV_Detection UV Detection (280 nm) HIC_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Weighted_Avg_DAR Weighted Average DAR Peak_Integration->Weighted_Avg_DAR

HIC-UV/Vis workflow for DAR distribution analysis.

RPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis RPLC-MS Analysis ADC_Sample ADC Sample Reduction Reduction (DTT/TCEP) ADC_Sample->Reduction Reduced_ADC Reduced ADC (Light & Heavy Chains) Reduction->Reduced_ADC RPLC_Separation RPLC Separation Reduced_ADC->RPLC_Separation ESI_MS ESI-MS Detection RPLC_Separation->ESI_MS Deconvolution Mass Deconvolution ESI_MS->Deconvolution DAR_Calculation DAR Calculation (LC & HC) Deconvolution->DAR_Calculation

RPLC-MS workflow for detailed drug distribution analysis.

Conclusion

The confirmation of conjugate identity, particularly the accurate determination of the drug-to-antibody ratio, is paramount in the development of antibody-drug conjugates. MALDI-TOF mass spectrometry provides a rapid and valuable tool for initial screening and average DAR determination. However, for a more comprehensive understanding of drug distribution and for characterization of heterogeneous ADC samples, orthogonal methods such as HIC-UV/Vis and RPLC-MS are indispensable. The choice of the most suitable technique will depend on the specific stage of drug development, the nature of the conjugate, and the level of detail required for characterization. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to ensure the quality and consistency of their bioconjugate products.

References

Navigating Purity: A Comparative Guide to the Analytical Assessment of Propargyl-PEG9-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success of their work. Propargyl-PEG9-acid, a heterobifunctional linker critical in bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs), is no exception. This guide provides a comprehensive comparison of analytical methods for assessing the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC).

The inherent structure of this compound, specifically the lack of a significant UV chromophore within its polyethylene (B3416737) glycol (PEG) backbone, renders traditional HPLC with UV detection inadequate for accurate purity assessment without derivatization. Consequently, universal detection methods are the preferred approach. This guide will delve into the details of analytical HPLC coupled with Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD), and explore Liquid Chromatography-Mass Spectrometry (LC-MS) as a powerful tool for impurity identification.

Performance Comparison: HPLC-CAD vs. Alternative Methods

Analytical HPLC with a universal detector stands as the primary method for quantifying the purity of this compound. The choice of detector significantly impacts sensitivity and data quality. LC-MS, while not primarily a quantitative method for this application, offers unparalleled capabilities in identifying and characterizing impurities.

Analytical MethodPrincipleAdvantagesDisadvantages
HPLC-CAD Nebulizes eluent, charges the resulting aerosol particles, and measures the electrical charge.High sensitivity, wide dynamic range, and response is largely independent of the analyte's chemical structure, providing a more uniform response for different impurities.Destructive to the sample.
HPLC-ELSD Nebulizes eluent, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles.A more established universal detection method, relatively lower cost compared to CAD and MS.Lower sensitivity and a narrower dynamic range compared to CAD, response can be non-linear and dependent on analyte properties. Destructive to the sample.
LC-MS Separates components by HPLC and subsequently ionizes and detects them based on their mass-to-charge ratio.Provides molecular weight information, enabling the identification of impurities and by-products. Highly sensitive and specific.Primarily a qualitative tool for impurity identification in this context; quantification can be complex. Higher cost and complexity.

Experimental Protocols

A detailed and robust analytical HPLC method is crucial for the reliable purity assessment of this compound. Below is a representative protocol based on established methods for similar PEGylated compounds.

Analytical HPLC with Charged Aerosol Detection (CAD) Protocol

This protocol is designed to provide a high-resolution separation of this compound from potential impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1-0.5 mg/mL using the same solvent mixture.

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for good retention and separation of the polar PEG linker.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Evaporation Temperature: 35-45 °C (optimize for signal-to-noise).

    • Nebulizer Gas (Nitrogen): 60-80 psi.

    • Data Collection Rate: 10 Hz.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak integration should be performed using appropriate software, with careful attention to baseline setting.

Potential Impurities in this compound

Understanding the potential impurities is crucial for developing a robust analytical method and for interpreting the results. Impurities in this compound can arise from the starting materials or as by-products of the synthesis process.

  • Unreacted Starting Materials: Residual amounts of the initial PEG-diol or other precursors used in the synthesis.

  • By-products of Propargylation: Formation of di-propargylated PEG if the starting material was a PEG-diol.

  • By-products of Carboxylic Acid Introduction: Incomplete reaction or side reactions during the introduction of the carboxylic acid moiety.

  • PEG Oligomers of Different Lengths: The starting PEG material itself can have a distribution of chain lengths, leading to the presence of Propargyl-PEGn-acid where n is not equal to 9.

  • Oxidation Products: The ether linkages in the PEG chain can be susceptible to oxidation.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing Weighing Weigh this compound Dissolution Dissolve in Acetonitrile/Water Weighing->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter through 0.22 µm Filter Dilution->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection Detection by CAD Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (%) Integration->Calculation

Caption: Experimental workflow for the purity assessment of this compound using HPLC-CAD.

Logical Relationship of Analytical Techniques

The selection of an analytical technique depends on the specific requirements of the analysis.

Analytical_Technique_Selection cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis (Impurity Identification) start Purity Assessment of This compound HPLC_CAD HPLC-CAD (High Sensitivity, Wide Range) start->HPLC_CAD Primary Method HPLC_ELSD HPLC-ELSD (Established Method) start->HPLC_ELSD Alternative Method LC_MS LC-MS (Molecular Weight Information) start->LC_MS For Impurity ID HPLC_CAD->LC_MS Complementary HPLC_ELSD->LC_MS Complementary

Caption: Selection logic for analytical techniques in this compound purity assessment.

Confirming the Activity of Antibody-Drug Conjugate Constructs: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] The intricate design of these tripartite molecules—comprising an antibody, a linker, and a payload—necessitates a comprehensive suite of functional assays to validate their activity and predict their therapeutic efficacy.[1][2] This guide provides a comparative overview of key in vitro functional assays essential for the preclinical evaluation of ADC constructs, complete with experimental protocols and data presentation to aid in the selection of promising candidates for further development.

The Journey of an ADC: From Binding to Cell Death

The mechanism of action of a typical ADC involves a series of critical steps, each of which can be interrogated using specific functional assays. This journey begins with the ADC binding to a target antigen on the surface of a cancer cell, followed by internalization of the ADC-antigen complex.[3][4] Once inside the cell, the cytotoxic payload is released from the antibody, ultimately leading to cell death.[3][5] The efficiency of each of these steps is paramount to the overall potency and safety of the ADC.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC Antigen Target Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 4. Linker Cleavage Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death 5. Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

Key Functional Assays for ADC Characterization

A robust in vitro evaluation of an ADC involves a multi-faceted approach to characterize its efficacy and mechanism of action.[6] The following assays are considered fundamental in the preclinical development of ADCs.

Target Binding Assays

The initial and crucial step for ADC efficacy is its ability to bind specifically and with high affinity to the target antigen on cancer cells.[7] Various assays can quantify this interaction.

Comparison of Target Binding Assays

Assay TypePrincipleKey Parameters MeasuredAdvantagesDisadvantages
ELISA Immobilized antigen binds to the ADC, which is then detected by a secondary antibody.[7][][9]Binding Specificity, Relative Affinity (EC50)High throughput, cost-effective.[1]Provides relative, not absolute, affinity; potential for non-specific binding.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ADC binding to an antigen-coated sensor chip.[7][9]Association rate (ka), Dissociation rate (kd), Affinity (KD)Real-time kinetics, label-free, high sensitivity.[7]Requires specialized equipment, can be costly.
Flow Cytometry (FACS) Fluorescently labeled secondary antibody detects ADC bound to target cells.[7][][9]Percent of positive cells, Mean Fluorescence Intensity (MFI), EC50Provides information on cell populations, can be used with live cells.[7]Indirect measurement of affinity, requires cell lines with stable antigen expression.
Internalization Assays

Following binding, the ADC must be efficiently internalized by the target cell to deliver its cytotoxic payload.[3][4] The rate and extent of internalization are critical parameters that directly influence ADC efficacy.[3]

Comparison of Internalization Assays

Assay TypePrincipleKey Parameters MeasuredAdvantagesDisadvantages
Fluorescence Microscopy Visualization of fluorescently labeled ADC inside the cell over time.[7]Qualitative and semi-quantitative assessment of internalization and subcellular localization.Provides direct visual evidence of internalization and trafficking.[7]Low throughput, difficult to quantify precisely.
pH-sensitive Dyes Dyes fluoresce only in the acidic environment of endosomes and lysosomes, indicating internalization.[10][11]Rate and extent of internalization.High signal-to-background ratio, suitable for high-throughput screening.[10][11]Requires labeling of the ADC, potential for dye to affect antibody behavior.
Radiolabeling Quantifies internalized radiolabeled ADC after removing surface-bound ADC.[3]Percent of internalized ADC, internalization rate.Highly quantitative and sensitive.[3]Requires handling of radioactive materials, lower throughput.
Payload Delivery and Linker Stability Assays

The linker connecting the antibody and the payload must remain stable in circulation but be efficiently cleaved to release the payload inside the target cell.[1] Assays to assess linker stability and payload release are therefore crucial.

Comparison of Payload Delivery and Linker Stability Assays

Assay TypePrincipleKey Parameters MeasuredAdvantagesDisadvantages
In Vitro Plasma Stability ADC is incubated in plasma, and the amount of intact ADC and released payload is measured over time, often by LC-MS.[12]ADC stability, rate of premature payload release.Mimics physiological conditions, provides direct measurement of stability.[12]Can be complex and time-consuming.
Lysosomal Catabolism Assay ADC is incubated with lysosomal enzymes, and the release of the payload is quantified.[13]Efficiency of payload release in a simulated lysosomal environment.Provides insight into the intracellular release mechanism.[13]In vitro system may not fully replicate the cellular environment.
Mass Spectrometry (LC-MS) Identifies and quantifies the ADC, free payload, and metabolites in various samples.[1][]Drug-to-Antibody Ratio (DAR), payload release products.High specificity and sensitivity, can identify different molecular species.[]Requires specialized equipment and expertise.
Cytotoxicity Assays

The ultimate goal of an ADC is to kill target cancer cells. Cytotoxicity assays are essential to determine the potency and specificity of the ADC.[7][14][15]

Comparison of Cytotoxicity Assays

Assay TypePrincipleKey Parameters MeasuredAdvantagesDisadvantages
MTT/XTT Assays Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[14][16]IC50 (half-maximal inhibitory concentration).[6][12]Well-established, relatively simple and high-throughput.[16]Indirect measure of cell death, can be affected by changes in cell metabolism.
CellTiter-Glo® (ATP Assay) Measures the amount of ATP present, which is an indicator of metabolically active cells.IC50.High sensitivity and broad linear range.More expensive than colorimetric assays.
Apoptosis Assays (e.g., Annexin V/PI staining) Flow cytometry-based assay that distinguishes between live, apoptotic, and necrotic cells.[17]Percentage of apoptotic and necrotic cells.Provides mechanistic insight into the mode of cell death.Lower throughput than plate-based assays.
Bystander Killing Assay Co-culture of antigen-positive and antigen-negative cells to assess the ability of the released payload to kill neighboring cells.[2][6]Extent of killing of antigen-negative cells.Evaluates a key mechanism for treating heterogeneous tumors.[2]More complex experimental setup.

Experimental Workflow and Protocols

A typical workflow for the functional characterization of an ADC construct involves a sequential series of assays, starting from binding and progressing to cytotoxicity.

ADC_Assay_Workflow Start ADC Candidate Binding 1. Binding Assays (ELISA, SPR, FACS) Start->Binding Internalization 2. Internalization Assays (Microscopy, pH-dyes) Binding->Internalization Select candidates with good binding Payload_Release 3. Payload Release & Linker Stability Assays Internalization->Payload_Release Confirm internalization Cytotoxicity 4. Cytotoxicity Assays (MTT, Apoptosis) Payload_Release->Cytotoxicity Assess payload delivery Lead_Candidate Lead Candidate Cytotoxicity->Lead_Candidate Potent and specific candidates identified

References

Cleavable vs. Non-Cleavable Linkers: A Comparative Guide for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted drug delivery, particularly within the realm of Antibody-Drug Conjugates (ADCs), the choice of linker technology is a critical determinant of therapeutic success. The linker, which connects a potent cytotoxic payload to a targeting antibody, governs the stability of the conjugate in circulation and the mechanism of drug release at the target site. This guide provides a comprehensive comparison of the two primary classes of linkers—cleavable and non-cleavable—to inform researchers, scientists, and drug development professionals in making strategic decisions for their therapeutic candidates. We present a data-driven analysis of their performance, detailed experimental protocols for their evaluation, and visual diagrams to elucidate their mechanisms of action.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., low pH, high glutathione (B108866), specific enzymes).[1][2][3]Relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[4][5]
Payload Form Released in its native, unmodified, and highly potent form.Released as a payload-linker-amino acid adduct.
Plasma Stability Generally lower, with a potential for premature drug release.Generally higher, leading to a more stable conjugate in circulation.
Bystander Effect Capable of inducing a bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.The bystander effect is largely abrogated due to the charged and less membrane-permeable nature of the released adduct.
Efficacy Potentially higher in heterogeneous tumors due to the bystander effect.More effective in homogenous tumors with high antigen expression.
Toxicity Higher risk of off-target toxicity due to potential premature drug release.Generally a more favorable safety profile with reduced off-target toxicity.

Mechanisms of Action

The fundamental difference between cleavable and non-cleavable linkers lies in their drug release strategy.

Cleavable linkers are designed to be stable in the bloodstream but labile under specific physiological conditions found at the tumor site or within cancer cells. There are three main types:

  • Enzyme-sensitive linkers: These incorporate peptide sequences (e.g., valine-citrulline) that are cleaved by proteases like cathepsin B, which are overexpressed in tumor lysosomes.

  • pH-sensitive linkers: These utilize acid-labile groups, such as hydrazones, that hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).

  • Glutathione-sensitive linkers: These contain disulfide bonds that are reduced in the cytoplasm, where glutathione concentrations are significantly higher than in the plasma.

Non-cleavable linkers , in contrast, form a stable covalent bond between the antibody and the payload. The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell. This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC (Cleavable Linker) Internalization_cleavable Internalization ADC_cleavable->Internalization_cleavable Lysosome_cleavable Lysosome Internalization_cleavable->Lysosome_cleavable Cleavage Linker Cleavage (Enzymes, pH, etc.) Lysosome_cleavable->Cleavage Free_Payload Free, Active Payload Cleavage->Free_Payload Bystander_Effect Bystander Killing of Neighboring Cells Free_Payload->Bystander_Effect Target_Cell_Death_cleavable Target Cell Death Free_Payload->Target_Cell_Death_cleavable ADC_non_cleavable ADC (Non-Cleavable Linker) Internalization_non_cleavable Internalization ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Degradation Antibody Degradation Lysosome_non_cleavable->Degradation Payload_Adduct Payload-Linker-Amino Acid Adduct Degradation->Payload_Adduct Target_Cell_Death_non_cleavable Target Cell Death Payload_Adduct->Target_Cell_Death_non_cleavable

Mechanisms of drug release for cleavable and non-cleavable linkers.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50 Values)

ADC ConstructLinker TypeCell LineIC50 (pM)Reference
Trastuzumab-vc-MMAECleavable (Val-Cit)SK-BR-3 (HER2+)14.3
Trastuzumab-β-galactosidase-MMAECleavable (Enzymatic)SK-BR-3 (HER2+)8.8
Kadcyla® (T-DM1)Non-cleavable (SMCC)SK-BR-3 (HER2+)33
Anti-HER2-sulfatase-MMAECleavable (Enzymatic)KPL-4 (HER2+)61
Anti-HER2-Val-Ala-MMAECleavable (Val-Ala)KPL-4 (HER2+)92
Anti-HER2-non-cleavable-MMAENon-cleavableKPL-4 (HER2+)609

Table 2: In Vivo Efficacy (Tumor Growth Inhibition in Xenograft Models)

ADC ConstructLinker TypeXenograft ModelDoseTumor Growth Inhibition (%)Reference
Trastuzumab-β-galactosidase-MMAECleavable (Enzymatic)NCI-N87 (Gastric)1 mg/kg (single dose)57-58% reduction in tumor volume
Kadcyla® (T-DM1)Non-cleavable (SMCC)NCI-N87 (Gastric)1 mg/kg (single dose)Not statistically significant
T-DXd (Trastuzumab deruxtecan)Cleavable (GGFG)NCI-N87 (Gastric)Not specifiedComparable to Exo-Linker ADC
Trastuzumab-exo-EVC-exatecanCleavable (Exo-Linker)NCI-N87 (Gastric)Not specifiedSlightly higher than T-DXd (not statistically significant)

Table 3: Plasma Stability

ADC ConstructLinker TypeSpeciesTime% DAR RetentionReference
T-DXd (Trastuzumab deruxtecan)Cleavable (GGFG)Rat7 days~50%
Trastuzumab-exo-EVC-exatecanCleavable (Exo-Linker)Rat7 days>50% (demonstrated greater retention than T-DXd)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.

  • Cell Seeding: Seed target cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a density of 1,000–10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies. Add the diluted ADCs to the cells and incubate for 48–144 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the ADC concentration and calculate the IC50 value using a suitable nonlinear regression model.

Plasma Stability Assay

This assay evaluates the stability of the ADC and the rate of drug deconjugation in plasma.

  • Incubation: Incubate the ADC in plasma from different species (e.g., human, mouse, rat) at 37°C for a specified period (e.g., up to 7 days).

  • Sample Collection: Collect plasma samples at various time points.

  • ADC Capture: For LC-MS analysis, the ADC can be captured using protein A magnetic beads.

  • Analysis:

    • ELISA: Measure the concentration of total antibody and conjugated antibody to calculate the degree of drug loss.

    • LC-MS: Quantify the free drug or drug-linker in the plasma samples to confirm the ELISA results. This method can also be used to determine the average drug-to-antibody ratio (DAR) over time.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay quantifies the killing of antigen-negative cells by the payload released from antigen-positive cells.

  • Cell Line Preparation: Use an antigen-positive (Ag+) cell line (e.g., NCI-N87) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., MCF7). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate.

  • ADC Treatment: Treat the co-culture with the ADC for a specified duration.

  • Imaging and Analysis: Use fluorescence microscopy or flow cytometry to distinguish between the two cell populations and quantify the viability of the Ag- (GFP-positive) cells. A decrease in the viability of Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.

cluster_workflow General Experimental Workflow for ADC Comparison start ADC Constructs (Cleavable vs. Non-cleavable) in_vitro In Vitro Characterization start->in_vitro in_vivo In Vivo Evaluation start->in_vivo cytotoxicity Cytotoxicity Assay (IC50 Determination) in_vitro->cytotoxicity stability Plasma Stability Assay in_vitro->stability bystander Bystander Effect Assay in_vitro->bystander efficacy Xenograft Model (Tumor Growth Inhibition) in_vivo->efficacy toxicity Toxicity Studies in_vivo->toxicity data_analysis Data Analysis and Comparison cytotoxicity->data_analysis stability->data_analysis bystander->data_analysis efficacy->data_analysis toxicity->data_analysis

Workflow for comparing ADCs with different linkers.

Conclusion

The choice between a cleavable and a non-cleavable linker is a nuanced decision that significantly impacts the therapeutic index of an ADC. Cleavable linkers offer the potential for enhanced efficacy, particularly in heterogeneous tumors, through the bystander effect. However, this often comes with the trade-off of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide greater stability and a more favorable safety profile, making them well-suited for homogenous tumors with high antigen expression.

Ultimately, the optimal linker strategy depends on a multitude of factors, including the target antigen, the tumor microenvironment, the physicochemical properties of the payload, and the desired balance between efficacy and safety. A thorough preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development.

References

The Influence of Propargyl-PEG9-Acid Linkers on Conjugate Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is paramount to achieving desired therapeutic outcomes. The linker component, which connects the targeting moiety to the payload, plays a pivotal role in the overall stability, efficacy, and pharmacokinetic (PK) profile of the conjugate. This guide provides an objective comparison of the impact of Propargyl-PEG9-acid linkers on conjugate pharmacokinetics, supported by experimental data from preclinical studies.

Polyethylene glycol (PEG) linkers are widely incorporated into bioconjugate design to enhance their pharmacological properties. The inclusion of a PEG chain, such as in the this compound linker, offers several advantages, including increased hydrophilicity, which can mitigate the aggregation issues often associated with hydrophobic payloads.[1][2][3][4] This improved solubility is particularly crucial for achieving higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[1] Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Impact on Pharmacokinetics

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the pharmacokinetic properties of a conjugate. Generally, increasing the length of the PEG chain leads to an increased hydrodynamic radius of the ADC, resulting in reduced renal clearance and a longer plasma half-life. This extended circulation time can lead to greater accumulation of the conjugate in the target tissue, thereby enhancing its therapeutic efficacy.

While direct head-to-head pharmacokinetic data for a this compound linker against a wide array of other linkers in a single study is limited in the public domain, a clear trend emerges from the available literature: PEGylation significantly improves the pharmacokinetic profile of conjugates compared to those with non-PEG or shorter PEG linkers.

One study investigating a PEGylated glucuronide-MMAE linker found that a PEG8 side chain was the minimum length required to achieve optimal slower clearance. Longer PEG chains, such as PEG12 and PEG24, did not offer a significant additional advantage in terms of clearance rate in that specific context. This suggests that a this compound linker, with its nine PEG units, would likely fall within the optimal range for minimizing clearance and extending plasma half-life.

The improved pharmacokinetic properties conferred by PEG linkers often translate to enhanced in vivo efficacy. The prolonged circulation allows for greater exposure of the tumor to the ADC, potentially leading to improved therapeutic outcomes.

Data Presentation: A Comparative Overview

The following tables summarize quantitative and qualitative data synthesized from various preclinical studies, comparing key performance metrics across different PEG linker lengths. It is important to note that this data is compiled from studies using different antibodies, payloads, and experimental models, which may influence the results.

Table 1: Quantitative Comparison of ADC Pharmacokinetics with Different PEG Linker Lengths

Linker TypeHalf-Life (t½)Clearance (CL)In Vivo Efficacy (Tumor Growth Inhibition)Reference
No PEG Linker ShorterHigherBaseline
Short PEG (e.g., PEG4) Moderately IncreasedModerately DecreasedImproved
Medium PEG (e.g., PEG8) Significantly IncreasedSignificantly DecreasedMaximized in some models
Long PEG (e.g., PEG10K) Substantially Increased (11.2-fold)Substantially DecreasedSignificantly Improved
Long PEG (e.g., mPEG24) ProlongedNot specifiedEnhanced

Table 2: Qualitative Comparison of Different PEG Linker Lengths

FeatureShorter PEG Linkers (e.g., PEG2-PEG4)Medium PEG Linkers (e.g., PEG8-PEG12)Longer PEG Linkers (e.g., >PEG24)
Hydrophilicity Moderate improvementSignificant improvementHigh improvement
Plasma Half-Life Moderate extensionSignificant extensionSubstantial extension
Clearance Rate Moderately reducedSignificantly reducedSubstantially reduced
Potential for Steric Hindrance LowModerateCan be a concern, potentially affecting antigen binding or cell penetration
In Vitro Cytotoxicity May be higherMay be slightly reducedCan be reduced
Overall Therapeutic Index Generally improved over non-PEGOften considered optimalCan be highly effective, but requires careful optimization

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the impact of a linker on conjugate pharmacokinetics. Below are representative protocols for key experiments.

ADC Synthesis and Characterization
  • Antibody Modification: A monoclonal antibody is partially reduced to expose free sulfhydryl groups for conjugation. This is typically achieved by incubation with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

  • Drug-Linker Preparation: The this compound linker is first conjugated to the cytotoxic payload. The carboxylic acid end of the linker is activated (e.g., as an NHS ester) to react with an amine group on the payload.

  • Conjugation: The azide-functionalized payload-linker construct is then conjugated to the alkyne-modified antibody via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction. Alternatively, if the antibody is functionalized with an azide, the propargyl group of the linker-payload can be used for conjugation.

  • Purification and Characterization: The resulting ADC is purified using methods such as size exclusion chromatography (SEC) or protein A affinity chromatography. The final conjugate is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels (by SEC), and purity (by SDS-PAGE and reverse-phase HPLC).

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats (e.g., Sprague-Dawley rats) are used for the study.

  • Administration: ADCs with different linkers (e.g., this compound vs. a non-PEG linker) are administered intravenously at a defined dose (e.g., 3 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 168 hr, etc.) post-injection.

  • Sample Processing: Plasma is isolated from the blood samples by centrifugation.

  • Quantification: The concentration of the total antibody or the ADC in the plasma is quantified using a validated analytical method. A common method is an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate. Alternatively, liquid chromatography-mass spectrometry (LC-MS) based methods can be used for more detailed characterization of the ADC and its metabolites.

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using non-compartmental or compartmental analysis.

In Vivo Efficacy Study
  • Animal Model: Immunocompromised mice bearing human tumor xenografts are typically used.

  • Treatment Groups: Mice are randomized into groups to receive the vehicle control, a non-binding ADC control, and the experimental ADCs with different linkers.

  • Dosing: ADCs are administered intravenously at one or more dose levels.

  • Tumor Volume Measurement: Tumor dimensions are measured at regular intervals using calipers, and tumor volume is calculated.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed differences.

Mandatory Visualization

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker This compound Linker Antibody->Linker Covalent Bond Payload Cytotoxic Payload Linker->Payload Covalent Bond

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

PK_Workflow cluster_workflow Pharmacokinetic Analysis Workflow admin IV Administration of ADC to Rodent Model sampling Serial Blood Sampling admin->sampling processing Plasma Isolation sampling->processing quant Quantification of ADC (e.g., ELISA or LC-MS) processing->quant analysis Pharmacokinetic Data Analysis quant->analysis params Determine PK Parameters (t½, CL, AUC) analysis->params

Caption: Experimental workflow for ADC pharmacokinetic analysis.

References

A Head-to-Head Analysis of Heterobifunctional Crosslinkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the ability to covalently link two distinct biomolecules with precision and stability is paramount. Heterobifunctional crosslinkers, possessing two different reactive moieties, are the workhorses of this field, enabling the creation of sophisticated constructs like antibody-drug conjugates (ADCs), fluorescently labeled proteins, and immobilized enzymes. Their unique architecture allows for sequential, controlled reactions, minimizing the undesirable polymerization and self-conjugation often encountered with their homobifunctional counterparts.[1]

This guide provides an objective, head-to-head analysis of different classes of heterobifunctional crosslinkers, presenting quantitative performance data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid researchers in selecting the optimal tool for their specific application.

Performance Comparison of Heterobifunctional Crosslinkers

The efficacy of a heterobifunctional crosslinker is determined by several key parameters, including the specificity of its reactive groups, the stability of the resulting covalent bond, and the physicochemical properties of its spacer arm. The following tables summarize quantitative data on the performance of common classes of heterobifunctional crosslinkers.

Table 1: Comparison of Common Amine-to-Sulfhydryl Crosslinkers
Crosslinker TypeReactive GroupsSpacer Arm Length (Å)Key FeaturesDrawbacks
SMCC NHS ester, Maleimide (B117702)8.3Cyclohexane ring enhances maleimide stability.[2][3]Insoluble in aqueous buffers; requires organic co-solvent.[4]
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3Water-soluble due to sulfonate group, simplifying protocols.[4]Maleimide group can still undergo hydrolysis at pH > 7.5.
LC-SPDP NHS ester, Pyridyl disulfide15.7Forms a cleavable disulfide bond, useful for payload release.Disulfide bond is susceptible to reduction by endogenous thiols.
SIA NHS ester, Iodoacetyl1.5Forms a highly stable thioether bond.Slower reaction rate compared to maleimides.
Table 2: Stability of Common Bioconjugation Linkages
Linkage TypeFormed FromStabilityCleavabilityNotes
Thioether Maleimide/Haloacetyl + ThiolHighNon-cleavableMaleimide-derived thioethers can undergo retro-Michael reaction, though this is often slow. Haloacetyl-derived thioethers are generally more stable.
Disulfide Pyridyl disulfide + ThiolModerateReducibleCleavable by reducing agents like DTT or glutathione, which is often exploited for intracellular drug delivery.
Hydrazone Hydrazide + CarbonylpH-dependentAcid-labileStable at neutral pH but cleavable under mildly acidic conditions, such as those found in endosomes and lysosomes.
Oxime Alkoxyamine + CarbonylHighNon-cleavableMore stable than hydrazone linkages, especially at acidic pH.
Amide NHS ester + AmineHighNon-cleavableA very stable bond formed in the initial step of many heterobifunctional crosslinking reactions.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are protocols for key experiments using different classes of heterobifunctional crosslinkers.

Protocol 1: Two-Step Protein-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of an antibody (containing primary amines) to an enzyme (containing sulfhydryl groups).

Materials:

  • Antibody (Protein-NH2)

  • Enzyme (Protein-SH)

  • Sulfo-SMCC

  • Conjugation Buffer: 20mM sodium phosphate, 0.15M NaCl, pH 7.2-7.5

  • Desalting columns

Procedure:

  • Antibody Activation:

    • Dissolve the antibody in Conjugation Buffer at a concentration of 1-5 mg/mL.

    • Prepare a fresh solution of Sulfo-SMCC in water (up to 10 mM).

    • Add a 20-fold molar excess of Sulfo-SMCC to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.

  • Enzyme Preparation:

    • Ensure the enzyme has free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.

  • Conjugation:

    • Immediately combine the maleimide-activated antibody with the sulfhydryl-containing enzyme in a desired molar ratio.

    • Incubate for 1-2 hours at room temperature.

    • The conjugation reaction can be quenched by adding a sulfhydryl-containing compound like cysteine.

  • Purification:

    • Purify the final antibody-enzyme conjugate using size-exclusion chromatography to remove unreacted proteins.

Conjugation efficiency can be estimated by SDS-PAGE analysis and protein staining.

Protocol 2: Photoreactive Crosslinking using Sulfo-SANPAH

This protocol outlines the conjugation of a protein to a substrate or another molecule using a photoreactive crosslinker.

Materials:

  • Protein to be conjugated

  • Sulfo-SANPAH

  • Amine-free buffer (e.g., 20mM sodium phosphate, 0.15M NaCl, pH 7.2-7.5)

  • UV lamp (320-350 nm)

Procedure:

  • Amine Reaction (in the dark):

    • Dissolve the protein in the amine-free buffer.

    • Prepare a fresh solution of Sulfo-SANPAH in the same buffer (up to 10 mM).

    • Add the Sulfo-SANPAH solution to the protein solution. The molar ratio will need to be optimized for the specific application.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Remove excess, non-reacted crosslinker using a desalting column.

  • Photoreaction:

    • Add the molecule or substrate to be conjugated to the Sulfo-SANPAH-activated protein.

    • Expose the mixture to UV light (320-350 nm) for 10-30 minutes. The optimal exposure time should be determined empirically. The nitrophenyl azide (B81097) group on the Sulfo-SANPAH will form a reactive nitrene that will covalently bond to nearby molecules.

Protocol 3: Glycoprotein (B1211001) Conjugation using a Hydrazide-Maleimide Crosslinker

This protocol describes the conjugation of a glycoprotein (e.g., an antibody) to a sulfhydryl-containing molecule.

Materials:

  • Glycoprotein (e.g., antibody)

  • Sulfhydryl-containing molecule

  • Hydrazide-Maleimide crosslinker

  • Sodium periodate (B1199274) (NaIO4)

  • Acetate (B1210297) buffer (pH 5.5)

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5)

  • Desalting columns

Procedure:

  • Glycoprotein Oxidation:

    • Dissolve the glycoprotein in acetate buffer (pH 5.5).

    • Add a freshly prepared solution of sodium periodate to a final concentration of 1-10 mM.

    • Incubate for 30 minutes at room temperature in the dark. This reaction oxidizes the vicinal diols of the sugar residues on the glycoprotein to create reactive aldehyde groups.

    • Remove excess sodium periodate and byproducts using a desalting column equilibrated with the conjugation buffer (pH 6.5-7.5).

  • Conjugation:

    • Dissolve the hydrazide-maleimide crosslinker and the sulfhydryl-containing molecule in the conjugation buffer.

    • Add the oxidized glycoprotein to the mixture. The hydrazide group of the crosslinker will react with the newly formed aldehydes on the glycoprotein to form a stable hydrazone bond, while the maleimide group will react with the sulfhydryl group of the other molecule to form a stable thioether bond.

    • Incubate for 2 hours at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

Mandatory Visualizations

Signaling Pathway: Tubulin Inhibition-Induced Apoptosis

Many potent cytotoxic payloads used in ADCs are tubulin inhibitors. These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

Tubulin_Inhibition_Apoptosis cluster_ADC ADC Action cluster_Cellular Cellular Events cluster_Apoptosis Apoptosis Cascade ADC ADC Internalization Internalization ADC->Internalization Payload_Release Payload Release (Tubulin Inhibitor) Internalization->Payload_Release Tubulin Tubulin Payload_Release->Tubulin binds Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption inhibits polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Mitochondria Mitochondria G2M_Arrest->Mitochondria triggers intrinsic pathway Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondria->Caspase_Activation releases Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis ADC_Cytotoxicity_Workflow cluster_Preparation 1. Preparation cluster_Treatment 2. Treatment cluster_Assay 3. Viability Assay cluster_Analysis 4. Data Analysis Seed_Cells Seed Antigen-Positive and Antigen-Negative Cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of ADC and Controls Add_ADC Add ADC/Controls to Cells Prepare_Dilutions->Add_ADC Incubate_72h Incubate for 72-120h Add_ADC->Incubate_72h Add_Reagent Add Viability Reagent (e.g., MTT, XTT) Incubate_4h Incubate for 1-4h Add_Reagent->Incubate_4h Read_Absorbance Read Absorbance Incubate_4h->Read_Absorbance Plot_Data Plot Dose-Response Curve Calculate_IC50 Calculate IC50 Value Plot_Data->Calculate_IC50

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG9-acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential guidance on the safe and compliant disposal of Propargyl-PEG9-acid, a common reagent in bioconjugation and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This information is intended to supplement, not replace, your institution's specific environmental health and safety (EHS) protocols.

I. Immediate Safety Considerations

Before handling this compound, it is imperative to be familiar with its potential hazards. While specific toxicity data for this compound is limited, its chemical structure suggests that caution should be exercised. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Table 1: Essential Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears before use and change frequently.
Eyes Safety goggles with side-shieldsProvides protection from splashes and aerosols.
Body Laboratory coat or disposable gownProtects skin and clothing from contamination.
Respiratory Use in a chemical fume hoodAll handling of solid and liquid forms of this compound should occur in a fume hood to prevent inhalation.

In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1]

II. Step-by-Step Disposal Protocol

The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Under no circumstances should this chemical be discharged into the sewer system or allowed to contaminate waterways, soil, or food supplies. [1]

Step 1: Waste Segregation

Proper segregation of waste at the source is the first and most critical step in the disposal process.

  • Solid Waste:

    • Place all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, absorbent materials from spills) into a clearly labeled, dedicated hazardous waste container.[2]

    • Do not mix with other non-hazardous or incompatible waste streams.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[2]

    • This includes unused solutions, reaction mixtures, and solvent rinses of contaminated glassware.

Step 2: Container Management

  • Use containers that are in good condition and compatible with the chemical.

  • Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated, and secure area away from heat or ignition sources.[1]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Absorb Spill: For small spills, use an inert absorbent material such as vermiculite (B1170534) or sand.

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.[1][2]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), collecting the cleaning materials as hazardous waste.

Step 4: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with an accurate inventory of the waste.

  • Follow all institutional and local regulations for the storage and transportation of hazardous waste.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow A Waste Generation (Solid or Liquid) B Is the waste contaminated with this compound? A->B C Segregate into designated, labeled hazardous waste container B->C Yes H Dispose as non-hazardous waste (per institutional policy) B->H No D Solid Waste (Gloves, paper, etc.) C->D Solid E Liquid Waste (Solutions, rinsates, etc.) C->E Liquid F Store container in a secure, ventilated area D->F E->F G Contact EHS for pickup and disposal F->G

Caption: Decision tree for the safe disposal of this compound.

IV. Decontamination of Labware

Non-disposable glassware and equipment that have come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a suitable solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical residue.

  • Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste.

  • Washing: After the initial solvent rinse, the glassware can typically be washed using standard laboratory procedures.

By following these procedures, researchers, scientists, and drug development professionals can handle and dispose of this compound in a manner that ensures safety, compliance, and environmental responsibility. Always prioritize consulting your institution's specific guidelines and the manufacturer's Safety Data Sheet.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.